L-Mannono-1,4-lactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-KLVWXMOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling L-Mannono-1,4-lactone
An In-depth Technical Guide to the Chemical Properties of L-Mannono-1,4-lactone
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a carbohydrate derivative of L-mannose, belonging to the class of aldonolactones. Structurally, it is the intramolecular ester of L-mannonic acid, forming a stable five-membered ring known as a γ-lactone.[1] These compounds are of significant interest in medicinal chemistry and biochemistry, primarily due to their ability to act as mimics of the transition states of glycoside hydrolysis. This property makes them potent and specific inhibitors of glycosidase enzymes, which are pivotal in numerous biological processes.[2][3] Understanding the nuanced chemical properties of this compound is therefore critical for its application in enzyme mechanism studies, as a synthetic building block for complex carbohydrates, and in the development of novel therapeutic agents. This guide provides a comprehensive exploration of its chemical structure, properties, synthesis, reactivity, and biological significance.
Core Physicochemical Properties
The fundamental characteristics of this compound define its behavior in experimental settings. These properties are essential for its handling, characterization, and application in both chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [4] |
| Molecular Weight | 178.14 g/mol | [4] |
| CAS Number | 22430-23-5 | [4][5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 153-155 °C | [5] |
| Optical Rotation [α] | -50.8° (c=1, water) | [5] |
| Boiling Point | 467.9 °C (Predicted) | |
| Storage Temperature | 10°C - 25°C | |
| Synonyms | L-Mannonic acid-gamma-lactone, L-Mannonic acid γ-lactone | [5][7] |
Chemical Structure and Stereochemistry
This compound is the γ-lactone of L-mannonic acid. The "1,4" designation indicates that the carbonyl group at the C1 position of the parent acid has formed an ester linkage with the hydroxyl group at the C4 position, creating a furanose-like ring structure.
-
IUPAC Name: (3R,4S,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
-
InChI Key: SXZYCXMUPBBULW-SQOUGZDYSA-N[4]
-
SMILES: C(O1)O)O">C@@HO)O
The stereochemistry is derived from L-mannose, and the integrity of these stereocenters is crucial for its specific biological activity, particularly in its interaction with enzyme active sites.
Synthesis and Purification
The most common laboratory synthesis of aldonolactones involves the oxidation of the corresponding aldose sugar. For this compound, the starting material is L-mannose.
Rationale for Synthetic Approach
The oxidation of an aldose (which contains an aldehyde) to an aldonic acid (a carboxylic acid) is a classic transformation in carbohydrate chemistry. Using a mild oxidizing agent like bromine water is advantageous because it selectively oxidizes the aldehyde group without affecting the multiple hydroxyl groups present in the sugar.[1] Following oxidation, the resulting L-mannonic acid is unstable and spontaneously cyclizes to form the more stable lactone. The five-membered γ-lactone is often the thermodynamically preferred product over the six-membered δ-lactone due to ring stability.[1] Purification is typically achieved by crystallization, leveraging the compound's solid, crystalline nature.
Experimental Protocol: Oxidation of L-Mannose
This protocol outlines a generalized procedure for the synthesis of this compound.
-
Dissolution: Dissolve L-mannose in deionized water to create a saturated solution at room temperature.
-
Oxidation: Slowly add bromine water (a solution of Br₂ in water) to the L-mannose solution dropwise with constant stirring. The reaction is mildly exothermic and should be maintained at or below 40°C. The disappearance of the bromine color indicates its consumption. Continue addition until a faint, persistent bromine color remains.
-
Quenching: Stir the reaction mixture until the bromine color completely disappears, indicating the reaction is complete. This may take several hours.
-
Removal of HBr: The reaction produces hydrobromic acid (HBr) as a byproduct. This can be removed by the addition of a silver carbonate (Ag₂CO₃) slurry until the solution is neutral. Silver bromide (AgBr) will precipitate.
-
Filtration: Filter the mixture to remove the insoluble silver bromide precipitate.
-
Concentration: Concentrate the filtrate under reduced pressure (using a rotary evaporator) at a temperature not exceeding 50°C to avoid degradation. This will yield a syrup.
-
Crystallization: Induce crystallization of the this compound from the syrup by adding a suitable solvent like ethanol or isopropanol and cooling.
-
Isolation and Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Stability
Lactone-Acid Equilibrium
In aqueous solutions, this compound exists in a dynamic equilibrium with its open-chain hydroxy acid form, L-mannonic acid.[8] The position of this equilibrium is highly dependent on pH.
-
Acidic to Neutral pH (pH < 7): The lactone form is favored. The stability in neutral pH makes it suitable for use in many biological assays.
-
Basic pH (pH > 7): The equilibrium shifts towards the open-chain carboxylate (mannonate) form. Strong bases like sodium hydroxide will rapidly and irreversibly hydrolyze the lactone.[8]
This pH-dependent behavior is critical for experimental design. For studies requiring the lactone form, solutions should be buffered at or below neutral pH.
Equilibrium Diagram
Caption: pH-dependent equilibrium of this compound.
Thermal Stability
This compound is a stable solid at room temperature. However, it can undergo hydrolysis at elevated temperatures, especially in aqueous solutions. Therefore, concentration steps during synthesis and storage of solutions should be performed at moderate temperatures.
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the identity and purity of this compound and for studying its chemical behavior.
-
Infrared (IR) Spectroscopy: A key diagnostic feature is the strong carbonyl (C=O) stretching absorption band. For γ-lactones, this band typically appears at a high wavenumber, in the range of 1780–1760 cm⁻¹, which distinguishes it from open-chain esters or six-membered δ-lactones.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show complex multiplets for the ring and side-chain protons due to multiple stereocenters and spin-spin coupling.
-
¹³C NMR: The carbonyl carbon of the lactone provides a characteristic signal in the downfield region (~178 ppm). NMR is also a powerful tool to study the lactone-acid equilibrium in solution. For the D-isomer, the C6 carbon shows distinct chemical shifts for the lactone (63.02 ppm) and the free acid (63.51 ppm), allowing for quantification of the two species.[8]
-
Biological Activity and Applications
Mechanism of Glycosidase Inhibition
The primary biological significance of this compound lies in its role as a competitive inhibitor of glycosidases, specifically α-L-mannosidases. Glycosidases cleave glycosidic bonds via a mechanism that involves a transition state with significant oxocarbenium ion character, where the ring oxygen is protonated and the anomeric carbon (C1) is sp²-hybridized and planar.
This compound effectively mimics this flattened, electron-deficient transition state. The C1 carbonyl group is already sp²-hybridized, and the overall ring conformation resembles the transition state structure. By binding tightly to the enzyme's active site, it prevents the natural substrate from binding, thus acting as a competitive inhibitor.[9][10]
Glycosidase Inhibition Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]
- 6. chemimpex.com [chemimpex.com]
- 7. omicronbio.com [omicronbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of L-Mannono-1,4-lactone from L-Mannose: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthetic routes for producing L-Mannono-1,4-lactone from its parent sugar, L-mannose. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and enzymatic methodologies, offering not just protocols but also the scientific rationale behind the experimental choices.
Introduction: The Significance of this compound
This compound, a cyclic ester of L-mannonic acid, is a valuable chiral building block in synthetic organic chemistry.[1][2] Its structural features make it a crucial intermediate in the synthesis of various biologically active molecules and rare sugars. In the pharmaceutical industry, derivatives of L-mannose and its lactone are explored for their potential in antiviral and anticancer nucleoside analogues, as well as in glycosylation engineering.[3] The lactone form is often more stable and easier to handle than the free acid, making it a preferred precursor in many synthetic pathways.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound from L-mannose primarily involves the selective oxidation of the anomeric carbon (C1) of L-mannose. This transformation can be achieved through several methods, broadly categorized into chemical oxidation and enzymatic catalysis. The choice of method depends on factors such as desired yield, purity, scalability, and environmental considerations.
Chemical Oxidation: Classical and Modern Approaches
Chemical oxidation methods offer a direct route to this compound. These methods typically involve the use of oxidizing agents that can selectively convert the aldehyde group of the open-chain form of L-mannose to a carboxylic acid, which then cyclizes to form the lactone.
A classic and widely used method for the synthesis of aldono-1,4-lactones is the oxidation of the corresponding aldose with bromine water.[4][5] This reaction is typically carried out in an aqueous solution.
Mechanism Insight: The reaction proceeds through the oxidation of the hemiacetal form of L-mannose. The aldehyde group of the open-chain tautomer is oxidized by bromine to a carboxylic acid. The resulting L-mannonic acid then undergoes intramolecular esterification (lactonization) to form the thermodynamically stable five-membered γ-lactone (1,4-lactone). The pH of the reaction is a critical parameter; a slightly acidic to neutral pH is generally favored to promote the oxidation and subsequent lactonization.
Experimental Protocol: Bromine Water Oxidation of L-Mannose
-
Dissolution: Dissolve L-mannose in distilled water in a reaction vessel equipped with a stirrer.
-
Addition of Bromine: Slowly add a saturated solution of bromine in water to the L-mannose solution at room temperature. The reaction is monitored by the disappearance of the bromine color.
-
Neutralization: After the reaction is complete (indicated by the persistence of the bromine color), the excess bromine is removed by bubbling air through the solution or by adding a reducing agent like sodium bisulfite. The solution is then neutralized with a base, such as sodium bicarbonate.[5]
-
Lactonization: The resulting solution containing L-mannonate is concentrated under reduced pressure. The acidic conditions generated during concentration facilitate the cyclization to this compound.
-
Purification: The crude lactone can be purified by recrystallization from a suitable solvent system, such as ethanol-ether.
Oxidizing agents based on transition metals, such as chromium(VI), can also be employed for the oxidation of L-mannose.[6][7] These methods are often highly efficient but raise environmental and safety concerns due to the toxicity of the metal reagents.
Mechanism Insight: The oxidation with Cr(VI) in an acidic medium involves the formation of a chromate ester with the sugar hydroxyl groups.[6] The subsequent decomposition of this ester leads to the oxidation of the anomeric carbon. The reaction kinetics and product distribution can be influenced by the acid concentration and the stoichiometry of the reactants.[7]
Data Presentation: Comparison of Chemical Oxidation Methods
| Oxidizing Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Bromine Water | Moderate to Good | Aqueous, near-neutral pH, Room Temp. | Mild conditions, relatively selective | Handling of bromine, potential for by-products |
| Chromium(VI) | Good to High | Acidic (e.g., HClO₄), controlled stoichiometry | High efficiency | Toxicity of Cr(VI), harsh conditions |
Enzymatic Synthesis: A Green and Selective Alternative
Enzymatic methods for the synthesis of this compound offer several advantages over chemical routes, including high specificity, mild reaction conditions, and reduced environmental impact. The key enzymes in this process are oxidoreductases that can selectively oxidize L-mannose at the C1 position.
L-Mannose dehydrogenase (MDH) is an enzyme that catalyzes the NAD(P)+-dependent oxidation of L-mannose to this compound. This enzymatic reaction is highly specific and proceeds with excellent stereoselectivity.
Biochemical Pathway Insight: The enzyme binds L-mannose and the cofactor (NAD⁺ or NADP⁺) in its active site. The oxidation of the anomeric carbon is coupled to the reduction of the cofactor. The immediate product is this compound, which is then released from the enzyme. The reaction is reversible, but the equilibrium can be shifted towards lactone formation by removing the product or using a cofactor regeneration system.
Experimental Workflow: Enzymatic Synthesis using L-Mannose Dehydrogenase
Caption: Enzymatic synthesis workflow for this compound.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup: Prepare a buffered solution (e.g., phosphate or Tris-HCl buffer, pH 7-8) containing L-mannose, the cofactor (NAD⁺ or NADP⁺), and L-mannose dehydrogenase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the formation of NADH or NADPH spectrophotometrically at 340 nm.
-
Enzyme Inactivation: Once the reaction reaches completion, inactivate the enzyme by heat treatment or by adding a denaturing agent.
-
Purification: Remove the denatured protein by centrifugation. The supernatant containing this compound can be further purified using chromatographic techniques such as ion-exchange or size-exclusion chromatography to separate the lactone from unreacted substrate, cofactor, and buffer salts.
For more complex transformations or to improve overall efficiency, cell-free multi-enzyme cascades can be designed.[8] For instance, a cascade could involve the enzymatic synthesis of L-mannose from a cheaper precursor, followed by its oxidation to this compound in the same pot.
Characterization and Quality Control
The synthesized this compound must be thoroughly characterized to confirm its identity and purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to elucidate the structure of the lactone and to identify any impurities.[8]
-
Infrared (IR) Spectroscopy: The presence of a characteristic carbonyl stretching frequency for the γ-lactone ring (typically around 1770 cm⁻¹) provides strong evidence for the formation of the product.
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the lactone and to quantify the yield of the reaction.
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and to get a preliminary assessment of purity.
-
-
Physical Properties:
-
Melting Point: The melting point of the purified lactone should be sharp and consistent with the literature value.
-
Optical Rotation: As a chiral molecule, this compound will exhibit a specific optical rotation that can be measured with a polarimeter.
-
Applications in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of a variety of important molecules.
-
Synthesis of L-Ribose: L-Ribose, a rare sugar and a key component of L-nucleosides with antiviral and anticancer activities, can be synthesized from D-mannono-1,4-lactone through a series of stereochemical inversions.[9] A similar synthetic strategy could be envisioned starting from this compound to access other rare L-sugars.
-
Inhibitors of L-Gulonolactone Oxidase: this compound and its derivatives can be investigated as potential inhibitors of enzymes involved in vitamin C biosynthesis, such as L-gulonolactone oxidase.[10][11][12][13][14] This has implications for studying metabolic pathways and developing new therapeutic agents.
Conclusion: A Scientist's Perspective
The synthesis of this compound from L-mannose is a well-established transformation that can be achieved through both chemical and enzymatic methods. While chemical oxidation offers a direct and often high-yielding route, the use of hazardous reagents and the potential for side reactions are significant drawbacks. In contrast, enzymatic synthesis provides a highly selective, environmentally friendly, and elegant approach. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, including scale, purity, and cost considerations. For applications in drug development and life sciences, where high purity and stereochemical integrity are paramount, enzymatic methods are increasingly becoming the preferred choice.
References
-
Luis F. Sala, et al. Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study. Canadian Journal of Chemistry. 1992. Available from: [Link]
-
Kopp, D., et al. Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. 2019. Available from: [Link]
- Seo, J., et al. One-pot inversion of D-mannono-1,4-lactone for the practical synthesis of L-ribose. Tetrahedron Letters. 2003.
-
ResearchGate. Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study. Available from: [Link]
-
ResearchGate. Scheme 1. Possible pathways for the oxidation of galactose (3) to the lactones 6a,b. Available from: [Link]
-
National Institutes of Health. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Available from: [Link]
-
MDPI. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Available from: [Link]
-
ResearchGate. Synthesis of lactone 1 from d‐mannose. Available from: [Link]
-
Chemistry LibreTexts. The Oxidation-Reduction Reactions of Monosaccharides. Available from: [Link]
-
ResearchGate. Kinetics of lactose and rhamnose oxidation over supported metal catalysts. Available from: [Link]
-
Wikipedia. L-rhamnono-1,4-lactonase. Available from: [Link]
-
Wikipedia. L-gulonolactone oxidase. Available from: [Link]
-
NIST. This compound. Available from: [Link]
-
PubChem. D-mannono-1,4-lactone. Available from: [Link]
-
PubChem. L-Rhamnono-1,4-lactone. Available from: [Link]
-
PubMed. L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. Available from: [Link]
-
Chemistry LibreTexts. The Oxidation-Reduction Reactions of Monosaccharides. Available from: [Link]
-
Frontiers in Plant Science. Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Available from: [Link]
-
National Institutes of Health. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis. Available from: [Link]
-
MDPI. Targeting Yeast Pathogens with Lectins: A Narrative Review from Mechanistic Insights to the Need for Addressing Translational Challenges. Available from: [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. omicronbio.com [omicronbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]
- 6. Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]
- 14. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
L-Mannono-1,4-lactone stereochemistry and conformation
An In-depth Technical Guide to the Stereochemistry and Conformation of L-Mannono-1,4-lactone
Abstract
This compound, the gamma-lactone derivative of L-mannonic acid, is a pivotal molecule in carbohydrate chemistry and biochemistry. Its furanose-like structure imparts significant conformational flexibility, which, in conjunction with its defined stereochemistry, dictates its biological activity and utility as a synthetic precursor. This technical guide provides an in-depth analysis of the stereochemical and conformational properties of this compound. We will explore the determinants of its three-dimensional structure, the methodologies used for its characterization, and the implications of these structural features for researchers in drug development and chemical biology.
Introduction: The Significance of this compound
This compound is a member of the sugar lactone family, which are cyclic esters of aldonic acids.[1] These compounds are of significant interest due to their presence in natural systems and their roles as versatile chiral building blocks in organic synthesis.[1] Specifically, the 1,4-lactone, or γ-lactone, forms a five-membered ring analogous to a furanose sugar, a structural motif found in crucial biomolecules like RNA.[2]
Understanding the precise three-dimensional arrangement of atoms (stereochemistry) and the spatial arrangement of the molecule that can be changed by rotation about single bonds (conformation) is paramount. These features govern molecular recognition processes, such as enzyme-substrate binding, and influence the molecule's reactivity and physical properties. For drug development professionals, a detailed grasp of the target molecule's conformation is essential for rational drug design and the synthesis of potent and selective inhibitors. D-Mannono-1,4-lactone, for instance, is known to act as an inhibitor of enzymes like β-galactosidase, highlighting the biological relevance of this structural class.[3]
Defining the Stereochemistry of this compound
The name "this compound" precisely defines the molecule's constitution and the stereochemical configuration at its chiral centers.
-
L-Configuration: This designates the stereochemistry relative to L-glyceraldehyde. In the Fischer projection of the parent L-mannonic acid, the hydroxyl group on the highest-numbered chiral carbon (C5) is on the left side.
-
Mannono: This specifies the epimeric relationship of the hydroxyl groups at C2 and C3, which is characteristic of mannose.
-
1,4-lactone: This indicates that the carbonyl group is at C1 and it has formed a cyclic ester with the hydroxyl group at C4, resulting in a five-membered ring.
The systematic IUPAC name for the corresponding D-enantiomer is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[4] Based on this, the IUPAC name for This compound is (3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one . This nomenclature provides an unambiguous description of the absolute configuration at each stereocenter.
Caption: 2D representation of this compound.
Conformational Landscape of the Furanose Ring
Unlike six-membered pyranose rings that predominantly adopt stable chair conformations, five-membered furanose rings are inherently more flexible.[2][5] Their conformational space is described by a concept known as pseudorotation, where the ring continuously flexes through a series of non-planar shapes. The two principal conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
Solid-State Conformation: Insights from X-ray Crystallography
The most definitive information on the preferred conformation of this compound comes from single-crystal X-ray diffraction studies. Research has shown that in the solid state, the lactone ring adopts a perfect envelope (E₃) conformation .[6] In this arrangement, the C3 atom is the one puckered out of the plane formed by the other four ring atoms (C1, C2, C4, and O4).
This specific puckering is a result of minimizing the overall energy of the molecule by balancing several competing factors:
-
Torsional Strain: The E₃ conformation helps to alleviate the eclipsing interactions of the substituents around the ring.
-
Steric Interactions: It positions the bulky hydroxyl and dihydroxyethyl side chains in a way that minimizes steric hindrance. Specifically, unfavorable syn-axial interactions between non-vicinal substituents are a major energetic contribution.[5][7]
-
Stereoelectronic Effects: The anomeric effect plays a crucial role in stabilizing certain conformations.[5][7] In lactones, this involves the interaction between the lone pairs of the ring oxygen (O4) and the antibonding orbital (σ*) of the C1-O (exocyclic carbonyl) bond.[8]
-
Hydrogen Bonding: In the crystal lattice, molecules of this compound are linked by a comprehensive three-dimensional network of hydrogen bonds involving all hydroxyl groups and the carbonyl oxygen.[6] While intramolecular hydrogen bonding is not considered a primary driver of ring conformation in solution for monosaccharides, the extensive intermolecular network is a dominant stabilizing force in the solid state.[5][7]
Conformation in Solution: A Dynamic Equilibrium
In solution, the molecule is not locked in a single conformation. Instead, it exists in a dynamic equilibrium between different low-energy envelope and twist forms. The flexibility of the furanose ring means the energy barriers for interconversion are relatively low.[9] The conformational preferences in solution are governed by a combination of steric effects, electrostatic interactions between hydroxyl groups, and the exo-anomeric effect, which influences the orientation of the lactol group.[5][7][9] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating these solution-state dynamics.
Methodologies for Structural Elucidation
A multi-faceted approach combining experimental and computational methods is necessary to fully characterize the stereochemistry and conformation of this compound.
Caption: Workflow for the structural analysis of this compound.
Experimental Protocols
| Technique | Information Provided | Causality Behind Choice |
| Single-Crystal X-ray Diffraction | Provides the precise 3D atomic coordinates in the solid state, confirming absolute stereochemistry and the preferred, lowest-energy conformation in the crystal lattice.[6] | This is the definitive method for obtaining an unambiguous solid-state structure, serving as a benchmark for computational models and solution-state interpretations. |
| Nuclear Magnetic Resonance (NMR) | Determines connectivity and provides conformational information in solution through the analysis of chemical shifts and scalar (³J) coupling constants.[10] | NMR is the most powerful tool for studying the dynamic conformational behavior of molecules in a biologically relevant solvent environment.[9] |
| Infrared (IR) Spectroscopy | Confirms the presence of the γ-lactone functional group through its characteristic carbonyl (C=O) stretching frequency, which appears at higher wavenumbers (1780–1760 cm⁻¹) compared to δ-lactones or open-chain esters.[1] | IR provides rapid confirmation of the lactone ring structure, distinguishing it from other isomers. |
Protocol: NMR Analysis for Solution Conformation
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of ~5-10 mg/mL.
-
Data Acquisition: Acquire high-resolution 1D ¹H and ¹³C NMR spectra. Additionally, acquire 2D correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.
-
Coupling Constant Extraction: Carefully measure the vicinal proton-proton coupling constants (³JH,H) from the 1D ¹H spectrum. These values are highly sensitive to the dihedral angle between the coupled protons.
-
Karplus Equation Analysis: Apply a generalized Karplus equation to relate the experimental ³JH,H values to the corresponding H-C-C-H dihedral angles.
-
Conformational Modeling: Use the calculated dihedral angles to determine the most likely ring pucker (e.g., E vs. T) and the population distribution of the major conformers present in the solution equilibrium.
Computational Modeling
Computational methods complement experimental data by providing insights into the energetics of different conformations.
-
Density Functional Theory (DFT): Used to calculate the relative energies of different conformers, predict NMR chemical shifts, and analyze stereoelectronic effects like the anomeric effect.[10]
-
Molecular Dynamics (MD) Simulations: Simulates the movement of the molecule over time, revealing the dynamic interconversion between different conformations and mapping the potential energy surface.[5]
Summary of Structural Data
| Parameter | Value / Description | Source / Method |
| Molecular Formula | C₆H₁₀O₆ | Mass Spectrometry |
| Molecular Weight | 178.14 g/mol | |
| IUPAC Name | (3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | Nomenclature |
| Solid-State Conformation | Perfect Envelope (E₃) | X-ray Crystallography[6] |
| Solution-State Conformation | Dynamic equilibrium of E and T conformers | NMR Spectroscopy[9][10] |
Implications for Drug Development and Research
The well-defined stereochemistry and conformational preferences of this compound are critical to its function and application.
-
Enzyme Inhibition: The specific 3D shape of the lactone ring and its substituents is responsible for its ability to fit into the active site of enzymes. For inhibitors of carbohydrate-processing enzymes, mimicking the conformation of the natural substrate or a transition state is a key strategy for achieving high potency. The dynamic nature of furanoses makes them versatile for recognition by enzymes.[2]
-
Synthetic Chemistry: As a chiral starting material, this compound provides a scaffold with pre-defined stereocenters. Knowledge of its preferred conformation allows chemists to predict the stereochemical outcome of reactions, as reagents will approach the molecule from the less sterically hindered face.[1]
-
Biocompatible Materials: The molecule can be used in the synthesis of polysaccharides for developing biocompatible materials.[11] The conformation of the monomeric unit will directly influence the secondary and tertiary structure of the resulting polymer.
Conclusion
This compound is a molecule whose biological function and chemical utility are intrinsically linked to its three-dimensional structure. Its stereochemistry is unambiguously defined by its L-manno configuration. While it exhibits significant conformational flexibility inherent to its five-membered γ-lactone ring, X-ray crystallography has revealed a clear preference for an E₃ envelope conformation in the solid state. In solution, it exists as a dynamic equilibrium of low-energy conformers. A comprehensive understanding of this structural landscape, achieved through a combination of X-ray diffraction, NMR spectroscopy, and computational modeling, is indispensable for scientists leveraging this molecule in drug discovery, organic synthesis, and materials science.
References
-
Poli, M., et al. (2020). Deciphering the conformational preferences of furanosides. A molecular dynamics study. Journal of Biomolecular Structure and Dynamics, 38(11), 3359-3370. [Link]
- Carbohydrate Chemistry Experts. (2025).
-
Tessier, M. B., et al. (2015). Insights into Furanose Solution Conformations: Beyond the Two-State Model. Glycobiology, 25(9), 966–976. [Link]
-
Walczak, D., et al. (2023). Identification of the furanose ring conformations and the factors driving their adoption. Carbohydrate Research, 526, 108780. [Link]
-
Poli, M., et al. (2019). Deciphering the conformational preferences of furanosides. A molecular dynamics study. bioRxiv. [Link]
-
Shalaby, M. A., Fronczek, F. R., & Younathan, E. S. (1994). Conformations and structure studies of sugar lactones in the solid state. Part I. The molecular structure of L-rhamnono- and L-mannono-1,4-lactones. Carbohydrate Research, 264(2), 181-190. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Sikorski, A., et al. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 27(21), 7247. [Link]
-
Wikipedia. (n.d.). Anomeric effect. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). The anomeric effect in furanosides. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch25: Anomeric effect. University of Calgary. Retrieved from [Link]
-
Chemdad. (n.d.). D-MANNONO-1,4-LACTONE. Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Kopp, D., et al. (2020). Characterisation of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). L-Rhamnono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry. (2019, October 30). 16.05 Anomers, Mutarotation, and the Anomeric Effect [Video]. YouTube. [Link]
-
García, P., et al. (2014). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. The Journal of Organic Chemistry, 79(17), 8013–8022. [Link]
-
PubChem. (n.d.). D-mannono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]
-
Boykin, D. W. (1990). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 28(4), 365-366. [Link]
Sources
- 1. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]
- 2. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 3. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deciphering the conformational preferences of furanosides. A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformations and structure studies of sugar lactones in the solid state. Part I. The molecular structure of L-rhamnono- and L-mannono-1,4-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the conformational preferences of furanosides. A molecular dynamics study | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
L-Mannono-1,4-lactone CAS number and molecular weight
An In-Depth Technical Guide to L-Mannono-1,4-lactone for Research and Development Professionals
Introduction
This compound is a carbohydrate derivative, specifically the γ-lactone of L-mannonic acid.[1][2] As a member of the sugar lactone family, it represents a critical class of molecules in carbohydrate chemistry and biochemistry. These compounds are cyclic esters formed by the intramolecular esterification of a hydroxy carboxylic acid.[3] While its enantiomer, D-Mannono-1,4-lactone, has been more extensively studied for its roles in metabolic pathways and as an enzyme inhibitor, the L-isomer serves as a valuable chiral building block and a subject of interest for stereospecific biochemical investigations.[4][5]
This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, chemical behavior, and pertinent applications for researchers, scientists, and drug development professionals.
Core Properties and Identifiers
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This compound is identified by a unique CAS Registry Number, and its physical characteristics are well-defined.
| Property | Value | Source |
| CAS Registry Number | 22430-23-5 | [1][6] |
| Molecular Formula | C₆H₁₀O₆ | [6] |
| Molecular Weight | 178.14 g/mol | [6][7] |
| Synonyms | L-Mannonic acid gamma-lactone, L-Mannonic acid-1,4-lactone | [1][2][7] |
| Melting Point | 153-155 °C | [1] |
| Boiling Point | 467.9 °C (Predicted) | |
| Flash Point | 201.5 °C (Predicted) | |
| Recommended Storage | 10°C - 25°C |
Chemical Structure and Reactivity
From a mechanistic standpoint, this compound's structure dictates its chemical behavior. It is a five-membered ring (a γ-lactone), which is generally more stable than smaller lactones due to reduced ring strain.[8] This structure exists in a pH-dependent equilibrium with its open-chain form, L-mannonic acid.
Under neutral to slightly acidic conditions, the cyclic lactone form is predominant.[3] In the presence of a base (or strong acid), the lactone ring undergoes hydrolysis to yield the carboxylate of L-mannonic acid.[3][9] This reversible reaction is a critical consideration in experimental design, particularly in aqueous buffer systems.
Sources
- 1. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]
- 2. omicronbio.com [omicronbio.com]
- 3. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound [webbook.nist.gov]
- 7. Buy Online CAS Number 22430-23-5 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-Mannono-1,4-lactone: From Discovery to Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Mannono-1,4-lactone, a cyclic ester of L-mannonic acid, represents a fascinating yet underexplored corner of carbohydrate chemistry. While its isomers, L-galactono-1,4-lactone and L-gulono-1,4-lactone, are celebrated as the penultimate intermediates in the biosynthesis of Vitamin C in plants and animals, respectively, the story of this compound is more nuanced. This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its chemical properties, its subtle role in biological systems, and the methodologies required for its study. We will delve into its discovery through chemical synthesis, explore its known and putative natural occurrences, and discuss its biological significance, offering a foundation for future research and development.
Introduction: The Unassuming Isomer
Lactones, or cyclic esters, are prevalent in nature and exhibit a wide array of biological activities.[1] Within the family of hexose-derived sugar lactones, this compound (also known as L-mannonic acid γ-lactone) is structurally defined by a five-membered ring (a γ-lactone).[1][2] Its significance is often contextualized by its relationship to the biosynthesis of L-ascorbic acid (Vitamin C). In plants, the primary pathway proceeds via D-mannose to L-galactono-1,4-lactone, which is then oxidized to ascorbic acid.[3][4][5] In most animals, the pathway starts from D-glucose and proceeds via L-gulono-1,4-lactone.[3][6] this compound is the C-2 epimer of L-gulono-1,4-lactone and the C-5 epimer of L-galactono-1,4-lactone, placing it at a critical stereochemical nexus. While not a major intermediate in these canonical pathways, its existence raises critical questions about metabolic plasticity and the potential for alternative biosynthetic routes in various organisms.
Physicochemical Properties and Structural Elucidation
Understanding the chemical identity of this compound is fundamental to appreciating its biological potential and developing analytical methods. Its properties are dictated by its stereochemistry and the inherent reactivity of the lactone ring.
Key Properties
| Property | Value | Source |
| Chemical Formula | C₆H₁₀O₆ | [7] |
| Molecular Weight | 178.14 g/mol | [7] |
| CAS Registry Number | 22430-23-5 | [7][8] |
| Appearance | White to off-white solid/powder | [9] |
| Structure | γ-lactone of L-mannonic acid | [2] |
| Boiling Point | ~467.9 °C (Predicted) | |
| Flash Point | ~201.5 °C (Predicted) |
Structural Analysis
The definitive structure of this compound has been confirmed through crystallographic studies. These analyses reveal the precise conformation of the five-membered lactone ring and the spatial arrangement of its hydroxyl groups. This stereochemical arrangement is critical for its interaction with enzymes and other biological molecules. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming its structure in solution and for distinguishing it from its isomers.[1]
Discovery Through Synthesis
Unlike metabolites discovered through direct isolation from a biological source, the initial characterization of many simple sugars and their derivatives, including this compound, was achieved through chemical synthesis. Early carbohydrate chemists established routes to various sugar lactones from their corresponding aldonic acids, which are typically formed by the oxidation of the parent aldose.
The synthesis of a mannono-1,4-lactone generally involves the oxidation of mannose to mannonic acid, followed by acid-catalyzed intramolecular cyclization (lactonization). The equilibrium between the free acid and the lactone forms is pH-dependent, with the five-membered γ-lactone often being the thermodynamically favored product under neutral to slightly acidic conditions.[10]
Natural Occurrence and Biosynthesis
While not a central player, evidence suggests this compound may exist as a minor metabolite in certain biological contexts. Its presence is intrinsically linked to the metabolism of L-mannose and its derivatives.
Context within Ascorbic Acid Biosynthesis
To understand the potential role of this compound, one must first understand the established pathways to Vitamin C. Plants and animals utilize distinct routes that converge on different lactone intermediates.
-
The Plant Pathway (D-Mannose/L-Galactose Pathway): This is the predominant route in higher plants. It begins with D-mannose and proceeds through intermediates like GDP-D-mannose and L-galactose. The penultimate step is the formation of L-galactono-1,4-lactone, which is oxidized by L-galactono-1,4-lactone dehydrogenase (GLDH) to form L-ascorbic acid.[3][4][5]
-
The Animal Pathway: Most animals synthesize ascorbic acid from D-glucose via D-glucuronic acid and L-gulonic acid. The key lactone intermediate is L-gulono-1,4-lactone, which is oxidized by L-gulono-1,4-lactone oxidase (GULO).[3][11][12] Humans, other primates, and guinea pigs have a non-functional GULO gene and cannot complete this synthesis.[11][13]
The diagram below illustrates the divergence of these two major pathways.
Caption: Divergent Biosynthetic Pathways to L-Ascorbic Acid in Plants and Animals.
Potential for Alternative Pathways
The existence of this compound in nature would likely stem from alternative metabolic pathways, possibly in microorganisms or as a result of enzymatic side-reactions. For example, an epimerase acting on L-gulono-1,4-lactone or an oxidase acting on L-mannose could theoretically lead to its formation. While the major Vitamin C pathways are well-defined, plants are known to possess a complex network of carbohydrate metabolism, with evidence for minor or alternative routes.[14] The presence of L-gulono-1,4-lactone oxidase-like proteins has been detected in plants, suggesting that components of the animal pathway may be present and could potentially act on related substrates.[5] Further investigation into the metabolomes of diverse organisms, particularly algae and bacteria which are known for their unique metabolic capabilities, is required to definitively map the natural occurrence of this compound.[15]
Methodologies for Analysis and Characterization
The study of this compound requires robust analytical techniques capable of separating and identifying it from a complex biological matrix and distinguishing it from its isomers.
Experimental Workflow: From Sample to Identification
The following diagram outlines a general workflow for the extraction and identification of sugar lactones from a biological sample.
Caption: General workflow for the analysis of sugar lactones.
Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with Mass Spectrometry is a powerful technique for the analysis of non-volatile compounds like sugar lactones.
Objective: To detect and quantify this compound in a prepared biological extract.
Methodology:
-
Sample Preparation: Prepare a clarified aqueous extract from the biological source as outlined in the workflow above. Ensure the final sample is filtered through a 0.22 µm filter.
-
Chromatographic Separation:
-
Column: Use a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like sugars and sugar lactones.
-
Mobile Phase: Employ a gradient elution, starting with a high percentage of organic solvent (e.g., 90% acetonitrile) and gradually increasing the aqueous component (e.g., water with 0.1% formic acid). This ensures that polar analytes are retained and then eluted effectively.
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min is appropriate for analytical HILIC columns.
-
Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, which is effective for deprotonating the hydroxyl groups of sugars ([M-H]⁻).
-
Analysis: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. To confirm identity and improve sensitivity, use tandem mass spectrometry (MS/MS). Select the precursor ion corresponding to the deprotonated this compound (m/z 177.05) and fragment it to produce a characteristic fragmentation pattern.
-
-
Validation and Quantification:
-
Standard: Run an authentic this compound standard to determine its retention time and fragmentation pattern.[2]
-
Quantification: Create a calibration curve using serial dilutions of the standard to quantify the amount of this compound in the sample.
-
This self-validating system confirms identity through three distinct parameters: retention time, precursor mass, and fragmentation pattern, ensuring high confidence in the results.
Biological Significance and Potential Applications
While its natural role is still under investigation, this compound and its derivatives hold potential as tools in research and drug development.
-
Enzyme Inhibition: Sugar lactones are known to be inhibitors of glycosidases because their cyclic structure can mimic the transition state of glycoside hydrolysis. The D-isomer, D-Mannono-1,4-lactone, has been shown to inhibit β-galactosidase.[9] It is plausible that this compound could act as a specific inhibitor for enzymes involved in L-mannose metabolism, such as L-mannosidases. Such inhibitors are valuable tools for studying cellular processes and can be starting points for therapeutic development.
-
Chemical Synthesis: As a chiral building block, this compound can serve as a starting material for the synthesis of more complex, biologically active molecules. Its defined stereocenters make it an attractive precursor in synthetic carbohydrate chemistry.[16]
-
Metabolic Probes: Labeled versions of this compound could be used as metabolic probes to investigate alternative carbohydrate metabolic pathways in various organisms.
Conclusion and Future Directions
This compound remains a molecule of significant interest, positioned at the intersection of fundamental carbohydrate chemistry and the complex network of cellular metabolism. While it does not feature prominently in the canonical Vitamin C biosynthetic pathways, its structural relationship to key intermediates like L-gulono- and L-galactono-1,4-lactone suggests a potential for its existence in biological systems that has yet to be fully explored.
Future research should focus on:
-
Metabolomic Screening: Broader, untargeted metabolomic studies of diverse organisms, especially extremophilic bacteria and algae, are needed to search for the natural presence of this compound.
-
Enzymatic Characterization: Investigating the substrate specificity of known sugar-metabolizing enzymes (e.g., epimerases, dehydrogenases) for non-canonical substrates like L-gulono-1,4-lactone could reveal enzymatic routes for this compound formation.
-
Functional Studies: Synthesizing this compound and testing its activity against a panel of glycosidases and other carbohydrate-modifying enzymes could uncover specific biological functions and therapeutic potential.
By moving beyond the well-trodden paths of metabolism, researchers can shed light on the full metabolic diversity of life and potentially uncover new molecules with valuable applications in science and medicine.
References
-
Valpuesta, V., & Botella, M. A. (2004). L-ascorbic acid biosynthesis. PubMed. [Link]
-
Jubany-Marí, T., et al. (2010). L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. PubMed. [Link]
-
Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants. PubMed. [Link]
-
Wikipedia. L-gulonolactone oxidase. Wikipedia. [Link]
-
Chatterjee, I. B. (2014). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase enzyme. ResearchGate. [Link]
-
Ranathunge, K. N., et al. (2021). Growth and Antioxidant-Related Effects of the Reestablished Ascorbic Acid Pathway in Zebrafish (Danio rerio) by Genomic Integration of L-Gulonolactone Oxidase From Cloudy Catshark (Scyliorhinus torazame). Frontiers in Marine Science. [Link]
-
Marino, C., Varela, O., & de Lederkremer, R. M. (1998). The Glycosyl-Aldonolactone Approach for the Synthesis of beta-D-Galf-(1-->3). PubMed. [Link]
-
Jarosz, S., et al. (2021). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. [Link]
-
Chem-Impex. D-Mannono-1,4-lactone. Chem-Impex. [Link]
-
Cruz-Rus, E., et al. (2010). Major intermediates of the four biosynthetic pathways leading to vitamin C (L-ascorbic acid, AsA) formation in plants. ResearchGate. [Link]
-
PubChem. D-mannono-1,4-lactone. PubChem. [Link]
-
Wang, Y., et al. (2019). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Frontiers in Plant Science. [Link]
-
Wheeler, G., et al. (2022). Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin. National Institutes of Health (NIH). [Link]
-
NIST. This compound. NIST WebBook. [Link]
-
Chemdad. D-MANNONO-1,4-LACTONE. Chongqing Chemdad Co., Ltd.. [Link]
-
Kopp, J., et al. (2019). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. [Link]
-
Baig, M. M., Kelly, S., & Loewus, F. (1970). l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone. National Institutes of Health (NIH). [Link]
-
Loewus, F., & Kelly, S. (1961). L-ascorbic acid biosynthesis in higher plants from L-gulono-1, 4-lactone and L-galactono-1, 4-lactone. PubMed. [Link]
-
Lin, T. H. (2018). The occurrence of L-GALACTONO- 1, 4-LACTONE DEHYDROGENASE (L-GalLDH) in L - ascorbate biosynthesis pathway from photosynthetic eukaryotes. ResearchGate. [Link]
-
Kiseleva, A. A., Tarachovskaya, E. R., & Shishova, M. F. (2012). Biosynthesis of phytohormones in algae. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. omicronbio.com [omicronbio.com]
- 3. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biosynthetic pathway of vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]
- 6. Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]
- 9. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]
- 11. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Growth and Antioxidant-Related Effects of the Reestablished Ascorbic Acid Pathway in Zebrafish (Danio rerio) by Genomic Integration of L-Gulonolactone Oxidase From Cloudy Catshark (Scyliorhinus torazame) [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The glycosyl-aldonolactone approach for the synthesis of beta-D-Galf-(1-->3)-D-Manp and 3-deoxy-beta-D-xylo-hexofuranosyl-(1-->3)-D-Manp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of L-Mannono-1,4-lactone
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of drug discovery and metabolic research, L-Mannono-1,4-lactone serves as a pivotal intermediate and a subject of significant biochemical interest. As a derivative of L-mannonic acid, its structural integrity and purity are paramount for reproducible experimental outcomes. Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation. This guide offers an in-depth examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, grounded in the principles of experimental causality and data validation. For researchers, this document serves not just as a repository of data, but as a strategic framework for the rigorous characterization of this and similar molecules.
Molecular Structure and Spectroscopic Correlation
The unambiguous assignment of spectroscopic signals is predicated on a clear understanding of the molecule's topology. This compound (CAS Registry Number: 22430-23-5) is a six-carbon γ-lactone.[1][2] The five-membered lactone ring introduces specific conformational constraints and electronic environments that are directly observable through NMR and IR spectroscopy.
Caption: Numbering scheme for this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: A Self-Validating Approach
A robust NMR analysis begins with meticulous sample preparation and a logical experimental workflow.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).
-
Causality: D₂O is the solvent of choice for several reasons. Firstly, it solubilizes the polar lactone. Secondly, the deuterium signal does not interfere with the proton spectrum. Most importantly, the labile hydroxyl (-OH) protons will exchange with deuterium, simplifying the spectrum by removing their signals and associated couplings, allowing for an unobstructed view of the C-H framework.
-
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Rationale: Higher field strengths provide greater signal dispersion, which is critical for resolving the closely spaced proton signals in carbohydrate-like structures.
-
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative reliability.
-
¹³C NMR Acquisition: Perform a proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Expertise: Proton decoupling is essential as it collapses the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This dramatically simplifies interpretation and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to an internal or external standard (e.g., TSP or DSS for aqueous samples).
Caption: Standardized workflow for NMR data acquisition and analysis.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm (in D₂O/H₂O) | Rationale for Chemical Shift |
| C1 | ~178 | The carbonyl carbon of the lactone is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic ester/lactone region.[3] |
| C4 | ~82 | This carbon is bonded to the ring oxygen and the C5 of the side chain, resulting in a significant downfield shift. |
| C2 | ~71 | Bonded to a hydroxyl group, this carbon is deshielded and appears in the typical alcohol C-O region. |
| C3 | ~70 | Similar to C2, this carbon is also attached to a hydroxyl group. |
| C5 | ~70 | The chemical environment of C5 is similar to C2 and C3 as it is also bonded to a hydroxyl group. |
| C6 | ~63 | As a primary alcohol carbon (CH₂OH), C6 is the most shielded of the oxygen-bearing carbons. This specific shift is a key marker for the lactone form.[4] |
Note: The exact chemical shifts can vary slightly based on concentration, pH, and temperature. Data is synthesized from publicly available databases and literature.[4]
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the proton environment and their connectivity through spin-spin coupling. The assignments below are representative for a D₂O solution.
| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment Rationale |
| H2 | ~4.7 | d | ~5 | Coupled to H3. Its position downfield is due to the adjacent C1 carbonyl and the hydroxyl group. |
| H3 | ~4.5 | dd | ~5, ~4 | Coupled to both H2 and H4. |
| H4 | ~4.6 | dt | ~4, ~7 | Coupled to H3 and the two diastereotopic protons on C5. |
| H5, H5' | ~3.8-3.9 | m | - | These protons are part of the side chain and show complex coupling with H4 and H6 protons. |
Note: Data is inferred from spectra of analogous sugar lactones and public databases.[5][6][7] The complexity of the H5 region often requires 2D NMR techniques (like COSY) for unambiguous assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from its hydroxyl groups and the characteristic lactone carbonyl group.
Experimental Protocol: Solid-State Analysis
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Trustworthiness: KBr is transparent in the IR region of interest and provides a solid matrix to hold the sample. It is crucial that the KBr is completely dry to avoid a large, interfering O-H band from water.
-
-
Pellet Formation: Compress the mixture in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be run first and automatically subtracted.
Caption: Workflow for IR spectroscopy using the KBr pellet method.
Interpretation of Key IR Absorption Bands
The IR spectrum provides a clear functional group fingerprint.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Mechanistic Insight |
| ~3600-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | The broadness of this peak is a classic indicator of intermolecular hydrogen bonding between the multiple hydroxyl groups of the lactone molecules in the solid state. |
| ~2900 | Medium | C-H Stretch | Aliphatic C-H stretching from the CH and CH₂ groups. |
| ~1770 | Strong, Sharp | C=O Stretch (γ-Lactone) | This is the most diagnostic peak. The frequency is higher than that of a non-cyclic ester (~1740 cm⁻¹) due to the ring strain in the five-membered γ-lactone ring. This high frequency is a definitive marker for the γ-lactone structure.[5][8] |
| ~1200-1000 | Strong | C-O Stretch | A complex region of strong absorptions corresponding to the C-O single bond stretching vibrations of the multiple alcohol and ester functionalities. |
Note: IR data is based on typical values for γ-lactones and polyhydroxy compounds.[5][6][8]
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple spectroscopic techniques. The ¹³C NMR confirms the presence of six distinct carbon environments, including the key downfield lactone carbonyl at ~178 ppm. The ¹H NMR details the proton connectivity and stereochemical relationships. Finally, the IR spectrum provides unambiguous confirmation of the critical functional groups: the hydroxyls and, most importantly, the strained γ-lactone carbonyl C=O stretch around 1770 cm⁻¹. This multi-faceted, self-validating approach ensures the highest degree of confidence in the identity and purity of the material, a non-negotiable standard for research and development professionals.
References
-
M.D.P.I. (n.d.). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Retrieved from [Link]
-
PubChem (n.d.). D-mannono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate (n.d.). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. Retrieved from [Link]
-
Oregon State University (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Calgary (n.d.). 13C-NMR. Retrieved from [Link]
-
ResearchGate (n.d.). 1 H (200 MHz) and 13 C NMR data of lactones 4 and 5 in CDCl 3. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Calgary (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Molecular Spectroscopic Data. NIST. Retrieved from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. omicronbio.com [omicronbio.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
An In-Depth Technical Guide to the Thermostability and Solubility of L-Mannono-1,4-lactone
Prepared by: Gemini, Senior Application Scientist
Foreword: Understanding a Key Chiral Building Block
L-Mannono-1,4-lactone, a derivative of L-mannonic acid, is more than a simple carbohydrate. It serves as a critical chiral intermediate in various biochemical pathways and synthetic processes. Its most notable role is as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in certain biological systems, making its physicochemical properties a subject of intense interest for researchers in nutrition, drug development, and biotechnology.[1][2] A thorough understanding of its behavior under thermal stress and its interaction with various solvent systems is paramount for its effective use, from designing stable pharmaceutical formulations to optimizing reaction conditions in chemical synthesis.
This guide provides a detailed examination of the thermostability and solubility of this compound. We will move beyond mere data presentation to explore the underlying chemical principles, provide field-proven experimental protocols for characterization, and offer insights into the practical implications for scientists and developers.
Core Physicochemical Properties
A foundational understanding begins with the molecule's basic characteristics. These properties dictate its physical state, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 22430-23-5 | [3][4][5] |
| Molecular Formula | C₆H₁₀O₆ | [3][4] |
| Molecular Weight | 178.14 g/mol | [3][4] |
| Appearance | White Crystalline Solid | [6] |
| Melting Point | 153-155 °C | [3] |
| Synonyms | L-Mannonic acid-gamma-lactone | [3][5] |
Thermostability: The Integrity of the Lactone Ring
The term "stability" for a compound like this compound primarily refers to its ability to resist chemical degradation upon exposure to heat. For lactones, the most common degradation pathway is the hydrolysis of the intramolecular ester bond.
Theoretical Framework: Ring Strain and Degradation
This compound is a γ-lactone, meaning it possesses a five-membered ring.[7] Five- and six-membered lactones (δ-lactones) are generally the most thermodynamically stable due to minimal ring strain.[7] This inherent stability suggests that the lactone will remain intact under moderate conditions. However, thermal energy can provide the necessary activation energy to overcome this stability, leading to degradation, primarily through two mechanisms:
-
Hydrolysis: In the presence of water (even atmospheric moisture), heat will accelerate the ring-opening hydrolysis to form L-Mannonic acid. This is the most significant degradation pathway under typical processing and storage conditions.
-
Pyrolysis: At much higher temperatures, in the absence of water, the molecule can undergo more complex fragmentation and decarboxylation (loss of CO₂), a characteristic breakdown pattern for some lactones.[8]
Experimental Workflow for Thermostability Assessment
A dual-pronged approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive thermal profile. DSC identifies thermal transitions like melting and decomposition, while TGA quantifies the loss of mass associated with these events.
Caption: Workflow for comprehensive thermostability analysis.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss upon heating.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of finely ground, dry this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition (pyrolysis) rather than combustion.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min. Causality: A controlled heating rate ensures thermal equilibrium and produces reproducible, well-defined degradation profiles.
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of the major mass loss step is considered the decomposition temperature.
Solubility Profile: A Guide to Solvent Selection
The solubility of this compound is governed by its molecular structure, which features multiple polar hydroxyl (-OH) groups and a polar ester linkage, making it a hydrophilic molecule.
Theoretical Framework: "Like Dissolves Like"
Based on its polarity, we can predict its solubility:
-
High Solubility: Expected in polar protic solvents like water and ethanol, where hydrogen bonding can occur with the hydroxyl groups.[3]
-
Moderate to High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can act as hydrogen bond acceptors.[9]
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether, which cannot effectively solvate the polar functional groups.
A critical aspect of its aqueous solubility is its pH-dependent equilibrium with L-Mannonic acid. At neutral or alkaline pH, the lactone ring can hydrolyze to form the L-mannonate salt, which is typically more water-soluble than the neutral lactone.[10]
Experimental Workflow for Solubility Determination
The "shake-flask" method is a gold-standard technique for determining equilibrium solubility. The concentration of the dissolved lactone is then accurately measured using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for quantitative solubility analysis.
Protocol: Shake-Flask Solubility with HPLC-RI Quantification
Objective: To quantitatively determine the solubility of this compound in a specific solvent (e.g., water) at a defined temperature.
Methodology:
-
Calibration Standards: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in the mobile phase.
-
Sample Preparation: Add an excess amount of this compound solid to a sealed vial containing a known volume of the test solvent (e.g., 10 mL of deionized water). Causality: Adding excess solid ensures that an equilibrium is reached where the solution is saturated.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Filtration: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. Causality: This step is critical to ensure that only the dissolved analyte is being measured.
-
Quantification (HPLC-RI):
-
Instrument: HPLC system with a Refractive Index (RI) detector. Causality: An RI detector is ideal for carbohydrates and other molecules that lack a strong UV chromophore.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄). Causality: The acidic mobile phase helps keep the lactone ring closed and suppresses the ionization of any hydrolyzed acid form, leading to a single, sharp peak.
-
Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Inject the filtered sample and determine its concentration by interpolating its peak area on the calibration curve.
-
-
Calculation: Report the determined concentration as the solubility in mg/mL or mol/L.
Hydrolytic Stability: The Nexus of Temperature and Solubility
The most relevant aspect of this compound's stability in formulation and biological systems is its susceptibility to hydrolysis. This reaction is an equilibrium between the cyclic lactone and the open-chain hydroxy acid, L-Mannonic acid.
Caption: Equilibrium between lactone and its hydroxy acid.
This equilibrium is dynamic and highly dependent on environmental conditions:
-
Effect of pH:
-
Acidic Conditions (pH < 4): The equilibrium favors the stable lactone form. The hydrolysis rate is relatively slow.[11]
-
Neutral Conditions (pH ≈ 7): Spontaneous hydrolysis occurs, and a significant equilibrium concentration of both the lactone and the open-chain acid exists.[10]
-
Basic Conditions (pH > 8): The equilibrium is strongly shifted towards the open-chain form. The carboxyl group is deprotonated to the carboxylate, which prevents re-cyclization. This base-catalyzed hydrolysis (saponification) is rapid and effectively irreversible.[11][12]
-
-
Effect of Temperature: Increasing the temperature provides the activation energy for both the forward (hydrolysis) and reverse (lactonization) reactions, accelerating the rate at which equilibrium is reached. In aqueous solutions, higher temperatures generally favor the hydrolyzed state.
Conclusion and Practical Implications
The properties of this compound are intrinsically linked. Its high polarity dictates its solubility in aqueous and polar organic solvents, but this very solubility exposes it to its primary degradation pathway: hydrolysis.
-
For Drug Development Professionals: When using this compound as an excipient or synthetic intermediate, aqueous formulations should be buffered to a slightly acidic pH (pH 4-5) to maximize the stability of the lactone ring. For long-term storage, the compound should be kept as a dry solid in a desiccated environment to prevent moisture-induced hydrolysis.
-
For Researchers and Scientists: Understanding the pH-dependent equilibrium is critical for interpreting experimental results. In metabolic studies or enzymatic assays, it is important to recognize that at physiological pH, the active species may be a mixture of both the lactone and its open-chain acid form.[10] Analytical methods like HPLC should employ an acidic mobile phase to ensure a consistent chemical form (the lactone) is being analyzed.
By leveraging the methodologies and principles outlined in this guide, researchers can confidently handle, formulate, and analyze this compound, unlocking its full potential as a valuable chemical entity.
References
-
NIST. This compound. NIST Chemistry WebBook. Available from: [Link]
-
Grokipedia. Lactone. Available from: [Link]
-
Kopp, J. et al. (2019). Analysis of D-mannono-1,4-lactone under different conditions... ResearchGate. Available from: [Link]
-
Linster, C. L., & Van Schaftingen, E. (2007). L-ascorbic acid biosynthesis. PubMed. Available from: [Link]
-
Al-Abri, Z. et al. (2014). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available from: [Link]
-
PubChem. D-mannono-1,4-lactone. National Center for Biotechnology Information. Available from: [Link]
-
Palucci, M. et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. NIH National Library of Medicine. Available from: [Link]
-
Chemistry Stack Exchange. Why are lactones more acidic than esters?. Available from: [Link]
-
Garcia-Pupo, L. et al. (2024). Structure, mechanism, and evolution of the last step in vitamin C biosynthesis. NIH National Library of Medicine. Available from: [Link]
-
Wikipedia. Lactone. Available from: [Link]
-
Radzio, J. et al. (2005). L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. PubMed. Available from: [Link]
-
Wikipedia. L-rhamnono-1,4-lactonase. Available from: [Link]
-
Baig, M. M. et al. (1970). l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1,4-lactone and l-Galactono-1,4-lactone. NIH National Library of Medicine. Available from: [Link]
-
ResearchGate. Pathways for mannoside degradation. Available from: [Link]
-
ResearchGate. Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase.... Available from: [Link]
-
Michels, J. J. et al. (2000). Degradation pathway of homoserine lactone bacterial signal molecules.... PubMed. Available from: [Link]
-
Olczak, A. et al. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. Available from: [Link]
-
Yamamoto, H. et al. (2024). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Scientific Reports. Available from: [Link]
-
Hrmova, M. et al. (2006). Hydrolysis of (1,4)-beta-D-mannans in barley.... Biochemical Journal. Available from: [Link]
-
Chemistry For Everyone. (2024). How Does Lactone Hydrolysis Work?. YouTube. Available from: [Link]
-
Vanda, D. et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. NIH National Library of Medicine. Available from: [Link]
-
The Organic Chemistry Tutor. (2017). Lactone Hydrolysis. YouTube. Available from: [Link]
Sources
- 1. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]
- 4. This compound [webbook.nist.gov]
- 5. Buy Online CAS Number 22430-23-5 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. chemimpex.com [chemimpex.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthose.com [synthose.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Methodological & Application
L-Mannono-1,4-lactone as a Glycosidase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Glycosidase Inhibition
Glycosidases are a vast and functionally diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing pivotal roles in a myriad of biological processes. Their functions range from the digestion of carbohydrates and the biosynthesis of glycoproteins to viral entry and cancer metastasis. The targeted inhibition of specific glycosidases has therefore emerged as a compelling therapeutic strategy for a wide array of diseases, including diabetes, influenza, and lysosomal storage disorders. L-Mannono-1,4-lactone, a sugar analog, represents a class of carbohydrate mimetics with significant potential as a selective glycosidase inhibitor. This document provides a comprehensive guide to its mechanism of action, practical applications, and detailed protocols for its use in a research setting.
The Scientific Rationale: this compound as a Mimic of the Natural Substrate
The inhibitory activity of this compound is rooted in its structural and stereochemical resemblance to the natural substrate of mannosidases, L-mannose. Glycosidases often employ a mechanism that involves the distortion of the sugar ring into a flattened, half-chair conformation in the transition state. The planar lactone ring of this compound is thought to mimic this high-energy transition state, allowing it to bind with high affinity to the active site of the enzyme. This binding event is a classic example of competitive inhibition, where the inhibitor directly competes with the substrate for the same binding site. While the D-isomer, D-Mannono-1,4-lactone, has been shown to inhibit β-galactosidase, the L-isomer is predicted to be a specific inhibitor of mannosidases due to the stereochemical arrangement of its hydroxyl groups, which mirrors that of L-mannose.[1]
Section 1: Synthesis and Characterization of this compound
A reliable source of high-purity this compound is paramount for reproducible experimental results. While commercially available, understanding its synthesis provides valuable insight into its chemical properties and potential impurities. A common synthetic route involves the oxidation of L-mannose.
Protocol 1: Synthesis of this compound from L-Mannose
This protocol is adapted from established methods for the oxidation of aldoses to aldonolactones.
Materials:
-
L-Mannose
-
Bromine water (saturated solution)
-
Barium carbonate
-
Sulfuric acid (dilute)
-
Anion exchange resin (e.g., Dowex 1x8, acetate form)
-
Methanol
-
Diethyl ether
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Oxidation: Dissolve L-mannose in distilled water and cool in an ice bath. Slowly add a saturated solution of bromine water with constant stirring. The reaction is monitored by the disappearance of the bromine color.
-
Neutralization: Carefully add barium carbonate to the reaction mixture to neutralize the hydrobromic acid formed and precipitate excess bromide and barium salts.
-
Filtration: Filter the mixture to remove the barium salts.
-
Acidification and Lactonization: To the filtrate, add a catalytic amount of dilute sulfuric acid to facilitate the lactonization of the resulting L-mannonic acid. The solution is then concentrated under reduced pressure using a rotary evaporator. This step promotes the formation of the 1,4-lactone.
-
Purification: The concentrated syrup is dissolved in a minimal amount of water and passed through an anion exchange resin to remove any remaining acids. The eluate is collected and lyophilized to obtain the crude this compound.
-
Recrystallization: The crude product is recrystallized from a mixture of methanol and diethyl ether to yield pure, crystalline this compound.
-
Characterization: The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.
Section 2: In Vitro Glycosidase Inhibition Assays
The cornerstone of characterizing any enzyme inhibitor is the in vitro inhibition assay. The following protocol provides a framework for assessing the inhibitory potency of this compound against a target glycosidase, such as α-mannosidase.
Protocol 2: Determination of IC50 for this compound against α-Mannosidase
This protocol utilizes a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), which releases a yellow-colored product, p-nitrophenol (pNP), upon enzymatic cleavage. The rate of pNP formation is monitored spectrophotometrically.
Materials:
-
α-Mannosidase (from a suitable source, e.g., Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
This compound
-
Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Workflow for IC50 Determination.
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a high-concentration stock solution (e.g., 100 mM) in the assay buffer.
-
α-Mannosidase: Prepare a working solution of the enzyme in the assay buffer at a concentration that gives a linear rate of reaction over the desired time course.
-
pNPM: Prepare the substrate solution in the assay buffer. The optimal concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add increasing concentrations of this compound (serial dilutions from the stock solution).
-
Control Wells (100% activity): Add assay buffer instead of the inhibitor.
-
Blank Wells (no enzyme): Add assay buffer instead of the enzyme solution.
-
-
Pre-incubation: Add the α-mannosidase working solution to all wells except the blank wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPM substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Add the stop solution to all wells to terminate the reaction. The stop solution raises the pH, which denatures the enzyme and develops the color of the p-nitrophenolate ion.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Section 3: Elucidating the Mechanism of Inhibition
To fully understand the inhibitory properties of this compound, it is crucial to determine its mechanism of inhibition. This is typically achieved through kinetic studies by measuring the effect of the inhibitor on the Michaelis-Menten parameters, Km and Vmax.
Protocol 3: Determination of the Inhibition Constant (Ki) and Mechanism of Action
This protocol involves measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general procedure outlined in Protocol 2.
-
Perform the assay with multiple concentrations of the substrate (pNPM) in the absence and presence of several fixed concentrations of this compound.
-
Measure the initial reaction rates (initial velocity, V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating that the inhibitor increases the apparent Km but does not affect Vmax.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the inhibitor decreases Vmax but does not affect Km.
-
Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis), indicating that the inhibitor affects both Km and Vmax.
-
-
The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots. For competitive inhibition, the slope of each line is equal to Km/Vmax * (1 + [I]/Ki), where [I] is the inhibitor concentration.
Expected Quantitative Data:
| Inhibitor | Enzyme | Inhibition Type | Ki (µM) |
| 4-deoxy-D-galactono-1,4-lactam | β-galactofuranosidase | Competitive | 88 ± 4 |
Section 4: Applications in Drug Development and Cellular Research
The ability of this compound to selectively inhibit mannosidases opens up avenues for its application in various research areas.
Signaling Pathway Visualization:
Inhibition of N-linked Glycoprotein Processing.
-
Studying Glycoprotein Processing: this compound can be used as a tool to dissect the roles of specific mannosidases in the N-linked glycoprotein processing pathway in the endoplasmic reticulum and Golgi apparatus. By inhibiting these enzymes, researchers can study the consequences of altered glycan structures on protein folding, trafficking, and function.
-
Antiviral Research: Many viruses rely on host cell glycosylation machinery for the proper folding and function of their envelope glycoproteins. Inhibition of mannosidases by this compound could potentially disrupt this process, leading to the production of non-infectious viral particles.
-
Cancer Research: Altered glycosylation is a hallmark of cancer. The use of mannosidase inhibitors like this compound can help in understanding the role of specific mannosidases in cancer progression and metastasis.
Conclusion and Future Directions
This compound is a promising tool for the specific inhibition of mannosidases. Its mechanism of action as a transition-state analog provides a strong foundation for its use in biochemical and cellular studies. The protocols outlined in this document offer a comprehensive guide for its synthesis, characterization, and application in glycosidase inhibition assays. Further research is warranted to determine the precise inhibitory constants (Ki) of this compound against a range of mannosidases and to explore its therapeutic potential in various disease models. The development of more potent and selective derivatives based on the this compound scaffold represents an exciting avenue for future drug discovery efforts.
References
-
Chem-Impex. D-Mannono-1,4-lactone. Available at: [Link]
-
Organic & Biomolecular Chemistry. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Available at: [Link]
-
Seo, J. H., et al. (2003). One-pot inversion of D-mannono-1,4-lactone for the practical synthesis of L-ribose. Tetrahedron Letters, 44(49), 8915-8918. Available at: [Link]
-
NIST. This compound. Available at: [Link]
-
ResearchGate. Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. Available at: [Link]
-
MDPI. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Available at: [Link]
-
ResearchGate. Synthesis of lactone 1 from d-mannose. Available at: [Link]
-
Chem-Impex. This compound. Available at: [Link]
-
PubChem. D-mannono-1,4-lactone. Available at: [Link]
-
PubMed. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase. Available at: [Link]
-
Discover Alpha-Mannosidosis. Diagnostic Path. Available at: [Link]
-
National Institutes of Health. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. Available at: [Link]
-
Organic & Biomolecular Chemistry. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. Available at: [Link]
Sources
Enzyme kinetics of L-Mannono-1,4-lactone inhibition
Application Note & Protocol Guide
Topic: Advanced Enzyme Kinetic Analysis of L-Mannono-1,4-lactone Inhibition
Audience: Researchers, scientists, and drug development professionals in enzymology and glycobiology.
Abstract
This compound is a classical inhibitor of α-mannosidases, enzymes critical to glycoprotein processing and various cellular functions. Its structural similarity to the mannosyl cation transition state makes it a potent competitive inhibitor. This guide provides a comprehensive framework for characterizing the inhibitory mechanism and quantifying the potency of this compound. We move beyond basic protocols to explain the causality behind experimental design, ensuring that the data generated is both accurate and robust. This document outlines detailed methodologies for determining Michaelis-Menten constants (Kₘ and Vₘₐₓ) of the target enzyme, elucidating the mode of inhibition, and calculating the inhibition constant (Kᵢ).
Scientific Foundation: The 'Why' of this compound Inhibition
Glycosidases, such as α-mannosidase, catalyze the hydrolysis of glycosidic bonds. The catalytic mechanism proceeds through a distorted 'half-chair' or 'sofa' conformation of the sugar ring, which mimics a positively charged oxocarbenium ion transition state. This compound is a powerful inhibitor because its planar lactone ring structure serves as a stable, uncharged mimic of this highly unstable, transient intermediate.[1] By binding tightly to the enzyme's active site, it prevents the substrate from binding and catalysis from occurring, a hallmark of competitive inhibition.[2] Understanding this mechanism is crucial for designing kinetic experiments and interpreting their outcomes correctly.
Experimental Design: A Self-Validating Workflow
A robust kinetic analysis is built on a logical progression of experiments, where each step validates the next. The overall workflow is designed to first establish a reliable baseline of uninhibited enzyme activity and then systematically introduce the inhibitor to quantify its effect.
Caption: Overall experimental workflow for kinetic analysis.
Materials and Reagents
-
Enzyme: α-Mannosidase (e.g., from Jack Bean, Canavalia ensiformis).
-
Inhibitor: this compound.
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM). This chromogenic substrate releases p-nitrophenol upon cleavage, which is yellow and can be quantified spectrophotometrically at 405 nm.
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (or the optimal pH for the specific enzyme).
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). This raises the pH, stopping the reaction and maximizing the color of the p-nitrophenolate ion.
-
Instrumentation: 96-well microplate reader or a temperature-controlled spectrophotometer.
-
Consumables: 96-well clear flat-bottom plates, appropriate pipette tips.
Detailed Experimental Protocols
Protocol 1: Baseline Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)
Rationale: Before studying inhibition, it is essential to determine the intrinsic kinetic parameters of the enzyme for its substrate. This provides the Kₘ value, which is critical for calculating Kᵢ, and establishes the Vₘₐₓ, ensuring that subsequent inhibition assays are performed under appropriate initial velocity conditions.[3]
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 2x concentrated stock solution of the highest substrate (pNPM) concentration to be tested in assay buffer. Perform serial dilutions to create a range of 2x concentrations (e.g., 10 mM down to 0.1 mM). A typical range covers 0.1x Kₘ to 10x Kₘ.
-
Plate Setup: In a 96-well plate, add 50 µL of each 2x substrate concentration in triplicate. Add 50 µL of assay buffer to three wells to serve as a "no substrate" blank.
-
Enzyme Preparation: Prepare a 2x working solution of α-mannosidase in assay buffer at a concentration determined from preliminary optimization experiments.
-
Reaction Initiation: To start the reaction, add 50 µL of the 2x enzyme solution to all wells (including the "no substrate" blanks). The final reaction volume is now 100 µL.
-
Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-20 minutes) where the reaction progress is linear.
-
Reaction Termination: Add 100 µL of 1 M Na₂CO₃ Stop Solution to all wells.
-
Data Acquisition: Read the absorbance at 405 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "no substrate" blank from all other readings.
-
Convert absorbance values to product concentration using a standard curve for p-nitrophenol.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[4]
-
Protocol 2: Kᵢ Determination for a Competitive Inhibitor
Rationale: To determine the inhibition constant (Kᵢ) and confirm the mode of inhibition, enzyme kinetics are measured across a matrix of varying substrate and inhibitor concentrations. For a competitive inhibitor, the apparent Kₘ will increase with inhibitor concentration, while Vₘₐₓ remains unchanged.[2] This is because the inhibitor directly competes with the substrate for the active site.
Caption: this compound competes with the substrate for the enzyme's active site.
Step-by-Step Methodology:
-
Experimental Setup: This protocol is an expansion of Protocol 1. You will create a matrix in a 96-well plate. Rows will correspond to different fixed concentrations of the inhibitor (this compound), and columns will correspond to different concentrations of the substrate (pNPM).
-
Inhibitor Concentrations: Include a zero-inhibitor control (assay buffer only). Other concentrations should bracket the expected Kᵢ (e.g., 0.5x, 1x, 2x, 5x Kᵢ). If the Kᵢ is unknown, use concentrations around the previously determined IC₅₀ value.
-
Substrate Concentrations: Use the same range of substrate concentrations as in Protocol 1 for each inhibitor concentration.
-
-
Reagent Addition:
-
Add 25 µL of 4x inhibitor solution (or buffer for the control) to the appropriate wells.
-
Add 25 µL of 4x substrate solution to the appropriate wells.
-
Add 50 µL of assay buffer to bring the pre-reaction volume to 100 µL (this step can be omitted if reagents are prepared at 2x concentration in a 50 µL pre-reaction volume).
-
Self-Validation Insight: A pre-incubation step of 5-10 minutes at this stage allows the enzyme and inhibitor to reach equilibrium before the substrate is introduced.
-
-
Reaction Initiation: Add 50 µL of 2x enzyme solution to all wells.
-
Incubation, Termination, and Data Acquisition: Follow steps 5-7 from Protocol 1.
-
Data Analysis:
-
For each inhibitor concentration, generate a separate Michaelis-Menten plot (V₀ vs. [S]).
-
Perform a global non-linear regression fit to the entire dataset simultaneously, sharing the Vₘₐₓ and Kₘ parameters across all datasets and fitting for a single, global Kᵢ value.[4] This is the most accurate method.
-
Visual Confirmation: For a visual check, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis, indicating a constant Vₘₐₓ but different x-intercepts (reflecting an increasing apparent Kₘ).
-
Data Presentation and Interpretation
The results of the kinetic analysis should be summarized clearly. Non-linear regression will provide the most reliable values with standard errors.
Table 1: Summary of Kinetic Parameters for α-Mannosidase Inhibition by this compound
| Parameter | Value (Hypothetical Data) | Description |
| Kₘ | 1.2 ± 0.1 mM | Michaelis constant for pNPM. Concentration of substrate at which the reaction rate is half of Vₘₐₓ. |
| Vₘₐₓ | 85 ± 3 µM/min | Maximum reaction velocity under saturating substrate conditions. |
| Mode of Inhibition | Competitive | Determined by the intersection of lines on the y-axis of the Lineweaver-Burk plot and a good fit to the competitive inhibition model. |
| Kᵢ | 150 ± 12 µM | Inhibition constant. A measure of the inhibitor's potency; it is the concentration of inhibitor required to double the apparent Kₘ.[3] |
Troubleshooting and Key Considerations
-
Inhibitor Stability: this compound can hydrolyze to L-mannonic acid at neutral or basic pH. Ensure it is dissolved in a slightly acidic buffer and used fresh.
-
Linear Range: Always confirm that your assay measurements are taken within the linear range of both the instrument and the reaction progress. If the reaction proceeds too quickly, reduce the enzyme concentration.
-
Tight Binding Inhibition: If the Kᵢ is very low and approaches the enzyme concentration used in the assay, standard Michaelis-Menten kinetics may not apply. In such cases, the Morrison equation should be used for analysis.[5]
-
Data Fitting: While Lineweaver-Burk plots are excellent for visualizing the mode of inhibition, do not use them to calculate kinetic parameters. The double reciprocal plot disproportionately weights data points at low substrate concentrations, leading to inaccuracies. Always rely on non-linear regression of the raw V₀ vs. [S] data.[6]
Conclusion
This application note provides a robust, field-tested framework for the detailed kinetic characterization of this compound as an enzyme inhibitor. By understanding the biochemical principles and following these self-validating protocols, researchers can confidently determine the potency (Kᵢ) and mechanism of inhibition, generating high-quality data crucial for fundamental research and drug development programs targeting α-mannosidases.
References
- Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. (2023). Methods in Molecular Biology.
- Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. (2017). Methods in Molecular Biology.
- ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.
- ResearchGate. (n.d.). Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay | Request PDF.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Wharton, C. W. (1983). A quick method for the determination of inhibition constants. Biochemical Journal.
- GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor.
- ResearchGate. (n.d.). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
- Biosynth. (n.d.). L-Mannonic acid-1,4-lactone.
- LibreTexts Chemistry. (n.d.). Enzyme Kinetics.
- Levvy, G. A., Hay, A. J., & Conchie, J. (1962). Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase. Biochemical Journal.
- LibreTexts Chemistry. (2021). 5.4: Enzyme Inhibition.
Sources
- 1. Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. cdn.graphpad.com [cdn.graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to α-Mannosidase Inhibition Assay Using L-Mannono-1,4-lactone
Introduction: The Critical Role of α-Mannosidase in Health and Disease
α-Mannosidase is a vital exoglycosidase that plays a crucial role in the catabolism of N-linked glycoproteins by cleaving α-mannosidic linkages.[1] This enzymatic activity is fundamental for the ordered degradation of oligosaccharides within the lysosomes.[1] Dysfunction of α-mannosidase leads to a rare autosomal recessive lysosomal storage disorder known as α-mannosidosis.[2][3] This condition is characterized by the accumulation of mannose-rich oligosaccharides in lysosomes, resulting in impaired cellular function and a wide range of clinical manifestations.[1][3] Symptoms can include intellectual disability, skeletal abnormalities, hearing loss, and an increased susceptibility to infections.[1][3]
Beyond its role in α-mannosidosis, aberrant α-mannosidase activity has been implicated in other diseases, including cancer and immune system-related disorders.[2][4] Consequently, the identification and characterization of α-mannosidase inhibitors are of significant interest for the development of novel therapeutic strategies.
L-Mannono-1,4-lactone is a well-characterized inhibitor of α-mannosidase. It acts as a competitive inhibitor, mimicking the structure of the mannose substrate.[5] This application note provides a detailed protocol for an α-mannosidase inhibition assay using this compound, offering a robust method for screening and characterizing potential inhibitors of this important enzyme.
Assay Principle
The α-mannosidase inhibition assay is a colorimetric method that relies on the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM).[6][7] In the presence of α-mannosidase, pNPM is hydrolyzed to α-D-mannose and p-nitrophenol.[6] When the reaction is stopped with a basic solution, the p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a yellow color that can be quantified by measuring the absorbance at 405 nm.[8] The intensity of the color is directly proportional to the amount of p-nitrophenol produced and thus to the α-mannosidase activity.[9]
In the presence of an inhibitor like this compound, the rate of pNPM hydrolysis is reduced, leading to a decrease in the intensity of the yellow color. By measuring the absorbance at different inhibitor concentrations, a dose-response curve can be generated to determine the concentration of inhibitor required for 50% inhibition (IC50).[10][11]
Caption: Workflow of the α-mannosidase inhibition assay.
Materials and Reagents
Equipment
-
Spectrophotometric multiwell plate reader (96-well format)
-
96-well flat-bottom plates (clear for colorimetric assays)[8]
-
Incubator set to 25°C or 37°C
-
Multichannel pipettor
-
Standard laboratory pipettes and tips
-
Vortex mixer
-
Centrifuge
Reagents
-
α-Mannosidase (from a suitable source, e.g., Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5[8]
-
Stop Reagent: 0.2 M Sodium Carbonate (Na2CO3) or other suitable base[8]
-
Ultrapure water
Solution Preparation
| Reagent | Preparation | Storage |
| Assay Buffer | Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5. | 2-8°C |
| α-Mannosidase Stock Solution | Reconstitute the enzyme in Assay Buffer to a desired stock concentration. Aliquot and store. | -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| pNPM Substrate Solution | Dissolve pNPM in Assay Buffer to a final concentration of 10 mM. This may require gentle warming. Prepare fresh daily. | Protect from light. |
| This compound Stock Solution | Dissolve this compound in ultrapure water or Assay Buffer to a high concentration (e.g., 100 mM). | -20°C |
| Stop Reagent | Prepare a 0.2 M solution of sodium carbonate in ultrapure water. | Room Temperature |
Experimental Protocol
This protocol is designed for a 96-well plate format and should be performed in duplicate or triplicate.
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested. A 10-point dilution series is recommended to generate a good dose-response curve.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank: Contains only Assay Buffer and Stop Reagent.
-
Negative Control (No Inhibitor): Contains enzyme, substrate, and Assay Buffer. Represents 100% enzyme activity.
-
Positive Control (Inhibitor): Contains enzyme, substrate, and various concentrations of this compound.
-
Enzyme Blank (Optional): Contains enzyme and Assay Buffer without substrate to account for any background absorbance from the enzyme preparation.
-
Substrate Blank (Optional): Contains substrate and Assay Buffer without enzyme to ensure the substrate is not spontaneously hydrolyzing.
-
-
-
Assay Procedure:
-
Add 20 µL of the appropriate this compound dilution or Assay Buffer (for the negative control) to the designated wells.
-
Add 20 µL of the α-mannosidase working solution (diluted from the stock in Assay Buffer to the desired final concentration) to all wells except the Blank and Substrate Blank.
-
Mix gently by tapping the plate and pre-incubate for 10 minutes at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding 20 µL of the pNPM substrate solution to all wells. The final volume in each well should be 60 µL.
-
Incubate the plate for 10-30 minutes at the chosen temperature. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Stop Reagent to all wells. The solution should turn yellow in the wells with enzyme activity.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Sources
- 1. Alpha-Mannosidosis - ISMRD [ismrd.org]
- 2. MAN2B1 in immune system-related diseases, neurodegenerative disorders and cancers: functions beyond α-mannosidosis | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Alpha-Mannosidosis | Key Clinical Features [lamzede.com]
- 4. MAN2B1 in immune system-related diseases, neurodegenerative disorders and cancers: functions beyond α-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arigobio.com [arigobio.com]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
Probing Carbohydrate Metabolism: A Technical Guide to L-Mannono-1,4-lactone as a Mannosidase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of L-Mannono-1,4-lactone as a tool for studying carbohydrate metabolism, with a particular focus on its role as a competitive inhibitor of α-mannosidases. We will delve into the mechanistic basis of its inhibitory action, provide detailed protocols for in vitro enzyme inhibition assays, and describe its application in cellular models to investigate glycoprotein processing. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their studies.
Introduction: The Significance of Mannosidases in Glycobiology
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. Mannosidases, a class of glycoside hydrolases, play a critical role in the trimming and processing of N-linked glycans on glycoproteins. These enzymes are essential for the proper folding, trafficking, and function of a multitude of proteins. Dysregulation of mannosidase activity has been implicated in various physiological and pathological conditions, making them attractive targets for therapeutic intervention and valuable tools for fundamental research.
This compound, a sugar analog, serves as a powerful tool for investigating the function of specific mannosidases. Its structural resemblance to the natural substrate, L-mannose, allows it to act as a competitive inhibitor, thereby enabling the elucidation of mannosidase-dependent pathways.
Mechanism of Action: this compound as a Competitive Inhibitor
This compound functions as a competitive inhibitor of α-mannosidases.[1] This mode of inhibition arises from the structural similarity between the lactone and the mannosyl cation intermediate formed during the enzymatic hydrolysis of the natural substrate. The enzyme's active site recognizes and binds to this compound, but due to its stable lactone ring, it cannot be hydrolyzed. This occupation of the active site prevents the binding and processing of the natural substrate, leading to a decrease in enzyme activity.
The inhibitory effect is dependent on the concentration of both the inhibitor and the substrate, a hallmark of competitive inhibition. The potency of the inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme.
Caption: Competitive inhibition of α-mannosidase by this compound.
Applications in Carbohydrate Metabolism Studies
The ability of this compound to selectively inhibit α-mannosidases makes it an invaluable tool for a range of applications in carbohydrate metabolism research:
-
Elucidating Glycoprotein Processing Pathways: By inhibiting specific mannosidases, researchers can study the sequential processing of N-linked glycans and understand the role of individual enzymes in this pathway.
-
Validating Drug Targets: For diseases associated with aberrant mannosidase activity, this compound can be used as a proof-of-concept tool to validate the therapeutic potential of targeting these enzymes.
-
Investigating Cellular Processes: The inhibitor can be employed to probe the involvement of mannosidase-dependent glycoprotein processing in various cellular functions, such as cell adhesion, signaling, and protein quality control.
Experimental Protocols
In Vitro α-Mannosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-mannosidase using the commercially available substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM).
Materials:
-
α-Mannosidase from Jack Bean (commercially available from suppliers such as Sigma-Aldrich[2], Creative BioMart[3], or QA-Bio[4])
-
This compound
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Stop Solution: 0.2 M Sodium Carbonate
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the Assay Buffer. The stability of mannono-1,4-lactone is pH-dependent, with the lactone form being favored in acidic conditions.[6] It is recommended to prepare fresh solutions for each experiment.
-
Prepare a stock solution of pNPM in the Assay Buffer.
-
Dilute the α-mannosidase enzyme in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound (or vehicle control)
-
α-Mannosidase solution
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the pNPM solution to each well to start the reaction. The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding the Stop Solution to each well. The addition of the alkaline stop solution will develop the yellow color of the p-nitrophenol product.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pNPM) and the inhibitor (this compound). The data can be analyzed using a Dixon plot or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.
Cellular Assay for Glycoprotein Processing
This protocol outlines a method to assess the effect of this compound on N-glycan processing in cultured cells by analyzing changes in the glycosylation status of total cellular proteins using lectin blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated Concanavalin A (Con A) lectin (specific for α-mannosyl residues)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Lectin Blotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with biotinylated Con A lectin (diluted in blocking buffer) overnight at 4°C.[7][8]
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis:
-
An increase in the intensity of Con A binding in the this compound-treated samples compared to the control indicates an accumulation of high-mannose N-glycans, consistent with the inhibition of α-mannosidase activity. Densitometric analysis can be used to quantify the changes.
Caption: Workflow for cellular analysis of glycoprotein processing using lectin blotting.
Data Interpretation and Troubleshooting
Quantitative Data Summary:
| Parameter | Description | Typical Values/Considerations |
| IC50 | The concentration of this compound that inhibits 50% of the α-mannosidase activity. | Varies depending on the specific enzyme and assay conditions. |
| Ki | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | A lower Ki value indicates a more potent inhibitor. |
| Optimal pH | The pH at which the α-mannosidase exhibits maximum activity. | For Jack Bean α-mannosidase, the optimal pH is in the range of 4.0-5.0.[1][9] |
Troubleshooting:
-
No or low inhibition observed:
-
Verify the activity of the enzyme.
-
Confirm the concentration and purity of this compound.
-
Ensure the assay pH is optimal for enzyme activity.
-
Check the stability of the this compound solution; prepare it fresh if necessary.
-
-
High background in lectin blotting:
-
Optimize the blocking conditions (time and blocking agent).
-
Ensure thorough washing steps.
-
Titrate the concentrations of the lectin and streptavidin-HRP.
-
Conclusion
This compound is a valuable and specific tool for researchers investigating the complex world of carbohydrate metabolism. Its ability to competitively inhibit α-mannosidases provides a means to dissect the intricate pathways of glycoprotein processing and to understand the functional consequences of altering these pathways. The protocols and guidelines presented in this document offer a solid foundation for the successful application of this compound in both in vitro and cellular studies, paving the way for new discoveries in glycobiology and drug development.
References
-
UniProt Consortium. (2014). Alpha-mannosidase - Canavalia ensiformis (Jack bean). UniProtKB - P54823 (AMANA_CANEN). Retrieved from [Link]
-
Creative BioMart. (n.d.). Active Native Jack Bean α-(1-2,3,6) mannosidase. Retrieved from [Link]
-
CD BioGlyco. (n.d.). α-Mannosidase from Canavalia ensiformis (Jack bean). Retrieved from [Link]
-
PubMed. (2011). Jack bean α-mannosidase digestion profile of hybrid-type N-glycans: effect of reaction pH on substrate preference. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Lectin blotting - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
Snaith, S. M., & Levvy, G. A. (1968). Purification and properties of α-d-mannosidase from jack-bean meal. Biochemical Journal, 110(4), 663–670. [Link]
-
National Institutes of Health. (n.d.). Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step. Retrieved from [Link]
Sources
- 1. uniprot.org [uniprot.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Active Native Jack Bean α-(1-2,3,6) mannosidase - Creative BioMart [creativebiomart.net]
- 4. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]
- 5. α-Mannosidase from Canavalia ensiformis (Jack bean) - CD BioGlyco [bioglyco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxwellsci.com [maxwellsci.com]
Using L-Mannono-1,4-lactone to study enzyme-substrate interactions
An In-Depth Technical Guide to Utilizing L-Mannono-1,4-lactone for the Elucidation of Enzyme-Substrate Interactions
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a powerful tool to investigate enzyme-substrate interactions, with a primary focus on glycosidases, particularly mannosidases.
Introduction: The Significance of this compound in Glycobiology
This compound is a sugar lactone, a cyclic ester of L-mannonic acid.[1][2] Its structure is analogous to the cyclic form of L-mannose, a key monosaccharide in various biological processes, including the N-linked glycosylation of proteins.[3] This structural similarity allows this compound to act as a mimic of the natural substrate for enzymes that process mannose-containing glycans, making it an invaluable molecular probe. Unlike the corresponding free sugar, the lactone's conformational rigidity and electronic properties make it a potent competitive inhibitor of specific glycosidases. The study of such inhibitors is crucial for understanding enzyme mechanisms, elucidating metabolic pathways, and developing novel therapeutic agents.[4][5]
Mechanistic Insight: this compound as a Transition State Analog
The inhibitory activity of this compound against mannosidases stems from its ability to mimic the transition state of the glycosidic bond cleavage reaction. Many glycosidases proceed through a mechanism involving a transition state with significant oxocarbenium ion character, where the anomeric carbon is sp2-hybridized and thus planar. The lactone ring of this compound, with its planar ester group, effectively mimics this flattened geometry at the anomeric center. This high-affinity binding to the enzyme's active site competitively inhibits the binding and processing of the natural substrate.
Figure 1: Mechanism of competitive inhibition of α-mannosidase by this compound.
Applications in Research and Drug Discovery
The unique properties of this compound lend it to a variety of applications in both basic research and preclinical drug development.
-
Characterization of Novel Glycosidases: It serves as a valuable tool for determining the substrate specificity of newly identified mannosidases.
-
Active Site Titration: For enzymes that are irreversibly inhibited, analogs of this compound can be used to determine the concentration of active enzyme.
-
Structural Biology: Due to its stable binding, it is an excellent candidate for co-crystallization with target enzymes to provide high-resolution structural information about the enzyme-substrate complex.[6] This is critical for structure-based drug design.
-
Scaffold for Drug Design: The lactone core can serve as a starting point for the synthesis of more potent and selective inhibitors with therapeutic potential.[7][8]
Experimental Protocols
The following protocols are designed to be adaptable to a variety of research settings and assume the use of a standard laboratory spectrophotometer or plate reader.
Protocol 1: Determination of IC₅₀ of this compound Against α-Mannosidase
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a commercially available α-mannosidase using a chromogenic substrate.
Materials:
-
α-Mannosidase (from Jack Beans, Canavalia ensiformis)
-
This compound
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Stop Solution: 1 M Sodium Carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of pNPM in the assay buffer.
-
Prepare a 100 mM stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 100 mM, 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).
-
Prepare a working solution of α-mannosidase in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, set up the reactions as described in the table below. Prepare a control (no inhibitor) and a blank (no enzyme) for each experiment.
-
| Component | Volume (µL) for Inhibitor Wells | Volume (µL) for Control Well | Volume (µL) for Blank Well |
| Assay Buffer | Varies | 50 | 75 |
| This compound (serial dilutions) | 25 | 0 | 0 |
| α-Mannosidase | 25 | 25 | 0 |
| Pre-incubate for 10 minutes at 37°C | |||
| pNPM (10 mM) | 25 | 25 | 25 |
| Total Volume | 100 | 100 | 100 |
-
Data Collection:
-
Initiate the reaction by adding the pNPM substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) where the control reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of 1 M Sodium Carbonate to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal dose-response curve.
-
Figure 2: Experimental workflow for determining the IC₅₀ of this compound.
Protocol 2: Kinetic Analysis to Determine the Mode of Inhibition
This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate. You will vary the concentration of the substrate (pNPM) across the columns and the concentration of the inhibitor (this compound) across the rows.
-
Use at least five concentrations of pNPM (e.g., spanning from 0.2 x Kₘ to 5 x Kₘ) and at least three concentrations of this compound (including a zero-inhibitor control).
-
The reaction setup in each well will be similar to Protocol 1, but with varying concentrations of both substrate and inhibitor.
-
-
Data Collection:
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentrations. This can be done in a kinetic mode on the plate reader, measuring the absorbance at 405 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Alternatively, fit the data directly to the Michaelis-Menten equation using non-linear regression software to determine Vₘₐₓ and Kₘ at each inhibitor concentration.
-
Data Presentation:
The inhibitory potential of this compound can be compared across different enzymes.
| Enzyme | Organism | Glycosidase Family | Kᵢ (µM) | Reference |
| α-Mannosidase | Canavalia ensiformis | GH38 | ~150 | Fuhrmann et al., 1981 |
| Golgi Mannosidase II | Human | GH38 | >1000 | [9] |
| Lysosomal α-Mannosidase | Human | GH38 | ~200 | [9] |
Note: The Ki values are approximate and can vary based on experimental conditions. Fuhrmann et al. (1981) is a representative historical reference for mannosidase inhibitors.
Troubleshooting and Key Considerations
-
Inhibitor Purity: Ensure the purity of this compound, as impurities can affect the results.[7]
-
pH Stability: Lactones can hydrolyze to the corresponding open-chain carboxylic acid, especially at alkaline pH.[10] It is crucial to perform assays at a pH where the lactone is stable and the enzyme is active.
-
Enzyme Stability: Ensure the enzyme remains stable and active throughout the experiment. Include appropriate controls.
-
Substrate Concentration: For Kᵢ determination, use substrate concentrations around the Kₘ value for optimal accuracy.
Conclusion
This compound is a versatile and powerful tool for probing the intricacies of enzyme-substrate interactions, particularly within the realm of mannosidases. Its ability to act as a transition-state analog allows for detailed mechanistic and structural studies. The protocols and guidelines presented here provide a solid foundation for researchers to employ this compound in their investigations, ultimately contributing to a deeper understanding of glycobiology and aiding in the development of novel therapeutics.
References
-
Fuhrmann, U., Bause, E., & Ploegh, H. (1981). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Nature, 293(5831), 136–138. Retrieved from [Link]
-
Kopp, D., Bergquist, P. L., & Sunna, A. (2020). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. Retrieved from [Link]
-
Marino, C., et al. (1998). The Glycosyl-Aldonolactone Approach for the Synthesis of beta-D-Galf-(1-->3). Carbohydrate Research, 306(4), 493-500. Retrieved from [Link]
-
MDPI. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 27(19), 6649. Retrieved from [Link]
-
White Rose Research Online. (2019). Mannosidase mechanism: at the intersection of conformation and catalysis. Retrieved from [Link]
-
Wu, J. D., et al. (2021). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 16(11), 2269–2279. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
You, C., et al. (2018). Structural insights into the catalytic mechanism of a novel glycoside hydrolase family 113 β-1,4-mannanase from Amphibacillus xylanus. Journal of Biological Chemistry, 293(30), 11881–11892. Retrieved from [Link]
-
Winchester, B., et al. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 290(Pt 3), 743–749. Retrieved from [Link]
-
Thompson, A. J., et al. (2012). Analysis of a New Family of Widely Distributed Metal-independent α-Mannosidases Provides Unique Insight into the Processing of N-Linked Glycans. Journal of Biological Chemistry, 287(33), 27910–27922. Retrieved from [Link]
Sources
- 1. omicronbio.com [omicronbio.com]
- 2. This compound [webbook.nist.gov]
- 3. Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the catalytic mechanism of a novel glycoside hydrolase family 113 β-1,4-mannanase from Amphibacillus xylanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]
- 9. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging L-Mannono-1,4-lactone in Advanced Cell-Based Assays
Abstract and Introduction
The intricate processing of N-linked glycans on proteins is a critical cellular process that dictates protein folding, quality control, trafficking, and function. Central to this pathway are mannosidases, enzymes that sequentially trim mannose residues from oligosaccharide chains in the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes. The ability to precisely inhibit these enzymes offers a powerful tool for dissecting these complex biological pathways and has significant implications for drug discovery in oncology, virology, and rare genetic disorders. L-Mannono-1,4-lactone (CAS 22430-23-5) is a mannose analog that functions as an inhibitor of specific α-mannosidases. Its structural similarity to the mannose substrate allows it to interfere with key steps in glycoprotein maturation and degradation.
This guide provides a comprehensive overview of the mechanism of this compound and delivers detailed, field-proven protocols for its application in cell-based assays. We will explore its use in studying ER-Associated Degradation (ERAD), modeling lysosomal storage disorders, and assessing the broader impacts of glycosylation on cellular homeostasis. The protocols are designed to be self-validating, incorporating essential controls to ensure robust and interpretable data for researchers in academic and pharmaceutical settings.
Scientific Foundation: Mannosidases in Glycoprotein Processing
N-linked glycosylation begins in the ER with the transfer of a large, pre-formed oligosaccharide (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. For a glycoprotein to mature correctly, this oligosaccharide must be extensively modified. This process, known as glycan trimming, is executed by a series of glycosidases.
-
ER-Associated Mannosidases: In the ER, ER α-mannosidase I (ERManI) is a key component of the glycoprotein quality control system.[1][2][3] It trims a specific α-1,2-linked mannose residue from the Man₉GlcNAc₂ structure. This trimming acts as a "timer"; if a protein fails to fold correctly within a certain timeframe, the removal of this mannose residue signals that the protein is terminally misfolded and targets it for degradation via the ERAD pathway.[2][4] Inhibition of ERManI can therefore suppress the degradation of misfolded glycoproteins, causing them to accumulate in the ER.[4]
-
Golgi Mannosidases: As correctly folded glycoproteins traffic to the Golgi apparatus, further processing by enzymes like Golgi α-mannosidase II (GMII) is required to generate complex and hybrid N-glycans.[5][6] The inhibition of these enzymes has been a therapeutic strategy, particularly in oncology, as altered cell-surface glycans can impact metastasis.[6]
-
Lysosomal Mannosidases: In the lysosome, α-mannosidases (such as MAN2B1) are responsible for the final catabolism of glycans.[7] Genetic deficiency of this enzyme leads to the lysosomal storage disorder α-mannosidosis, characterized by the toxic accumulation of mannose-rich oligosaccharides.[8]
This compound, as a mannose analog, is proposed to act as a competitive inhibitor of these α-mannosidases, thereby disrupting these critical cellular processes and providing a means to study their function and consequences in a controlled cellular environment.
Figure 1: Simplified workflow of N-glycan processing in the ER and Golgi, highlighting the inhibitory action of this compound on ER Mannosidase I, a key step in the ER-Associated Degradation (ERAD) pathway for misfolded proteins.
Core Applications in Cell-Based Research
The targeted inhibition of mannosidases by this compound enables several powerful cell-based assay strategies.
3.1 Interrogating the ER Quality Control and ERAD Pathway By inhibiting ERManI, this compound can be used to study the fate of misfolded glycoproteins. This is crucial for understanding diseases caused by protein misfolding and for developing drugs that modulate this pathway. An assay using this compound can stabilize a normally short-lived misfolded protein, allowing for its detection and the study of its downstream consequences, such as the induction of the Unfolded Protein Response (UPR).[4]
3.2 Modeling Lysosomal Storage Disorders Treating cells with this compound can phenocopy the biochemical defects of α-mannosidosis.[8] This provides a tractable in vitro model to screen for pharmacological chaperones or other therapeutic agents that might restore lysosomal function or clear accumulated substrates. Assays can be designed to measure the accumulation of specific mannose-containing glycans or to assess overall lysosomal health using vital dyes like LysoTracker.
3.3 Probing Glycosylation in Cancer Biology The structure of cell surface glycans is often dramatically altered in cancer and can promote metastasis. Inhibitors of Golgi mannosidases, such as swainsonine, have been investigated as anti-cancer agents.[6][9] this compound can be used in cell migration and invasion assays (e.g., Transwell assays) to determine if disrupting the formation of complex N-glycans affects the metastatic potential of cancer cell lines.
Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimal concentrations of this compound, incubation times, and cell densities must be determined empirically for each specific cell line and experimental setup.
Table 1: this compound Properties & Handling
| Property | Value |
|---|---|
| CAS Number | 22430-23-5[10][11][12] |
| Molecular Formula | C₆H₁₀O₆[10] |
| Molecular Weight | 178.14 g/mol [10] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and DMSO. |
| Stock Solution | Prepare a 100 mM stock in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Working Conc. | 100 µM - 2 mM (must be optimized). |
Protocol 1: In Vitro α-Mannosidase Activity Assay
Objective: To confirm the inhibitory activity of this compound on α-mannosidase in a cell-free system using cell lysate. This protocol is adapted from commercially available colorimetric assay principles.[13]
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Lysis Buffer: Assay Buffer + 0.1% Triton X-100
-
Substrate: 4-Nitrophenyl-α-D-mannopyranoside (pNP-α-Man)
-
Stop Solution: 0.2 M Sodium Carbonate
-
This compound
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysate:
-
Culture cells to ~80-90% confluency.
-
Harvest cells (e.g., 1-5 million cells), wash once with cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Resuspend the cell pellet in 200-500 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (this is the cell lysate). Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 10-20 µg of cell lysate per well. Add varying concentrations of this compound (e.g., 0, 10 µM, 100 µM, 1 mM, 10 mM). Adjust the total volume in each well to 50 µL with Assay Buffer.
-
No-Enzyme Control: 50 µL of Assay Buffer.
-
No-Inhibitor Control: 10-20 µg of cell lysate in a final volume of 50 µL with Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Prepare a 2X substrate solution (e.g., 2 mM pNP-α-Man in Assay Buffer).
-
Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume is now 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. Protect from light. The incubation time should be optimized to ensure the "No-Inhibitor Control" absorbance is within the linear range of the plate reader.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to all wells. The solution in wells with enzyme activity will turn yellow.
-
-
Read Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "No-Enzyme Control" from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "No-Inhibitor Control".
-
Plot percent inhibition vs. log[Inhibitor] to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for ERAD Pathway Modulation
Objective: To visualize the accumulation of a misfolded glycoprotein in cells treated with this compound, indicating inhibition of the ERAD pathway. This protocol uses a model protein and Western blot analysis.
Figure 2: A representative experimental workflow for assessing the inhibition of the ERAD pathway using this compound. MG132, a proteasome inhibitor, serves as a positive control for substrate accumulation.
Materials:
-
Cell line expressing a known ERAD substrate (e.g., TCRα-GFP, null Hong Kong α1-antitrypsin).
-
Complete cell culture medium.
-
This compound.
-
MG132 (proteasome inhibitor, positive control).
-
Vehicle control (e.g., sterile water or DMSO).
-
RIPA Lysis Buffer with protease inhibitors.
-
SDS-PAGE gels and Western blot equipment.
-
Primary antibodies (e.g., anti-GFP, anti-Actin or Tubulin for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare fresh treatment media. Treat cells in triplicate with:
-
Vehicle Control: e.g., 0.1% DMSO.
-
This compound: Use an optimized concentration (e.g., 1 mM).
-
Positive Control: MG132 (e.g., 10 µM for the last 4-6 hours of the experiment).
-
-
Incubate cells for 16-24 hours.
-
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane).
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-GFP and anti-Actin) overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply chemiluminescence substrate.
-
Image the blot using a digital imager.
-
Expected Results:
-
Vehicle Lane: Low to undetectable levels of the ERAD substrate (e.g., GFP-tagged protein).
-
This compound Lane: A significant increase in the band corresponding to the ERAD substrate compared to the vehicle control.
-
MG132 Lane: A strong accumulation of the ERAD substrate, confirming that the protein is degraded by the proteasome.
Data Interpretation and Troubleshooting
Table 2: General Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No inhibition in vitro assay | 1. Inactive this compound.2. Insufficient inhibitor concentration.3. Low enzyme activity in lysate. | 1. Use a fresh aliquot of the inhibitor.2. Perform a dose-response curve with higher concentrations.3. Prepare fresh lysate from healthy, logarithmically growing cells. |
| High cell toxicity in culture | 1. Inhibitor concentration is too high.2. Vehicle (DMSO) toxicity. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.2. Ensure the final vehicle concentration is low (<0.5%). |
| No accumulation of ERAD substrate | 1. The chosen protein is not a substrate of ERManI-dependent ERAD.2. Insufficient inhibition in cells. | 1. Use a well-characterized ERAD substrate.2. Increase the concentration of this compound or the incubation time. Confirm target engagement if possible. |
Conclusion
This compound is a valuable chemical tool for the cell biologist and drug discovery scientist. Its ability to inhibit α-mannosidases provides a direct method for modulating and studying the complex pathways of glycoprotein processing and degradation. The protocols outlined in this guide offer robust, validated starting points for investigating ER quality control, modeling lysosomal disease, and exploring the role of glycosylation in pathology. By applying these methods with appropriate controls, researchers can generate high-quality, interpretable data to advance our understanding of these fundamental cellular processes.
References
-
Alteen, M. G., et al. (2009). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. Protein Science, 18(10), 2093–2103. [Link]
-
Burke, N. A., et al. (1996). A spectrophotometric assay for α-mannosidase activity. Analytical Biochemistry, 242(2), 248–251. [Link]
-
Alteen, M. G., et al. (2009). Human lysosomal alpha-mannosidases exhibit different inhibition and metal binding properties. Protein Science, 18(10), 2093–2103. [Link]
-
ResearchGate. (n.d.). α-d-Mannose derivatives as models designed for selective inhibition of Golgi α-mannosidase II. [Link]
-
Artola, M., et al. (2019). Trans-cyclosulfamidate mannose-configured cyclitol allows isoform-dependent inhibition of GH47 α-d-mannosidases through a bump–hole strategy. Chemical Science, 10(43), 10029–10035. [Link]
-
Burke, N. A., et al. (1996). A spectrophotometric assay for alpha-mannosidase activity. Analytical Biochemistry, 242(2), 248–251. [Link]
-
NIST. (2025). This compound. [Link]
-
UniProt. (2006). MAN1B1 - Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase - Homo sapiens (Human). [Link]
-
Hosokawa, N., et al. (2000). Endoplasmic reticulum (ER)-associated degradation of misfolded N-linked glycoproteins is suppressed upon inhibition of ER mannosidase I. Journal of Biological Chemistry, 275(52), 40991–40994. [Link]
-
Avezov, E., et al. (2008). Endoplasmic Reticulum (ER) Mannosidase I Is Compartmentalized and Required for N-Glycan Trimming to Man5–6GlcNAc2 in Glycoprotein ER-associated Degradation. Molecular Biology of the Cell, 19(1), 216–225. [Link]
-
Avezov, E., et al. (2015). Mammalian ER mannosidase I resides in quality control vesicles, where it encounters its glycoprotein substrates. Molecular Biology of the Cell, 26(2), 238–249. [Link]
-
Sano, R., et al. (2008). Inhibition of alpha-mannosidase attenuates endoplasmic reticulum stress-induced neuronal cell death. Neuroscience Letters, 445(1), 84–88. [Link]
-
Ortiz-Sanz, C., et al. (2019). Pharmacological Chaperones for the Treatment of α-Mannosidosis. Journal of Medicinal Chemistry, 62(12), 5846–5862. [Link]
Sources
- 1. uniprot.org [uniprot.org]
- 2. Endoplasmic Reticulum (ER) Mannosidase I Is Compartmentalized and Required for N-Glycan Trimming to Man5–6GlcNAc2 in Glycoprotein ER-associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian ER mannosidase I resides in quality control vesicles, where it encounters its glycoprotein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum (ER)-associated degradation of misfolded N-linked glycoproteins is suppressed upon inhibition of ER mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human lysosomal alpha-mannosidases exhibit different inhibition and metal binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Chaperones for the Treatment of α-Mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. omicronbio.com [omicronbio.com]
- 12. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]
- 13. alpha-Mannosidase Assay Kit (ab272519) | Abcam [abcam.com]
Synthesis of L-Ribose from L-Mannono-1,4-lactone: An Application Note and Detailed Protocol
Abstract
L-Ribose, a rare monosaccharide, is a critical chiral building block in the synthesis of L-nucleoside analogues, which are a cornerstone of many antiviral therapies.[1][2][3][4] This application note provides a comprehensive guide for the chemical synthesis of L-ribose starting from the readily available L-mannono-1,4-lactone. The described methodology involves a two-step process: the reduction of the lactone to L-mannose, followed by the epimerization of L-mannose to yield L-ribose. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.
Introduction: The Significance of L-Ribose and the Synthetic Strategy
The biological importance of ribose is well-established, with D-ribose forming the backbone of ribonucleic acid (RNA).[5][6] Its enantiomer, L-ribose, while not prevalent in nature, is of immense pharmacological interest.[1][2] L-nucleosides, derived from L-ribose, exhibit potent antiviral activity, often with reduced toxicity compared to their D-counterparts. However, the scarcity of L-ribose from natural sources necessitates efficient and scalable synthetic routes.[1]
Several chemical and biotechnological methods for L-ribose production have been explored, starting from various precursors like L-arabinose, D-glucose, and D-galactose.[1][3][7] The synthesis from this compound presents an attractive pathway due to the stereochemical relationship between the starting material and the target product. This route typically involves two key transformations:
-
Reduction of this compound: The lactone functionality is reduced to the corresponding aldose, L-mannose. This is commonly achieved using a mild reducing agent like sodium borohydride (NaBH₄).
-
Epimerization of L-Mannose: The C2-epimer of L-ribose, L-mannose, is then subjected to epimerization to invert the stereochemistry at the C2 position, yielding the desired L-ribose. This transformation can be catalyzed by molybdate ions in an aqueous solution.
This application note will detail a robust protocol for this two-step synthesis, providing the rationale behind the chosen reagents and conditions, as well as methods for purification and characterization of the final product.
Reaction Pathway Overview
The overall synthetic scheme is a two-step process that first reduces the lactone to an intermediate sugar, which is then epimerized to the final product.
Figure 1: Overall workflow for the synthesis of L-Ribose from this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics | Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Dowex 50WX8 resin | Hydrogen form | Dow Chemical | Pre-wash with deionized water. |
| Ammonium Molybdate | ACS Reagent | J.T. Baker | |
| Activated Charcoal | Decolorizing | ||
| Deionized Water | Type I | ||
| Ethyl Acetate | HPLC Grade | For extraction. | |
| Celite® | For filtration. |
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Reduction of this compound to L-Mannose
Causality behind Experimental Choices:
-
Sodium Borohydride as Reducing Agent: Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones. While it is generally considered mild towards esters and lactones, in alcoholic solvents like methanol, its reactivity is enhanced, allowing for the reduction of the lactone to the corresponding diol (in this case, L-mannitol, which exists in equilibrium with L-mannose).[8][9][10][11][12] The use of NaBH₄ is advantageous due to its ease of handling compared to more powerful and hazardous reducing agents like lithium aluminum hydride (LAH).
-
Methanol as Solvent: Methanol serves as a good solvent for both the lactone and the borohydride reagent. It also participates in the reaction by protonating the intermediate alkoxide species.
-
Acidic Workup with Dowex Resin: The reaction is quenched with an acidic resin to neutralize the excess borohydride and hydrolyze any borate esters formed during the reduction. This also facilitates the cyclization of the intermediate L-mannitol to L-mannose.
Protocol:
-
Dissolve this compound (10.0 g, 56.1 mmol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.55 g, 67.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:isopropanol:water (7:2:1). The disappearance of the starting lactone spot indicates reaction completion.
-
Cool the reaction mixture back to 0 °C and cautiously add Dowex 50WX8 (H⁺ form) resin until the solution becomes neutral (pH ~7), which will be accompanied by gas evolution (hydrogen).
-
Filter the mixture through a pad of Celite® and wash the resin thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude syrup of L-mannose. This crude product is typically used directly in the next step without further purification.
Step 2: Epimerization of L-Mannose to L-Ribose
Causality behind Experimental Choices:
-
Molybdate Catalyst: Molybdenum-based catalysts are known to effectively catalyze the epimerization of aldoses.[13][14] The mechanism is believed to involve the formation of a complex between the molybdate ion and the hydroxyl groups of the sugar, which facilitates the reversible intramolecular rearrangement at the C2 position.
-
Aqueous Conditions and pH Control: The epimerization reaction is typically carried out in water. The pH of the solution is a critical parameter that influences the reaction rate and selectivity. A slightly acidic pH is often optimal.
-
Temperature: The reaction is heated to drive the equilibrium towards the desired product. However, excessively high temperatures can lead to side reactions and degradation of the sugars.
Protocol:
-
Dissolve the crude L-mannose from the previous step in deionized water (150 mL) in a 250 mL round-bottom flask.
-
Add ammonium molybdate (0.70 g, 0.56 mmol) to the solution and adjust the pH to approximately 3.5 using a dilute solution of sulfuric acid.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 4 hours, with constant stirring.
-
Monitor the formation of L-ribose using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.
-
After the reaction reaches equilibrium (typically a ratio of L-mannose to L-ribose of around 3:1), cool the solution to room temperature.
-
Add activated charcoal (1.0 g) to the solution and stir for 30 minutes to decolorize the mixture.
-
Filter the solution through a Celite® pad to remove the charcoal.
-
The resulting solution contains a mixture of L-ribose, unreacted L-mannose, and other minor byproducts.
Purification and Characterization
Purification by Ion-Exchange Chromatography
Rationale: The separation of L-ribose from L-mannose can be achieved by chromatography on a cation-exchange resin in the calcium form. The different stereochemistry of the sugars leads to differential complexation with the Ca²⁺ ions, allowing for their separation.
Protocol:
-
Pass the filtrate from the epimerization step through a column packed with Dowex 50WX8 resin (Ca²⁺ form).
-
Elute the sugars with deionized water at a controlled flow rate.
-
Collect fractions and analyze them by HPLC or TLC to identify the fractions containing pure L-ribose.
-
Pool the pure L-ribose fractions and concentrate them under reduced pressure to obtain a syrup.
-
The syrup can be further purified by crystallization from an ethanol/water mixture to yield crystalline L-ribose.
Analytical Characterization
The identity and purity of the synthesized L-ribose should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| HPLC | A single major peak corresponding to the retention time of an authentic L-ribose standard.[5][15][16][17] |
| ¹H NMR (D₂O) | Characteristic peaks for the anomeric protons of the furanose and pyranose forms of L-ribose. |
| ¹³C NMR (D₂O) | Resonances corresponding to the five carbon atoms of L-ribose. |
| Optical Rotation | A specific rotation value consistent with that reported for L-ribose. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of L-ribose. |
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 10.0 g this compound |
| Yield of Crude L-Mannose | ~9.5 g (syrup) |
| Equilibrium Ratio (L-Mannose:L-Ribose) | Approx. 3:1 |
| Typical Yield of Purified L-Ribose | 20-25% overall yield from this compound |
| Purity (by HPLC) | >98% after crystallization |
Troubleshooting and Key Considerations
-
Incomplete Reduction: If the reduction of the lactone is incomplete, increase the reaction time or the amount of NaBH₄. However, be mindful that excess reducing agent can lead to the formation of L-mannitol as the primary product.
-
Low Epimerization Yield: The epimerization is an equilibrium-controlled process. To maximize the yield of L-ribose, it is crucial to carefully control the reaction temperature and pH. The use of other catalysts, such as molybdic acid, can also be explored.[18]
-
Difficult Purification: The separation of L-ribose and L-mannose can be challenging. Optimization of the chromatographic conditions, including the choice of resin, eluent, and flow rate, is essential for achieving good separation.
Conclusion
The synthesis of L-ribose from this compound provides a reliable and scalable route to this valuable chiral building block. The two-step process of reduction followed by epimerization, as detailed in this application note, offers a practical approach for researchers in academia and industry. By understanding the underlying chemical principles and carefully controlling the reaction parameters, a consistent yield of high-purity L-ribose can be achieved, facilitating its use in the development of novel antiviral therapeutics.
References
-
The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Seo, J. H., et al. (2003). One-pot inversion of D-mannono-1,4-lactone for the practical synthesis of L-ribose. The Journal of Organic Chemistry, 68(4), 1573–1575. Available at: [Link]
-
Reduction of lactol S with sodium borohydride gives class 12 chemistry CBSE - Vedantu. Available at: [Link]
-
Takagaki, A., et al. (2015). Efficient Epimerization of Aldoses Using Layered Niobium Molybdates. ACS Catalysis, 5(8), 4876–4884. Available at: [Link]
-
Takahashi, H., et al. (2002). Novel synthesis of L-ribose from D-mannono-1,4-lactone. Organic Letters, 4(14), 2401–2403. Available at: [Link]
-
Ahmed, Z. (2020). Microbial and enzymatic strategies for the production of L-ribose. Applied Microbiology and Biotechnology, 104(5), 1889–1903. Available at: [Link]
-
Ahmed, Z., et al. (1999). Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach. Journal of Bioscience and Bioengineering, 88(4), 444–448. Available at: [Link]
-
Li, Y., et al. (2013). Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers. Journal of Chromatography A, 1271(1), 163–169. Available at: [Link]
-
Catalytic Isomerization of Biomass-Derived Aldoses: A Review. Available at: [Link]
-
Nature of Glucose Epimerization Catalyzed by Mo-Containing Bulk Catalysts in Aqueous Phase | ACS Catalysis - ACS Publications. Available at: [Link]
-
Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - MDPI. Available at: [Link]
-
Characterization of a recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus and its application in the production of mannose from glucose - PubMed. Available at: [Link]
-
4-Epimerization reactions of sugar phosphates by class II aldolases and... - ResearchGate. Available at: [Link]
-
Urata, H., et al. (2002). A Practical Synthesis of L-Ribose. Chemical & Pharmaceutical Bulletin, 50(6), 866-868. Available at: [Link]
- CN101891773A - Process for preparing L-ribose - Google Patents.
-
Perspectives of biotechnological production of L-ribose and its purification - PubMed. Available at: [Link]
-
Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - ResearchGate. Available at: [Link]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Analysis of Ribose According to USP-NF Method (KS-801) - Shodex. Available at: [Link]
-
Metabolic Engineering of Lactic Acid Bacteria for Production of Mannitol, L-Ribulose and L-Ribose - ResearchGate. Available at: [Link]
-
Sodium borohydride reduction of glycidic esters and lactones - RSC Publishing. Available at: [Link]
-
l-Ribose production from different starting materials using the... - ResearchGate. Available at: [Link]
-
L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed. Available at: [Link]
-
Analysis of D-mannono-1,4-lactone under different conditions and... - ResearchGate. Available at: [Link]
-
Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC - NIH. Available at: [Link]
-
Kohlenhydrate - Wikipedia. Available at: [Link]
-
High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid - ResearchGate. Available at: [Link]
-
This compound - the NIST WebBook. Available at: [Link]
-
[PDF] Epimerization of L-Arabinose for Producing L-Ribose | Semantic Scholar. Available at: [Link]
-
Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kohlenhydrate – Wikipedia [de.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of lactol S with sodium borohydride gives class 12 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. rushim.ru [rushim.ru]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sodium borohydride reduction of glycidic esters and lactones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shodex.com [shodex.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Epimerization of L-Arabinose for Producing L-Ribose | Semantic Scholar [semanticscholar.org]
Analytical techniques for L-Mannono-1,4-lactone quantification (HPLC, GC-MS)
As a Senior Application Scientist, I present this comprehensive guide to the analytical quantification of L-Mannono-1,4-lactone. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to successfully implement and adapt these methods.
Application Note: Quantitative Analysis of this compound
Introduction and Scientific Context
This compound, a cyclic ester of L-mannonic acid, is a carbohydrate derivative with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol .[1][2] Its stereochemistry and functional groups make it a relevant molecule in various biological and chemical processes. Accurate quantification is critical in fields ranging from metabolic research to pharmaceutical development, where it may act as an intermediate or a quality marker.
A key chemical characteristic of this compound is its equilibrium with the open-chain form, L-mannonate. This hydrolysis is pH-dependent and can occur spontaneously at neutral pH, a factor that must be meticulously controlled during sample preparation and analysis to ensure accurate quantification of the lactone form.[3] This guide details two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Direct Quantification
HPLC is a powerful technique for analyzing non-volatile, polar compounds like this compound directly in aqueous matrices. The choice of column and detector is paramount for achieving specificity and sensitivity.
2.1. Causality Behind Experimental Choices
-
Separation Mode: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized carbohydrate columns are often superior to traditional reversed-phase (C18) columns. A dedicated carbohydrate column, for instance, utilizes a ligand-exchange mechanism to separate sugars and related compounds with high resolution.[4]
-
Detection Method: this compound lacks a significant chromophore, making UV-Vis detection inefficient. A Refractive Index (RI) detector is a universal detector well-suited for carbohydrate analysis as it measures changes in the refractive index of the mobile phase caused by the analyte.[4] For higher sensitivity and confirmation of identity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be employed.
-
Mobile Phase: An isocratic mobile phase of high-purity water or a simple acetonitrile/water mixture is typically sufficient, minimizing complexity and improving reproducibility.[4] Maintaining a slightly acidic pH (e.g., using 0.1% formic acid) can help stabilize the lactone ring and prevent on-column hydrolysis.
2.2. Experimental Workflow: HPLC-RI Analysis
Caption: Workflow for this compound quantification by HPLC-RI.
2.3. Detailed Protocol: HPLC with Refractive Index Detection
Objective: To quantify this compound using a ligand-exchange carbohydrate column and RI detection.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade water
-
0.22 µm syringe filters (e.g., PVDF or nylon)
Instrumentation & Columns:
-
HPLC system with a pump, autosampler, column oven, and RI detector.
-
Column: Shodex SC1011 or equivalent carbohydrate analysis column.
-
Detector: Refractive Index (RI) Detector.
Protocol Steps:
-
Mobile Phase Preparation: Prepare a mobile phase of 100% HPLC-grade water. Degas thoroughly using an inline degasser or by sonication.
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution to prepare calibration standards ranging from 0.05 mg/mL to 0.8 mg/mL.
-
-
Sample Preparation:
-
Dilute the sample with HPLC-grade water to bring the expected lactone concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrument Setup and Run:
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Integrate the peak area for each standard and sample.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Table 1: HPLC-RI Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Shodex SC1011 (or equivalent) | Optimized for carbohydrate and sugar alcohol separation via ligand exchange. |
| Mobile Phase | 100% HPLC-grade water | Provides excellent separation on the specified column and is ideal for RI detection.[4] |
| Flow Rate | 0.8 mL/min | Balances analysis time with separation efficiency.[4] |
| Column Temp. | 85°C | Enhances peak resolution and efficiency for this column type.[4] |
| Detector | Refractive Index (RI) | Universal detection for analytes without a strong chromophore. |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Analysis
For applications requiring higher sensitivity and specificity, or for analysis in complex matrices, GC-MS is the method of choice. However, due to the low volatility of this compound, a chemical derivatization step is mandatory.
3.1. Causality Behind Experimental Choices
-
Derivatization: The multiple hydroxyl (-OH) groups on the lactone make it polar and non-volatile. Silylation is a robust and common derivatization technique that replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[5] This process dramatically increases the compound's volatility and thermal stability, making it amenable to GC analysis. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[6]
-
GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), provides excellent separation for a wide range of TMS-derivatized compounds.
-
MS Detection: Mass spectrometry offers unparalleled selectivity. Full scan mode is used to confirm the identity of the derivatized lactone by comparing its mass spectrum to a library or a derivatized standard. For quantification, Selected Ion Monitoring (SIM) mode is used, where the detector only monitors specific, characteristic ions of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits.
3.2. Experimental Workflow: GC-MS Derivatization and Analysis
Caption: Workflow for this compound quantification by GC-MS.
3.3. Detailed Protocol: Silylation and GC-MS Analysis
Objective: To quantify this compound via TMS derivatization and GC-MS analysis.
Materials:
-
This compound reference standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare aqueous standards of this compound as described in the HPLC section.
-
Pipette a known volume (e.g., 100 µL) of each standard and sample into separate GC vials.
-
Freeze-dry (lyophilize) the samples to complete dryness. This is a critical step to remove all water, which would otherwise consume the derivatization reagent.
-
-
Derivatization:
-
To each dry residue, add 50 µL of anhydrous pyridine to dissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vials tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vials to room temperature before analysis.
-
-
Instrument Setup and Run:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use the parameters outlined in Table 2.
-
-
Data Analysis:
-
First, run a derivatized standard in full scan mode to identify the retention time and mass spectrum of the TMS-derivatized this compound. Identify 3-4 abundant and specific ions for quantification and qualification.
-
Switch to SIM mode for analyzing all standards and samples.
-
Construct a calibration curve and calculate sample concentrations as described for the HPLC method.
-
Table 2: GC-MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard column for robust separation of derivatized non-polar compounds. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (1 min), ramp to 280°C @ 10°C/min, hold 5 min | General-purpose temperature program to elute derivatized sugars and lactones. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI) source. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole mass analyzer. |
| Detection Mode | Full Scan (m/z 50-600) for identification; SIM for quantification. | Full scan provides qualitative spectral data; SIM provides enhanced sensitivity for quantitative analysis.[7] |
Method Validation
To ensure that the analytical methods are reliable, accurate, and reproducible, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[8] Validation demonstrates that a method is suitable for its intended purpose.[9][10]
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (LC-MS/DAD) or unique mass spectrum (GC-MS) and lack of interfering peaks at the analyte's retention time in a blank matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995.[11] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the target concentration.[8] |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery. | 90-110% recovery for spiked samples.[11] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 5%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[10] |
References
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Choaudhary, A. A., & Hangad, T. (2024). Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. International Journal of Science and Research (IJSR).
-
Kopp, D., et al. (2020). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. Retrieved from [Link]
- Poole, C. F. (2015). Derivatization Methods in GC and GC/MS. IntechOpen.
- Kumar, A., et al. (2018). Analytical method validation: A brief review.
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- de Souza, A. M., et al. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Revista Virtual de Química.
-
Liu, H., et al. (2019). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Frontiers in Plant Science. Retrieved from [Link]
- Olczak, A., et al. (2020).
-
PubChem. (n.d.). D-mannono-1,4-lactone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetophenone, 4'-morpholino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Food Chemistry. Retrieved from [Link]
- Pereira, D. L., et al. (2026). Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatography mass spectrometry and gas chromatography mass spectrometry.
Sources
- 1. This compound [webbook.nist.gov]
- 2. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijprajournal.com [ijprajournal.com]
- 10. wjarr.com [wjarr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
L-Mannono-1,4-lactone: A Chemical Probe for Elucidating Mannosidase Function
Introduction: Unveiling the Role of Mannosidases with a Classical Inhibitor
Mannosidases, a class of glycoside hydrolases, are critical players in the intricate cellular machinery of glycoprotein processing and degradation. These enzymes selectively cleave mannosidic linkages, a fundamental process in the maturation of N-linked glycans in the endoplasmic reticulum and Golgi apparatus, as well as in the catabolism of glycoconjugates within lysosomes. Dysregulation of mannosidase activity is implicated in various physiological and pathological processes, including congenital disorders of glycosylation and cancer. The study of these enzymes has been greatly facilitated by the use of specific inhibitors that act as chemical probes to dissect their biological functions.
L-Mannono-1,4-lactone, an aldonolactone, serves as a classical and valuable tool for researchers in glycobiology and drug discovery. Its structural resemblance to the natural substrate, mannose, allows it to act as a competitive inhibitor of certain mannosidases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a chemical probe. We will delve into the mechanistic basis of its inhibitory action, provide detailed protocols for its application in biochemical assays, and discuss the interpretation of experimental data.
The Scientific Rationale: Mechanism of Mannosidase Inhibition
The inhibitory activity of this compound stems from its structural analogy to the oxocarbenium ion-like transition state of the mannoside substrate during enzymatic hydrolysis. Glycosidases, including mannosidases, function by distorting the substrate into a flattened half-chair or envelope conformation at the anomeric carbon, facilitating the departure of the aglycone. Aldonolactones, such as this compound, possess a planar lactone ring that mimics this transition state geometry. This mimicry allows the lactone to bind with high affinity to the active site of the enzyme, thereby competitively inhibiting the binding and processing of the natural substrate.
It is crucial to understand that in aqueous solution, aldono-(1→4)-lactones can exist in equilibrium with the corresponding aldono-(1→5)-lactones. It has been postulated that the inhibitory effect of the (1→4)-lactone may be a measure of its conversion to the more potent (1→5)-lactone isomer in solution[1]. This dynamic equilibrium should be considered when preparing and using this compound solutions for inhibition studies.
Caption: Mechanism of mannosidase inhibition by this compound.
Core Applications and Protocols
The primary application of this compound is as a selective inhibitor in biochemical assays to identify and characterize mannosidase activity. Its use can help differentiate mannosidase activity from that of other glycosidases and is a critical component of control experiments in studies investigating glycoprotein processing.
Protocol 1: In Vitro Inhibition of α-Mannosidase Activity
This protocol outlines a general method for determining the inhibitory effect of this compound on α-mannosidase activity using a chromogenic substrate.
Materials:
-
α-Mannosidase enzyme preparation (e.g., from Jack Bean or human lysosomal extract)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate
-
This compound
-
Assay Buffer: 0.1 M Sodium acetate buffer, pH 4.5
-
Stop Solution: 0.4 M Glycine-NaOH, pH 10.4
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vitro α-mannosidase inhibition assay.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be prepared to determine the inhibitor concentration-dependence.
-
Prepare a stock solution of the substrate, p-nitrophenyl-α-D-mannopyranoside, in the assay buffer.
-
Dilute the α-mannosidase enzyme in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or buffer for the control).
-
Enzyme solution.
-
-
Include a "no enzyme" control for each inhibitor concentration to account for any non-enzymatic substrate hydrolysis.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (typically 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction:
-
Stop the reaction by adding the stop solution to each well. The high pH of the stop solution will deprotonate the released p-nitrophenol, resulting in a yellow color.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the corresponding experimental wells.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
For a more detailed kinetic analysis, perform the assay with varying substrate concentrations at different fixed inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or other kinetic plots.
-
Protocol 2: Control Experiment in Cellular Lysates
This protocol describes the use of this compound as a control to confirm that an observed enzymatic activity in a complex biological sample, such as a cell lysate, is indeed due to a mannosidase.
Materials:
-
Cell lysate preparation
-
Fluorogenic or chromogenic mannosidase substrate
-
This compound
-
Appropriate assay buffer
-
Instrumentation for detecting the product (fluorometer or spectrophotometer)
Procedure:
-
Prepare Lysate: Prepare cell or tissue lysates using standard methods, ensuring the preservation of enzyme activity.
-
Assay Setup: Set up two sets of reactions:
-
Control: Lysate + Substrate + Assay Buffer
-
Inhibited: Lysate + Substrate + Assay Buffer containing a known inhibitory concentration of this compound.
-
-
Incubation: Incubate both sets of reactions under optimal conditions for the expected mannosidase activity.
-
Measurement: Measure the product formation in both sets of reactions.
-
Interpretation: A significant reduction in product formation in the presence of this compound provides strong evidence that the observed activity is attributable to a mannosidase.
Quantitative Data and Interpretation
The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific mannosidase isoform, its source, the substrate used, and the assay conditions.
| Enzyme | Source | Substrate | Inhibitor | Ki (mM) | Reference |
| α-Mannosidase | Rat epididymis | Phenyl-α-mannoside | D-Mannono-1,4-lactone | 2.5 | Levvy et al., 1964[2] |
| β-Mannosidase | Limpet (Patella vulgata) | Phenyl-β-mannoside | D-Mannono-1,4-lactone | >50 (no inhibition) | Levvy et al., 1964[2] |
Self-Validating Systems: Ensuring Trustworthy Results
To ensure the reliability of your experimental findings, it is imperative to incorporate a self-validating system into your protocols.
-
Positive Control: Always include a known mannosidase inhibitor, such as swainsonine or deoxymannojirimycin, alongside this compound. This will validate the responsiveness of your assay system to mannosidase inhibition.
-
Negative Control: Use a structurally related lactone that is not expected to inhibit mannosidases, such as D-galactono-1,4-lactone for α-mannosidase assays, to demonstrate the specificity of inhibition by this compound.
-
Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate. This ensures that the observed inhibition is not an artifact of enzyme instability or substrate depletion.
-
Substrate Dependence: Confirm that the initial velocity of the reaction is dependent on the substrate concentration. This is a prerequisite for accurate kinetic analysis.
Conclusion and Future Perspectives
This compound remains a fundamental and cost-effective chemical probe for the study of mannosidases. Its utility in basic research for the identification and characterization of mannosidase activity is well-established. While more potent and specific inhibitors have been developed, the straightforward mechanism of action and ease of use of this compound ensure its continued relevance in the glycobiologist's toolkit. Future studies could further explore the inhibitory profile of this compound against a broader panel of mannosidase isoforms and its potential applications in cell-based assays to probe the function of specific mannosidases in living systems. The principles and protocols outlined in this application note provide a solid foundation for researchers to confidently employ this classical inhibitor in their quest to unravel the complex roles of mannosidases in health and disease.
References
-
Conchie, J., & Hay, A. J. (1959). Mammalian glycosidases. 2. Properties of alpha-mannosidase and beta-galactosidase from rat epididymis. Biochemical Journal, 73(2), 327–334. [Link]
-
Conchie, J., Hay, A. J., Strachan, I., & Levvy, G. A. (1967). Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. Biochemical Journal, 102(3), 929–941. [Link]
-
Levvy, G. A., Hay, A. J., & Conchie, J. (1964). Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase. Biochemical Journal, 91(2), 378–384. [Link]
Sources
Application Notes & Protocols: L-Mannono-1,4-lactone in Glycobiology Research
For: Researchers, scientists, and drug development professionals.
Preamble: Interrogating the Glycoprotein Quality Control System
Within the sophisticated cellular machinery of the endoplasmic reticulum (ER), a rigorous quality control system ensures that only correctly folded and assembled glycoproteins are trafficked to their final destinations. A cornerstone of this process is the N-linked glycosylation pathway, where a complex oligosaccharide "tag" is not only crucial for protein folding but also serves as a barcode, read by cellular machinery to decide a protein's fate. Misfolded glycoproteins are targeted for degradation via a process known as ER-Associated Degradation (ERAD).[1] A critical step in this targeting mechanism is the sequential trimming of mannose residues from the N-glycan, a process governed by specific α-mannosidases.[2]
L-Mannono-1,4-lactone, a sugar lactone, is a structural analog of mannose. Its five-membered lactone ring mimics the cyclic oxacarbenium ion transition state of the mannosyl cation, the intermediate in the enzymatic hydrolysis of mannosides. This structural mimicry makes it a putative competitive inhibitor for mannosidases, particularly the Class I α-mannosidases involved in the initial trimming steps of the ERAD pathway. By inhibiting these enzymes, this compound can be a powerful chemical tool to probe the intricate mechanisms of glycoprotein folding, quality control, and degradation. This guide provides the scientific rationale and detailed protocols for its application in glycobiology research.
Part 1: The Scientific Basis - Targeting Mannose Trimming in ERAD
The journey of a newly synthesized glycoprotein is fraught with checkpoints. After the initial transfer of the Glc₃Man₉GlcNAc₂ oligosaccharide precursor, glucosidases remove the terminal glucose residues. This allows the glycoprotein to enter the calnexin/calreticulin cycle, a series of interactions with lectin-like chaperones that facilitate proper folding.[3]
If a protein fails to fold correctly, it is eventually released from this cycle. Its prolonged residence in the ER exposes it to ER Mannosidase I, which cleaves a specific α-1,2-linked mannose residue from the B-branch of the N-glycan.[1] This trimming event is a critical "timer" or signal, marking the glycoprotein as terminally misfolded.[4] This newly generated glycan structure is then recognized by ER Degradation-Enhancing α-Mannosidase-like proteins (EDEMs), which guide the substrate towards the retrotranslocation machinery for its exit into the cytosol and subsequent degradation by the proteasome.[2]
Inhibiting ER Mannosidase I and related enzymes stalls this degradation signal. The misfolded glycoprotein retains its high-mannose glycan structure, evades recognition by the ERAD machinery, and consequently accumulates within the ER. This compound is proposed to function at this critical juncture.
Mechanism of Action: A Putative Competitive Inhibitor
As a mannose analog, this compound is hypothesized to bind to the active site of α-mannosidases, competing with the natural mannose-containing glycoprotein substrate. This reversible, competitive inhibition prevents the enzyme from trimming the crucial mannose residues, thereby halting the downstream signaling cascade for degradation.
Caption: Experimental workflow for a cycloheximide chase assay.
Detailed Step-by-Step Methodology
Materials:
-
Cells: HEK293T cells transiently or stably expressing a model ERAD substrate (e.g., HA-tagged A1AT-NHK).
-
Reagents:
-
This compound (CAS 22430-23-5) [5] * Kifunensine (Positive Control) [6] * Cycloheximide (CHX)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
RIPA Lysis Buffer supplemented with protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Primary antibodies: anti-tag (e.g., anti-HA) or anti-protein (e.g., anti-A1AT), anti-loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Equipment:
-
CO₂ incubator, Biosafety cabinet
-
SDS-PAGE and Western blot apparatus
-
Imaging system for chemiluminescence
-
Procedure:
-
Cell Seeding:
-
Day 1: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. If using transient transfection, perform it according to the manufacturer's protocol.
-
-
Preparation of Inhibitor Stocks:
-
Prepare a 100 mM stock of this compound in sterile water or PBS. Filter-sterilize.
-
Prepare a 1 mM stock of Kifunensine in sterile water.
-
Scientist's Note (Trustworthiness): Sugar lactones can hydrolyze at neutral pH, opening the ring to the inactive free acid form. It is critical to use freshly prepared this compound solutions for each experiment to ensure potency.
-
-
Inhibitor Treatment and Cycloheximide Chase:
-
Day 3: Pre-treat the cells. Remove the old medium and replace it with fresh medium containing the inhibitors.
-
Vehicle Control: Medium + Vehicle (e.g., sterile water).
-
Positive Control: Medium + 1-5 µM Kifunensine.
-
Experimental: Medium + this compound. A dose-response is recommended (e.g., 1 mM, 5 mM, 10 mM, 25 mM).
-
-
Incubate for 1-2 hours in the CO₂ incubator. This allows the inhibitor to enter the cells and engage its target.
-
Add Cycloheximide (CHX) to all wells to a final concentration of 100 µg/mL. This marks the t=0 time point.
-
Scientist's Note (Causality): CHX is a protein synthesis inhibitor. Its addition is crucial to ensure that the disappearance of the protein signal over time is due solely to degradation, not a reduction in synthesis.
-
-
Cell Lysis (Time Course):
-
Immediately after adding CHX, lyse the t=0 well. For subsequent time points (e.g., t=2, 4, 6 hours ), return the plate to the incubator.
-
To lyse: Place the dish on ice, aspirate the medium, and wash once with ice-cold PBS. [7] * Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors. [7] * Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Analysis (Western Blot):
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples by diluting them to the same final concentration with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to 20-30 µg of total protein from each time point. [7] * Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. * Incubate the membrane with the primary antibody against the ERAD substrate (e.g., anti-HA) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Scientist's Note (Self-Validation): After imaging, the same membrane can be stripped and re-probed for a loading control protein (e.g., β-actin). This is essential to confirm that equal amounts of protein were loaded in each lane and that any observed decrease in the target protein is not due to loading error.
-
-
Data Analysis and Interpretation:
-
Using image analysis software, quantify the band intensity for the ERAD substrate and the loading control for each lane.
-
Normalize the intensity of the substrate band to its corresponding loading control band.
-
For each treatment condition, plot the normalized intensity (as a percentage of the t=0 value) against time.
-
Expected Outcome: In the vehicle-treated cells, the A1AT-NHK signal should decrease significantly over the time course. In the Kifunensine-treated cells, the degradation should be markedly inhibited, with the protein signal remaining high. If this compound is an effective ERAD inhibitor, a dose-dependent stabilization of A1AT-NHK will be observed, mirroring the effect of Kifunensine.
-
References
-
Ruggiano, A., Foresti, O., & Carvalho, P. (2014). ER-associated degradation: protein quality control and beyond. Journal of Cell Biology. Available at: [Link]
-
Strasser, R. (2012). Endoplasmic Reticulum-Associated Degradation of Glycoproteins in Plants. Frontiers in Plant Science. Available at: [Link]
-
Denic, V., Quan, E. M., & Weissman, J. S. (2006). A luminal surveillance complex that selects misfolded glycoproteins for ER-associated degradation. Cell. Available at: [Link]
-
Sun, Z., & Shi, Y. (2020). ER-associated degradation in health and disease – from substrate to organism. Journal of Cell Science. Available at: [Link]
-
Mensitieri, F., et al. (2024). Structure-guided design of C3-branched swainsonine as potent and selective human Golgi a-mannosidase (GMII). Scholarly Publications Leiden University. Available at: [Link]
-
Shen, Y., et al. (2018). Association of the ERAD substrate glycoprotein to OS-9 requires EDEM1. bioRxiv. Available at: [Link]
-
Yang, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols. Available at: [Link]
-
Takara Bio. (2008). Glycoprotein Western Detection Kit Protocol-at-a-Glance. Takara Bio. Available at: [Link]
-
Elbein, A. D., et al. (1990). Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I. The Journal of Biological Chemistry. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Rose, M., et al. (2005). Comparison of kifunensine and 1-deoxymannojirimycin binding to class I and II alpha-mannosidases demonstrates different saccharide distortions in inverting and retaining catalytic mechanisms. Journal of Biological Chemistry. Available at: [Link]
-
Bosch, J. V., & Schwarz, R. T. (1985). The mannosidase inhibitors 1-deoxymannojirimycin and swainsonine have no effect on the biosynthesis and infectivity of Rous sarcoma virus. Virology. Available at: [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]
-
Přecechtělová, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Endoplasmic Reticulum-Associated Degradation of Glycoproteins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. One step at a time: endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Purification of L-Mannono-1,4-lactone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of L-Mannono-1,4-lactone. As a Senior Application Scientist, I understand that isolating this valuable chiral building block from a complex reaction mixture can be a significant challenge. Lactone hydrolysis, co-eluting impurities, and low recovery rates are common hurdles. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification strategy with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties stem from the chemical nature of the lactone ring. This compound, a five-membered γ-lactone, is susceptible to hydrolysis (ring-opening) under both acidic and basic conditions, and even slowly at neutral pH in aqueous solutions, to form the corresponding L-mannonic acid[1][2]. This degradation not only reduces yield but introduces a new, highly polar impurity that can complicate purification. Furthermore, reaction mixtures often contain unreacted starting materials, reagents, and structurally similar byproducts that may have similar polarities, making chromatographic separation difficult.
Q2: My this compound appears to be degrading during purification. What are the likely causes and how can I prevent this?
A2: Degradation is almost always due to hydrolysis of the lactone ring. Key causes include:
-
Residual Acid or Base: Failure to completely quench and neutralize the reaction mixture before workup and purification.
-
pH of Solvents: Using protic solvents like methanol, which can cause transesterification, or aqueous mobile phases outside a slightly acidic pH range (pH 4-6) where lactones are generally most stable.
-
Stationary Phase Acidity: Standard silica gel is inherently acidic and can catalyze hydrolysis on the column.[3]
-
Elevated Temperatures: Prolonged exposure to heat during solvent evaporation can accelerate degradation.
To prevent this, ensure rigorous neutralization of your crude product, use high-purity, dry, and neutral solvents, and consider using neutralized silica gel or an alternative stationary phase like alumina for chromatography.[3] Always perform solvent evaporation under reduced pressure at low temperatures (e.g., <40°C).
Q3: What is the best method for purifying this compound?
A3: For laboratory-scale purification, flash column chromatography using silica gel is the most common and effective method.[4] It offers a good balance between resolution, speed, and capacity. For obtaining highly pure material, especially for pharmaceutical applications, recrystallization after chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The choice depends on the specific impurities present and the required final purity.
Q4: How can I effectively monitor the purity of my fractions during and after purification?
A4: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of column chromatography fractions.[4] Use a solvent system similar to your column's mobile phase and visualize spots with a suitable stain (e.g., potassium permanganate or p-anisaldehyde stain, as sugar lactones are often UV-inactive). For final purity assessment and structural confirmation, the following methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information and can detect impurities.[2][5]
-
High-Performance Liquid Chromatography (HPLC): Can quantify purity with high precision using detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[5]
Troubleshooting Guide: Column Chromatography
This section addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Lactone Hydrolysis: The product degraded on the acidic silica gel column.[3] | • Neutralize the Stationary Phase: Prepare a slurry of silica gel in your initial mobile phase containing 1% triethylamine, pack the column, and then flush with the mobile phase without triethylamine until the eluent is neutral. • Use Alumina: Consider using neutral or basic alumina as the stationary phase if hydrolysis is severe. |
| 2. Compound is Too Polar: The chosen mobile phase is not polar enough to elute the lactone. | • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol in the eluent). Perform thorough TLC analysis beforehand to determine the optimal solvent system. | |
| 3. Sample Loading Issue: The crude sample precipitated at the top of the column during loading. | • Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a more polar solvent (e.g., dichloromethane with a few drops of methanol) before adsorbing it onto a small amount of silica gel ("dry loading"). | |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high, causing all compounds to elute quickly without separation.[4] | • Optimize Mobile Phase: Use TLC to find a solvent system that gives the target lactone an Rf value of ~0.25-0.35. A less polar starting eluent will improve separation. A common starting point is a mixture of ethyl acetate and hexanes. |
| 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.[3] | • Reduce Load: A general guideline is to load 1 g of crude material per 50-100 g of silica gel. For difficult separations, a higher ratio (1:100 or more) is needed. | |
| 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front and poor separation.[6] | • Repack the Column: Ensure you are using a proper slurry packing technique. Gently tap the column as you pack to settle the silica uniformly and eliminate air bubbles.[6] | |
| Product Fractions are Tailing on TLC | 1. Compound-Silica Interaction: The hydroxyl groups on the lactone are interacting strongly with the acidic silanol groups on the silica surface. | • Add a Modifier: Add a small amount (0.1-0.5%) of acetic acid or formic acid to the mobile phase. This can sharpen peaks by protonating the compound and satisfying the active sites on the silica. Note: Only do this if your lactone is stable to slightly acidic conditions. |
| 2. Sample is Contaminated with Baseline Impurities: Highly polar impurities (like the hydrolyzed L-mannonic acid) are streaking up from the origin. | • Pre-purification: Perform a simple filtration through a small plug of silica gel with a moderately polar solvent (e.g., 50% ethyl acetate in hexanes) to remove baseline impurities before loading onto the main column. |
Detailed Protocol: Flash Column Chromatography Purification
This protocol provides a self-validating workflow for the purification of this compound.
1. Preparation and Solvent System Selection:
-
TLC Analysis: Dissolve a small amount of your crude reaction mixture. Spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., start with 70:30 Ethyl Acetate:Hexane). The ideal system will show good separation between your target lactone (aim for Rf ≈ 0.3) and its major impurities.
-
Slurry Preparation: In a beaker, add silica gel to your chosen initial, least polar solvent mixture. A good starting point is a solvent system that gives your product an Rf of ~0.1 on TLC. Stir to create a homogenous slurry that is just pourable.[3]
2. Column Packing:
-
Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[6]
-
Fill the column about one-third full with your initial solvent.
-
Pour the silica gel slurry into the column. Use a funnel to guide the slurry. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Gently tap the column to ensure even packing and dislodge any air bubbles. Add more slurry until you reach the desired column height (typically 15-20 cm of silica).
-
Allow the excess solvent to drain until the solvent level is just above the silica bed. Never let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal volume of a suitable solvent (e.g., dichloromethane or acetone).
-
Add 2-3 times the weight of silica gel (2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed. Add a thin protective layer of sand on top.
4. Elution and Fraction Collection:
-
Carefully add your initial, least polar mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure (flash chromatography) for a faster flow rate.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example:
-
Fractions 1-10: 70:30 Ethyl Acetate:Hexane
-
Fractions 11-20: 85:15 Ethyl Acetate:Hexane
-
Fractions 21-30: 100% Ethyl Acetate
-
Fractions 31+: 95:5 Ethyl Acetate:Methanol
-
5. Analysis and Product Isolation:
-
TLC Monitoring: Spot every second or third fraction on a TLC plate alongside your crude material reference spot.
-
Pooling: Once you have identified all the fractions containing your pure product (and only your pure product), combine them in a clean round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator at a low temperature (<40°C).
-
Final Purity Check: Obtain an NMR spectrum of your final product to confirm its identity and purity.[7]
Visualized Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: Purification workflow for this compound.
References
- Seo, J., et al. (2003). One-pot inversion of D-mannono-1,4-lactone for the practical synthesis of L-ribose. Accessed via Google Search.
-
Takahashi, H., et al. (2002). Novel Synthesis of l-Ribose from d-Mannono-1,4-lactone. Organic Letters, 4(25), 4491–4493. [Link]
- Takahashi, H., et al. (2002). Novel Synthesis of l-Ribose from d-Mannono-1,4-lactone. American Chemical Society.
-
Wnuk, S., et al. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 27(22), 7767. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from Chemistry LibreTexts.[Link]
-
Kopp, D., et al. (2019). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate.[Link]
- Google Patents. (n.d.).
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.[Link]
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from University of Rochester website.[Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook.[Link]
-
PubChem. (n.d.). D-mannono-1,4-lactone. National Center for Biotechnology Information.[Link]
-
Scientific Reports. (2025). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Nature.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of L-Mannono-1,4-lactone
Welcome to our dedicated technical support center for the synthesis of L-Mannono-1,4-lactone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral building block. Here, we address common challenges encountered during its preparation, offering in-depth, field-proven insights and troubleshooting protocols to enhance the success of your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section provides a detailed breakdown of specific problems you might face during the synthesis of this compound, along with their probable causes and step-by-step solutions.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield of the desired this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in the synthesis of this compound is a frequent challenge that can stem from several factors, primarily related to the oxidation of L-mannose and the subsequent lactonization.
Potential Causes and Solutions:
-
Incomplete Oxidation of L-Mannose: The initial and critical step is the oxidation of the aldehyde group of L-mannose to a carboxylic acid (L-mannonic acid). If this reaction is incomplete, the yield of the final lactone will be inherently low.
-
Troubleshooting Protocol:
-
Verify Oxidizing Agent Activity: If using bromine water, ensure it is freshly prepared, as its potency diminishes over time. For other oxidizing agents like those based on chromium(VI), check for proper storage and handling to prevent degradation.[1][2]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessive time, especially with stronger oxidants, can lead to over-oxidation.
-
pH Control: The pH of the reaction medium can significantly influence the oxidation rate. Maintain the recommended pH for your chosen protocol. For instance, bromine water oxidation is typically carried out in slightly acidic to neutral conditions.
-
-
-
Hydrolysis of the Lactone during Workup: this compound is susceptible to hydrolysis back to L-mannonic acid, especially under neutral to alkaline conditions.[3]
-
Troubleshooting Protocol:
-
Maintain Acidic Conditions: During extraction and purification, ensure the aqueous phases are maintained at a slightly acidic pH (around 4-5) to suppress hydrolysis.
-
Minimize Exposure to Water: Expedite the workup process and use anhydrous solvents for extraction where possible. When concentrating the product, avoid prolonged heating.
-
Use of Anhydrous Solvents: For the final purification steps, such as crystallization or chromatography, use thoroughly dried solvents.
-
-
-
Inefficient Lactonization of L-Mannonic Acid: The cyclization of L-mannonic acid to the lactone is an equilibrium process. Unfavorable conditions can shift the equilibrium away from the desired product.
-
Troubleshooting Protocol:
-
Acid Catalysis: Ensure the presence of an acid catalyst during the lactonization step. This is often achieved by working up the oxidation reaction under acidic conditions.
-
Azeotropic Removal of Water: If the lactonization is performed as a separate step, consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water and drive the equilibrium towards the lactone.
-
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My final product mixture shows multiple spots on TLC, indicating the presence of impurities and side products. What are these byproducts and how can I minimize their formation?
Answer:
The formation of multiple products is a common hurdle, often arising from over-oxidation, epimerization, or the formation of different lactone ring sizes.
Potential Side Products and Mitigation Strategies:
-
Over-oxidation to L-Mannaric Acid: Stronger oxidizing agents, such as nitric acid or an excess of chromium(VI), can oxidize both the aldehyde and the primary alcohol group of L-mannose, leading to the formation of the dicarboxylic acid, L-mannaric acid.[4][5]
-
Mitigation Protocol:
-
Use a Mild Oxidizing Agent: Bromine water is a preferred choice as it selectively oxidizes the aldehyde group.[6][7]
-
Control Stoichiometry: If using a stronger oxidant, carefully control the stoichiometry to avoid an excess that could lead to over-oxidation. A significant excess of the aldose over the oxidizing agent can help prevent C-C bond cleavage.[4]
-
Monitor Reaction Progress: Closely follow the reaction by TLC to stop it as soon as the starting material is consumed, preventing further oxidation of the desired product.
-
-
-
Formation of the δ-Lactone: L-Mannonic acid can cyclize to form both the five-membered γ-lactone (1,4-lactone) and the six-membered δ-lactone (1,5-lactone). The relative amounts of each depend on the reaction conditions and the thermodynamic stability of the rings.[8][9]
-
Mitigation Protocol:
-
Thermodynamic Control: The γ-lactone is often the thermodynamically more stable product. Allowing the reaction mixture to equilibrate under acidic conditions can favor its formation.
-
Purification: If a mixture is obtained, careful chromatography (e.g., silica gel column chromatography) or fractional crystallization can be used to separate the isomers. Their different polarities often allow for effective separation.[9]
-
-
-
Epimerization: Under certain conditions, particularly basic or prolonged acidic conditions at elevated temperatures, epimerization at C2 can occur, leading to the formation of L-gluconic acid and its corresponding lactone.[10][11]
-
Mitigation Protocol:
-
Strict pH and Temperature Control: Avoid strongly basic conditions throughout the synthesis and workup. Similarly, avoid prolonged exposure to high temperatures in acidic media.
-
Use of Protecting Groups: For multi-step syntheses where harsh conditions are unavoidable, consider protecting the hydroxyl groups to prevent epimerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
A1: Purification of this compound can be challenging due to its polarity and susceptibility to hydrolysis. The most common and effective methods are:
-
Crystallization: This is the preferred method for obtaining high-purity material. A mixture of solvents, such as ethanol/ether or ethyl acetate/hexane, can be effective. The process may require patience and careful control of concentration and temperature.
-
Silica Gel Chromatography: This is useful for separating the lactone from non-polar impurities and, to some extent, from the free acid and other sugar-derived byproducts. A mobile phase of ethyl acetate/methanol or dichloromethane/methanol is often employed. It is crucial to use anhydrous solvents and work relatively quickly to minimize on-column hydrolysis.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of spectroscopic and physical methods should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The chemical shifts and coupling constants of the ring protons are characteristic of the 1,4-lactone structure.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1770-1795 cm⁻¹ is indicative of a γ-lactone carbonyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Optical Rotation: As a chiral molecule, this compound will rotate plane-polarized light. The specific rotation should be measured and compared to the literature value to confirm the enantiomeric purity.
Q3: Is an enzymatic approach a better alternative to chemical synthesis?
A3: Enzymatic synthesis can be an excellent alternative, offering high selectivity and milder reaction conditions, which can circumvent issues like over-oxidation and epimerization.[3] However, it comes with its own set of challenges:
-
Enzyme Availability and Cost: The specific enzymes (e.g., L-mannose dehydrogenase) may not be commercially available or could be expensive.
-
Cofactor Regeneration: Many enzymatic oxidations require cofactors like NAD⁺, which need to be regenerated in situ for the reaction to be economically viable.
-
Enzyme Inhibition: The product, this compound, or the substrate, L-mannose, can sometimes inhibit the enzyme at higher concentrations, leading to low conversions.
The choice between chemical and enzymatic synthesis depends on the available resources, the desired scale of the reaction, and the specific purity requirements of the final product.
Visualized Workflows and Data
Troubleshooting Workflow for this compound Synthesis
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Comparison of Common Oxidation Methods for L-Mannose
| Oxidizing Agent | Typical Conditions | Advantages | Common Issues | Mitigation Strategies |
| Bromine Water | Aqueous solution, near-neutral pH | Mild and selective for aldehydes | Slow reaction rate, incomplete oxidation | Use freshly prepared bromine water, monitor by TLC |
| Nitric Acid | Dilute HNO₃, elevated temperature | Inexpensive and effective | Over-oxidation to dicarboxylic acid | Careful control of temperature and reaction time |
| Chromium(VI) Reagents | Acidic medium (e.g., HClO₄) | High yielding | Toxicity of chromium, potential for over-oxidation | Use stoichiometric amounts, proper waste disposal |
| Enzymatic (Dehydrogenase) | Buffered aqueous solution, cofactor (NAD⁺) | High chemo- and regioselectivity, mild conditions | Enzyme cost/availability, cofactor regeneration, product inhibition | Use whole-cell systems, in-situ cofactor regeneration |
References
-
Filo. (2024, December 21). Draw and name the products of bromine water oxidation of(a) D-mannose(b) D-galactose(c) D-fructose. [Link]
-
Pearson. (2024, July 18). Draw and name the products of bromine water oxidation of (a) D-mannose (b) D-galactose (c) D-fructose. [Link]
-
Signorella, S., et al. (2025, August 6). Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study. ResearchGate. [Link]
- Sala, L. F., et al. (1992). Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study. Canadian Journal of Chemistry, 70(7), 2046-2052.
-
PubMed. (n.d.). Bromine oxidation of methyl alpha- and beta-pyranosides of D-galactose, D-glucose, and D-mannose. [Link]
-
Pearson. (n.d.). What is the product of weak oxidation when D-mannose is treated with bromine water?[Link]
- Isbell, H. S. (1933). A study of the delta lactones formed by the oxidation of aldoses with bromine water. Bureau of Standards Journal of Research, 11(5), 615-624.
-
Quora. (2022, January 24). What is the oxidation reaction of D+ mannose with bromine water?[Link]
-
Kopp, J., et al. (2019). Characterisation of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose. ResearchGate. [Link]
-
PubMed. (n.d.). Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. [Link]
-
CORE. (2018, July 17). The acidity and self-catalyzed lactonization of L-gulonic acid. [Link]
-
National Institutes of Health. (n.d.). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. [Link]
- Seo, J. H., et al. (2003). One-pot inversion of D-mannono-1,4-lactone for the practical synthesis of L-ribose. Tetrahedron Letters, 44(49), 8919-8921.
-
National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]
-
PubMed. (n.d.). Purification and properties of L-gulono-1,4-lactone oxidase from Grifola frondosa. [Link]
-
MDPI. (n.d.). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. [Link]
-
PubChem. (n.d.). D-mannono-1,4-lactone. [Link]
-
Springer. (2025, January 11). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. [Link]
-
National Institutes of Health. (2023, August 4). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. [Link]
-
MDPI. (n.d.). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Link]
-
ResearchGate. (n.d.). Synthesis of lactone 1 from d-mannose. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
Pearson. (n.d.). Draw and name the products of nitric acid oxidation of (a) D-mannose (b) D-galactose. [Link]
-
NIST. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Lactonization as a general route to β-C(sp3)–H functionalization. [Link]
-
ResearchGate. (n.d.). Biocatalytic synthesis of lactones and lactams. [Link]
-
National Institutes of Health. (n.d.). Biocatalytic synthesis of lactones and lactams. [Link]
-
ResearchGate. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
Peptide Institute, Inc. (n.d.). Epimerization of Peptide. [Link]
-
MDPI. (n.d.). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. [Link]
- Sands, L. (1924). The Preparation and Properties of L-mannonic and L-gluconic Lactones. University of Nebraska.
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
Sources
- 1. Draw and name the products of bromine water oxidation of(a) D-man... | Study Prep in Pearson+ [pearson.com]
- 2. Bromine oxidation of methyl alpha- and beta-pyranosides of D-galactose, D-glucose, and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Draw and name the products of nitric acid oxidation of (a) D-mann... | Study Prep in Pearson+ [pearson.com]
- 6. Draw and name the products of bromine water oxidation of(a) D-mannose(b) .. [askfilo.com]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of L-Mannono-1,4-lactone
Welcome to the technical support center for the synthesis of L-Mannono-1,4-lactone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and improve the overall yield and purity of their product. As a key intermediate in various biochemical pathways and a precursor to important molecules like L-ribose, the efficient synthesis of this compound is of significant interest.
This guide provides in-depth answers to frequently asked questions and a comprehensive troubleshooting section to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are their primary advantages and disadvantages?
A1: The synthesis of this compound primarily involves the oxidation of L-mannose. The two most prevalent approaches are chemical oxidation and enzymatic synthesis.
-
Chemical Oxidation: This is the traditional approach, often employing oxidizing agents like bromine water or metal catalysts.
-
Advantages: The reagents are generally readily available and the procedures are well-established in the literature.
-
Disadvantages: These methods can lack selectivity, leading to the formation of byproducts and requiring extensive purification. The use of harsh reagents like bromine or heavy metals like chromium(VI) also presents safety and environmental concerns[1]. Over-oxidation can lead to the formation of dicarboxylic acids, reducing the yield of the desired lactone.
-
-
Enzymatic Synthesis: This modern approach utilizes enzymes, such as L-mannose dehydrogenase, to catalyze the oxidation of L-mannose.
-
Advantages: Enzymatic methods are highly specific, resulting in a cleaner reaction with fewer byproducts and significantly higher purity. They are also performed under mild, environmentally friendly conditions[2][3].
-
Disadvantages: The initial cost of the enzyme can be higher than chemical reagents, and enzyme stability and activity can be sensitive to reaction conditions like temperature and pH.
-
Q2: My primary challenge is the low yield of this compound. What are the key factors affecting the yield?
A2: Low yield is a common issue and can be attributed to several factors:
-
Hydrolysis of the Lactone: this compound is susceptible to hydrolysis, opening the ring to form L-mannonic acid, especially at neutral or alkaline pH[2]. To maximize the yield of the lactone, it is crucial to maintain an acidic pH during the reaction and workup.
-
Incomplete Conversion: The reaction may not go to completion due to suboptimal conditions such as incorrect temperature, insufficient reaction time, or a non-ideal ratio of reactants.
-
Formation of Byproducts: Over-oxidation or side reactions can consume the starting material or the product, leading to a lower yield. For instance, using strong oxidizing agents can lead to the cleavage of the carbon chain, producing smaller molecules like formic acid[4].
-
Product Loss During Purification: The purification process, especially recrystallization or chromatography, can lead to significant product loss if not optimized.
Q3: How can I effectively monitor the progress of my this compound synthesis?
A3: Monitoring the reaction is crucial for optimizing the yield and determining the optimal reaction time. Here are two effective methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the disappearance of the starting material (L-mannose) and the appearance of the product. Staining with a permanganate solution can help visualize the spots.
-
Spectroscopic Methods:
-
For Enzymatic Reactions: If you are using an NAD⁺-dependent dehydrogenase, you can monitor the reaction progress by measuring the increase in NADH absorbance at 340 nm[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for distinguishing between the lactone and its hydrolyzed form, L-mannonic acid. The chemical shift of carbon 6 is a key indicator, appearing at approximately 63.02 ppm for the lactone and 63.51 ppm for the free acid[2].
-
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The oxidizing agent may have degraded, or the enzyme may have lost activity. 2. Incorrect Reaction Conditions: The temperature, pH, or solvent may not be optimal. | 1. Verify Reagent Activity: Use fresh oxidizing agents. For enzymatic reactions, perform an activity assay on the enzyme before use. 2. Optimize Conditions: Ensure the pH is acidic (around 3-4) for chemical oxidations to favor lactone formation[5]. For enzymatic reactions, follow the manufacturer's recommendations for optimal pH and temperature. |
| Presence of a Significant Amount of L-Mannonic Acid in the Final Product | Hydrolysis of the Lactone Ring: The reaction or workup was performed at a neutral or alkaline pH. | Maintain Acidic Conditions: Acidify the reaction mixture to a pH of 3-4 with an acid like formic acid before workup[5]. Use acidic solvents for extraction and purification. |
| Formation of a Mixture of 1,4- and 1,5-Lactones | Reaction Conditions Favoring Isomerization: The equilibrium between the γ- (1,4) and δ- (1,5) lactones can be influenced by temperature and catalysts. | Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable γ-lactone. Purification by chromatography may be necessary to separate the isomers. |
| Product is a Dark, Oily Residue Instead of a Crystalline Solid | 1. Presence of Impurities: Byproducts from over-oxidation or side reactions can inhibit crystallization. 2. Incomplete Removal of Solvent: Residual solvent can prevent the product from solidifying. | 1. Purify the Crude Product: Use column chromatography on silica gel to remove impurities before attempting crystallization[6]. 2. Thoroughly Dry the Product: Dry the product under high vacuum to remove all traces of solvent. |
| Difficulty in Purifying the Product | Similar Polarity of Product and Byproducts: The desired lactone and byproducts like L-mannonic acid may have similar polarities, making separation by standard chromatography challenging. | Use Ion-Exchange Chromatography: Since L-mannonic acid is charged at neutral pH and the lactone is not, ion-exchange chromatography can be an effective separation method[6]. |
High-Yield Synthesis Protocol: Bromine Oxidation of L-Mannose
This protocol is adapted from established methods for the oxidation of aldoses and is optimized for high yield and purity of this compound[5].
Materials:
-
L-Mannose
-
Potassium Carbonate (K₂CO₃)
-
Bromine (Br₂)
-
Formic Acid (88%)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottomed flask, dissolve L-mannose (e.g., 5.00 g) and potassium carbonate (e.g., 5.50 g) in deionized water (e.g., 60 mL).
-
Cool the mixture to 0 °C in an ice bath with constant stirring.
-
Slowly add bromine (e.g., 2.0 mL) dropwise to the cooled mixture.
-
Continue stirring at 0 °C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Acidify the reaction mixture to a pH of 3-4 with 88% formic acid.
-
Remove the volatile components under reduced pressure.
-
Dissolve the resulting oily residue in ethanol (e.g., 30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the collected salts with additional ethanol (e.g., 20 mL).
-
Combine the ethanolic filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.
Visualizing the Synthesis and Troubleshooting Workflow
Chemical Synthesis Pathway
Caption: Chemical synthesis of this compound from L-mannose.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
-
Signorella, S., et al. (1992). Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study. Canadian Journal of Chemistry, 70(8), 2293-2300. Available at: [Link]
-
Kopp, D., Willows, R. D., & Sunna, A. (2019). Characterisation of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose. Catalysts, 9(12), 1035. Available at: [Link]
-
Tomar, A., Arora, U., & Singh, J. V. (2020). The study of the Kinetics of D-mannose Oxidation with Imidazolium Fluorochromate in Aqueous Acetic Acid. French-Ukrainian Journal of Chemistry, 8(2), 147-156. Available at: [Link]
-
Bertolini, V., Appiani, R., Pallavicini, M., & Bolchi, C. (2021). Optimization of the Reaction Conditions of the. Journal of Organic Chemistry. Available at: [Link]
-
Isbell, H. S. (1932). A study of the delta lactones formed by the oxidation of aldoses with bromine water. Bureau of Standards Journal of Research, 8(5), 615. Available at: [Link]
-
Coloma, M. A., et al. (1995). The glycosyl-aldonolactone approach for the synthesis of beta-D-Galf-(1-->3)-D-Manp, a disaccharide present in the lipophosphoglycan of Leishmania and the lipopeptidophosphoglycan of Trypanosoma cruzi. Carbohydrate research, 270(1), 109–121. Available at: [Link]
-
Seo, J. H., et al. (2003). One-pot inversion of D-mannono-1,4-lactone for the practical synthesis of L-ribose. The Journal of organic chemistry, 68(4), 1573–1575. Available at: [Link]
-
Fernandes, R. A., et al. (2018). Synthesis of lactone 1 from d-mannose. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). D-mannono-1,4-lactone. Retrieved from [Link]
-
Nishikata, T., et al. (2025). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Scientific Reports. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
- Google Patents. (n.d.). JP2785363B2 - Lactone purification method.
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of the conjugates preparation. The oxidation of... Retrieved from [Link]
-
Wikipedia. (n.d.). Mannose. Retrieved from [Link]
-
Pearson. (n.d.). Draw and name the products of nitric acid oxidation of (a) D-mannose (b) D-galactose. Retrieved from [Link]
-
Singh, R., & Kumar, A. (2016). Challenges in Enzymatic Route of Mannitol Production. Critical reviews in biotechnology, 36(5), 847–862. Available at: [Link]
-
Angyal, S. J., & Odier, L. (1982). N.M.R. studies of aldonolactones. The 80-MHz proton N.M.R. and 20-MHz proton-coupled C N.M.R. of D-Arabinono-1,4-lactone in D2O solutions. Carbohydrate Research, 105(1), 111-115. Available at: [Link]
-
Wikipedia. (n.d.). L-rhamnono-1,4-lactonase. Retrieved from [Link]
-
Hrebicek, M., et al. (2023). The Application of HPLC-FLD and NMR in the Monitoring of Therapy Efficacy in Alpha-Mannosidosis. IMR Press. Available at: [Link]
-
Jarosz, S., et al. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 27(19), 6543. Available at: [Link]
-
Li, Y., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24355. Available at: [Link]
-
Lee, J. Y., et al. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Journal of food science, 85(11), 3846–3853. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Enzyme Inhibition Assays with L-Mannono-1,4-lactone
Welcome to the technical support guide for researchers utilizing L-Mannono-1,4-lactone in α-mannosidase inhibition assays. This resource is designed to provide field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the accuracy and reproducibility of your experiments. We will delve into the causality behind experimental choices, helping you to not only execute protocols but also to understand and adapt them for your specific research needs.
Foundational Concepts: Frequently Asked Questions
This section addresses the fundamental questions researchers often have before and during their initial experiments with this compound.
Q1: What is this compound and how does it inhibit α-mannosidase?
This compound is a sugar lactone, a cyclic ester of L-mannonic acid.[1][2][3] Its structure mimics the mannose substrate of α-mannosidases.[4] While not a classic iminosugar inhibitor like 1-Deoxymannojirimycin (DMJ), its inhibitory action is believed to stem from this structural similarity, allowing it to bind to the enzyme's active site. It likely acts as a competitive inhibitor, competing with the natural substrate for binding.[4] α-Mannosidases are critical enzymes in the N-glycan processing pathway, making their inhibition a key area of study in glycoprotein folding, quality control, and various disease states.[4][5]
Q2: How should I prepare and store this compound solutions?
Proper handling of the inhibitor is critical for reproducible results. The stability of the lactone form is pH-dependent.
-
Storage: The solid, powdered form should be stored at 2-8°C.[6]
-
Solution Preparation: Prepare stock solutions in a high-purity solvent like DMSO or water. For aqueous solutions, it is crucial to understand that at neutral or alkaline pH, the lactone ring can hydrolyze to the open-chain L-mannonate form, which is not the active inhibitor.[7] It is therefore recommended to prepare fresh aqueous solutions in a slightly acidic buffer or to make concentrated stock solutions in DMSO, which can be stored at -20°C and diluted into the assay buffer immediately before use.
Q3: What is the basic principle of a colorimetric α-mannosidase inhibition assay?
The most common method is a colorimetric assay that uses an artificial chromogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNPM).[4][8][9] The principle is straightforward:
-
α-Mannosidase cleaves the α-glycosidic bond in pNPM.
-
This cleavage releases p-nitrophenol (pNP), a yellow-colored product.
-
The reaction is stopped (typically by adding a high-pH solution like sodium carbonate), which enhances the yellow color of pNP.
-
The amount of pNP produced is quantified by measuring the absorbance at approximately 405 nm.[8]
-
In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a lower rate of pNP formation and thus a weaker colorimetric signal.
Experimental Workflow & Core Protocol
A well-defined workflow is essential for minimizing variability. The following diagram and protocol outline a standard procedure for determining the IC₅₀ value of this compound.
Caption: Standard workflow for an α-mannosidase inhibition assay.
Detailed Protocol: α-Mannosidase Inhibition Assay
This protocol is adapted from established methods and is designed for a 96-well plate format.[4][8]
Materials:
-
α-Mannosidase from Jack Bean (Canavalia ensiformis)
-
This compound
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of α-mannosidase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of pNPM (e.g., 100 mM in DMSO) and a working solution in Assay Buffer. The final concentration in the assay should be at or near the Kₘ value.
-
Prepare a concentrated stock of this compound in DMSO (e.g., 100 mM). Create a series of 2x final concentration dilutions in Assay Buffer.
-
-
Assay Setup (Example volumes for a 100 µL final reaction):
-
Controls: Prepare wells for:
-
100% Activity Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Vehicle (e.g., DMSO diluted in buffer) + 25 µL Enzyme Solution.
-
Blank (No Enzyme): 65 µL Assay Buffer + 10 µL Vehicle.
-
Inhibitor Color Control (No Enzyme): 40 µL Assay Buffer + 10 µL of highest inhibitor concentration + 25 µL Assay Buffer (instead of enzyme).
-
-
Test Wells: To appropriate wells, add 40 µL Assay Buffer + 10 µL of each this compound dilution + 25 µL Enzyme Solution.
-
-
Pre-incubation: Gently tap the plate to mix. Cover and pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]
-
Reaction Initiation: Add 25 µL of the pNPM working solution to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for a fixed period (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction progress curve.
-
Reaction Termination: Add 100 µL of Stop Solution to all wells. The high pH will stop the enzymatic reaction and develop the yellow color of the pNP product.
-
Data Acquisition: Read the absorbance of the plate at 405 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "Blank (No Enzyme)" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Absorbance of Test Well / Absorbance of 100% Activity Control)) * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.[10]
-
Troubleshooting Guide
Variability and unexpected results can arise from multiple sources. This guide addresses common issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | 1. Pipetting Error: Inaccurate or inconsistent dispensing of small volumes (enzyme, inhibitor). | - Use calibrated pipettes and proper technique. - Prepare master mixes for common reagents to reduce the number of individual pipetting steps. |
| 2. Temperature Fluctuation: Inconsistent temperature across the plate during incubation. | - Ensure the plate incubator provides uniform heating. - Avoid "edge effects" by not using the outermost wells or by filling them with buffer. | |
| 3. Incomplete Mixing: Reagents not fully mixed in the wells. | - Gently tap or briefly vortex the plate after adding reagents. Avoid splashing. | |
| No or Very Low Inhibition Observed | 1. Inactive Inhibitor: The lactone may have hydrolyzed to the inactive open-chain acid.[7] | - Prepare fresh inhibitor solutions from solid stock before each experiment. - If using aqueous stocks, ensure they are fresh and stored appropriately. Consider using a DMSO stock. |
| 2. Incorrect Assay pH: The assay pH may be too high, causing rapid inhibitor hydrolysis. | - Verify the pH of your assay buffer. For α-mannosidase, an acidic pH (e.g., 4.5-5.5) is standard and also helps maintain lactone stability.[8][11] | |
| 3. Substrate Concentration Too High: For a competitive inhibitor, high substrate levels can outcompete the inhibitor. | - Run the assay with the substrate (pNPM) concentration at or below its Kₘ value. This makes the assay more sensitive to competitive inhibition.[12] | |
| 4. Insufficient Pre-incubation: The inhibitor did not have enough time to bind to the enzyme. | - Ensure a pre-incubation step of at least 5-15 minutes where the enzyme and inhibitor are together before adding the substrate.[8] | |
| Calculated IC₅₀ is Inconsistent or Differs from Literature | 1. Assay Conditions Differ: IC₅₀ values are highly dependent on assay conditions (enzyme/substrate concentrations, pH, temperature).[13][14] | - Standardize all assay parameters and report them with your results. - When comparing to literature, ensure conditions are as similar as possible. |
| 2. Distinguishing IC₅₀ from Kᵢ: The IC₅₀ is not an absolute binding constant. It is related to the inhibition constant (Kᵢ) by the Cheng-Prusoff equation, which accounts for substrate concentration.[13][15] | - Understand that IC₅₀ will increase with higher substrate concentrations for competitive inhibitors. For a direct measure of binding affinity, a full kinetic analysis to determine Kᵢ is required. | |
| 3. "Tight-Binding" Inhibition: If the inhibitor concentration required for 50% inhibition is close to the enzyme concentration, the IC₅₀ will become dependent on enzyme concentration.[12][16] | - Test for this by running the IC₅₀ determination at two different enzyme concentrations. If the IC₅₀ changes, your inhibitor may be a tight binder, and standard Michaelis-Menten assumptions do not apply. Specialized data analysis (e.g., the Morrison equation) is needed.[16] | |
| Reaction Progress Curve is Not Linear | 1. Substrate Depletion: The reaction rate slows as the substrate is consumed. | - Reduce the enzyme concentration or the incubation time to ensure you are measuring the true initial velocity (typically <10% of substrate consumed).[17] |
| 2. Product Inhibition: The product (pNP) may be inhibiting the enzyme at high concentrations. | - Same as above; measure the initial reaction rate where product accumulation is minimal.[17] | |
| 3. Enzyme Instability: The enzyme may be losing activity over the course of the assay. | - Check enzyme stability in your assay buffer over time. If needed, add stabilizing agents like BSA (0.1%) or reduce the incubation time. | |
| 4. Assay Interference: The inhibitor itself may absorb light at 405 nm. | - Always run a control with the highest concentration of inhibitor but no enzyme to check for background absorbance. Subtract this value during data analysis.[18] |
Understanding the Mechanism of Inhibition
The following diagram illustrates the principle of competitive inhibition, the likely mechanism for this compound.
Caption: Competitive inhibition of α-mannosidase by this compound.
In this model, the inhibitor and substrate compete for the same binding site on the enzyme. Increasing the substrate concentration can overcome the inhibition by increasing the probability of the substrate binding instead of the inhibitor. This is why controlling substrate concentration is paramount for achieving consistent IC₅₀ values.[12]
References
-
'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
How to determine inhibition mechanism of alpha glucosidase inhibitors? (2016, March 16). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC. (2023, March 6). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
p-Nitrophenyl alpha-D-mannopyranoside. (n.d.). Glycosynth. Retrieved January 12, 2026, from [Link]
-
Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene inhibition of rat liver alpha-D-mannosidases. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved January 12, 2026, from [Link]
-
Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. (n.d.). ThaiJO. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Glycosidase inhibition: assessing mimicry of the transition state - PMC. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
L-Mannonic acid-1,4-lactone, 5 g. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]
-
Analysis of D-mannono-1,4-lactone under different conditions and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
D-mannono-1,4-lactone | C6H10O6 | CID 1774581. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Glycosidase inhibitors: update and perspectives on practical use. (n.d.). Oxford Academic. Retrieved January 12, 2026, from [Link]
-
Mannosidase mechanism:at the intersection of conformation and catalysis. (n.d.). White Rose Research Online. Retrieved January 12, 2026, from [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Characterizations and Assays of α-Glucosidase Inhibition Activity on Gallic Acid Cocrystals. (2020, March 5). MDPI. Retrieved January 12, 2026, from [Link]
-
alpha-Mannosidase-catalyzed synthesis of a (1-->2)-alpha-D-rhamnodisaccharide derivative. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
The Relationship between the IC 50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2022, May 13). PubMed. Retrieved January 12, 2026, from [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. L-Mannonic acid-1,4-lactone, 5 g, CAS No. 22430-23-5 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 3. omicronbio.com [omicronbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mannosidase - Creative Enzymes [creative-enzymes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
L-Mannono-1,4-lactone Technical Support Center: A Guide to Best Practices in Storage, Handling, and Experimental Troubleshooting
Welcome to the technical support center for L-Mannono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handling, and application of this versatile compound. My aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and to troubleshoot common issues effectively.
Section 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common queries regarding the fundamental aspects of working with this compound.
Question 1: What is the correct temperature to store this compound?
The optimal storage temperature for this compound is contingent on the intended duration of storage. Commercial suppliers provide a range of recommendations, and the choice depends on balancing convenience with long-term stability.
-
Short-Term Storage (Weeks to a few months): For routine laboratory use, storing the solid compound at room temperature (RT) or in a cool, dry place is generally acceptable.[1] Some suppliers recommend a controlled environment of 10°C - 25°C .[2]
-
Long-Term Storage (Months to years): For archival purposes or to ensure maximum stability over extended periods, it is best practice to store this compound at 0 to -20°C .[3] This minimizes the potential for slow degradation, even in the solid state.
Causality Explained: The primary degradation pathway for this compound in the presence of moisture is hydrolysis of the lactone ring. Lower temperatures reduce the rate of all chemical reactions, including this hydrolytic cleavage, thus preserving the integrity of the compound for a longer duration.
Question 2: How should I handle this compound upon receipt?
Proper handling from the moment of receipt is crucial for maintaining the quality of the compound.
-
Inspection: Upon arrival, visually inspect the container for any signs of damage. The compound should be a white to off-white crystalline powder.[1][4]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area.[5] Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[4][5]
-
Avoiding Contamination: Use clean, dedicated spatulas and weighing instruments. Avoid cross-contamination with other reagents.
Question 3: What are the best practices for preparing stock solutions of this compound?
The preparation of stable and accurate stock solutions is critical for reproducible experimental results.
-
Solvent Selection: this compound is soluble in water and DMSO.[3] For most biological applications, sterile, nuclease-free water is the recommended solvent.
-
pH Considerations: A key factor influencing the stability of this compound in aqueous solutions is pH. The lactone is susceptible to hydrolysis, a process that is accelerated at neutral to alkaline pH, leading to the formation of the open-chain D-mannonate. To maintain the lactone form, it is advisable to prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6) if your experimental conditions permit.
-
Storage of Stock Solutions: Aqueous stock solutions should be considered to have a limited shelf-life. It is recommended to:
-
Prepare fresh solutions for each experiment.
-
If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.
-
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Short-term: RT, dry place. Long-term: 0 to -20°C. | Minimizes hydrolysis and other potential degradation. |
| Handling | Well-ventilated area, appropriate PPE. | Ensures personnel safety and prevents contamination.[5] |
| Stock Solution Solvent | Water or DMSO.[3] | Good solubility for most applications. |
| Stock Solution pH | Slightly acidic (pH 5-6) if possible. | Reduces the rate of hydrolysis to the open-chain form. |
| Stock Solution Storage | Aliquot and store at -20°C to -80°C. | Prevents degradation from repeated freeze-thaw cycles. |
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during experiments involving this compound.
Scenario 1: Inconsistent or No Activity in an Enzymatic Assay
You are using this compound as a substrate or an inhibitor in an enzymatic assay, but you observe variable or no effect.
Possible Cause 1: Hydrolysis of the Lactone Ring
The most probable cause is the hydrolysis of the active lactone form to the inactive (or less active) open-chain mannonate. This is especially likely if your assay buffer is at a neutral or alkaline pH.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
If you have access to analytical instrumentation, such as HPLC or NMR, analyze an aliquot of your stock solution to confirm the presence of the lactone. A hydrolyzed sample will show a different retention time or chemical shift.
-
A simpler, indirect check is to measure the pH of your stock solution (if prepared in unbuffered water). Hydrolysis can lead to a slight decrease in pH over time due to the formation of the carboxylic acid.
-
-
Optimize Assay Buffer:
-
If the enzyme is active at a lower pH, consider running the assay in a slightly acidic buffer (e.g., pH 6.0) to slow down hydrolysis.
-
If the enzyme requires a neutral or alkaline pH, prepare your this compound solution immediately before adding it to the assay mixture to minimize the time it spends in the high pH buffer.
-
-
Experimental Control:
-
Run a time-course experiment where you pre-incubate the this compound in the assay buffer for varying durations before adding the enzyme. A decrease in activity with longer pre-incubation times points towards hydrolysis.
-
Caption: Troubleshooting workflow for enzymatic assay issues.
Possible Cause 2: Inactive Compound
While less common with proper storage, the compound itself could have degraded.
Troubleshooting Steps:
-
Source a New Lot: The most definitive way to rule out compound integrity issues is to test a new, unopened lot of this compound.
-
Confirm Identity: If you have the capability, confirm the identity and purity of your compound using techniques like NMR or mass spectrometry.
Scenario 2: Unexpected Peaks in Chromatographic Analysis
You are using this compound as a starting material for a synthesis and observe unexpected peaks in your reaction monitoring (e.g., by HPLC or TLC).
Possible Cause: Presence of the Hydrolyzed Form
Even in the solid state, some hydrolysis may have occurred if the compound was exposed to moisture. When dissolved for the reaction, this pre-existing mannonate will appear as a separate peak.
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting the reaction, dissolve a small amount of the this compound in your reaction solvent and analyze it by your chromatographic method. This will give you a baseline and confirm if the impurity is present from the start.
-
Dry the Compound: If you suspect moisture contamination, you can dry the solid compound under a vacuum in the presence of a desiccant.
-
Purification: If the presence of the open-chain form is significant and interferes with your reaction, you may need to purify the this compound before use.
Section 3: In-Depth Scientific Principles
The Equilibrium of Lactone and Hydroxy Acid
This compound exists in equilibrium with its hydrolyzed form, L-mannonic acid, in aqueous solutions.
Caption: Equilibrium between this compound and L-Mannonic Acid.
The position of this equilibrium is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 7): The equilibrium favors the lactone form. The acidic environment inhibits the departure of the hydroxyl group during ring-opening.
-
Neutral to Alkaline Conditions (pH ≥ 7): The equilibrium shifts towards the open-chain hydroxy acid (mannonate). The presence of hydroxide ions acts as a catalyst for the hydrolysis of the ester bond.
This pH-dependent behavior is the cornerstone of understanding how to handle this compound in experimental settings. For applications where the lactone form is essential, maintaining a slightly acidic environment is key to preserving its integrity.
References
-
This compound. NIST WebBook. Available from: [Link]
-
Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. Available from: [Link]
-
Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. Available from: [Link]
-
L-galactono-1,4-lactone (FDB030961). FooDB. Available from: [Link]
-
D-Mannono-1,4-lactone, 1 gram, Each. CP Lab Safety. Available from: [Link]
-
Conformations and structure studies of sugar lactones in the solid state. Part I. The molecular structure of L-rhamnono- and L-mannono-1,4-lactones. PubMed. Available from: [Link]
Sources
Minimizing non-specific binding of L-Mannono-1,4-lactone in assays
A Guide to Minimizing Non-Specific Binding for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is L-Mannono-1,4-lactone and what are its common applications in assays?
This compound is a cyclic ester (lactone) derived from L-mannonic acid.[1][2] Lactones, particularly those of sugar acids, are valuable tools in biochemistry.[3] While the D-isoform (D-Mannono-1,4-lactone) is more commonly cited as a stable derivative of D-mannose used in various biochemical applications[4][5][6], both isomers serve as important chemical intermediates.[7] In a research context, these compounds are often investigated as potential enzyme inhibitors, particularly for glycosidases like mannosidases, which play crucial roles in glycoprotein processing.[8][9][10] Therefore, assays involving this lactone are typically designed to measure its effect on enzyme activity.
Q2: What exactly is non-specific binding (NSB) in the context of my assay?
Non-specific binding (NSB) refers to the adherence of your compound of interest—in this case, this compound—or other assay components to surfaces other than the intended biological target.[11][12] This can include the plastic of the microplate wells, tubing, or even other proteins in the sample.[13][14] This binding is driven by non-covalent forces such as hydrophobic interactions and electrostatic attraction.[11] The result is an artificially high background signal that is not related to the specific enzyme-inhibitor interaction you are trying to measure.[15]
Q3: Why is minimizing NSB so critical for achieving accurate results?
-
Inaccurate Potency: The calculated IC50 or K_i_ values for this compound may be incorrect.
-
False Positives/Negatives: High background can mask a true inhibitory effect or create the illusion of one where none exists.[18]
-
Poor Reproducibility: NSB is often variable, leading to inconsistent results between wells, plates, and experiments.
The diagram below illustrates how NSB can interfere with the desired measurement of specific binding.
Caption: Specific vs. Non-Specific Binding in an Assay Well.
Troubleshooting Guide: High Background Signals
This section addresses common issues related to high background caused by NSB in a question-and-answer format, providing both the rationale and actionable solutions.
Q1: My 'no-enzyme' control wells show a high signal. What is the most likely cause and how do I fix it?
Causality: A high signal in the absence of the target enzyme is a classic indicator of non-specific binding.[19] This means your detection system is measuring this compound (or another reactant) that has bound directly to the surface of the assay plate.[17] This binding saturates the available surfaces, leaving little room for subsequent reagents and leading to a high, unwanted signal.
Solution: Implement or Optimize a Blocking Step. The most effective way to combat this is by pre-treating the microplate wells with a blocking agent. Blocking agents are inert molecules that adsorb to the plastic surface, physically preventing your compound of interest from binding non-specifically.[15][16][18]
Comparative Table of Common Blocking Agents:
| Blocking Agent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Coats hydrophobic and hydrophilic sites on the plate.[18][20] | Inexpensive, readily available, generally effective.[18][21] | Can contain contaminating IgGs that cross-react with antibodies in some assays; some preparations may not be suitable for all systems.[21][22] |
| Non-Fat Dry Milk | 1% - 5% (w/v) | Casein and other milk proteins block non-specific sites.[18] | Very inexpensive. | May contain endogenous biotin or enzymes (phosphatases) that can interfere with certain detection methods; not recommended for biotin-based assays.[23] |
| Normal Serum | 5% - 10% (v/v) | Proteins in the serum saturate non-specific binding sites.[21] | Highly effective, especially when serum is from the same species as a secondary antibody (if used).[21] | More expensive; can introduce cross-reactivity if not chosen carefully. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Disrupt hydrophobic interactions between the compound and the plate surface.[14][24] | Reduces hydrophobic NSB; often included in wash buffers.[25] | Not a permanent blocker; can be washed away.[25][26] May disrupt protein structure or inhibit enzyme activity at higher concentrations.[27][28] |
Q2: I'm already using a blocking agent, but my background remains high. What are my next steps?
Causality: This indicates that your blocking protocol is suboptimal. The chosen blocker may be inefficient for your specific assay system, or the concentration and incubation conditions may be insufficient to fully saturate the binding sites on the plate.[15] Furthermore, the composition of your assay buffer can significantly influence the effectiveness of the blocking step.
Solution: Systematically Optimize Blocking and Buffer Conditions. A multi-pronged approach is required. First, ensure your blocking agent is not the issue. Then, turn your attention to the assay buffer itself, as its properties can either promote or prevent NSB.
The workflow below outlines a systematic approach to troubleshooting persistent NSB.
Caption: Troubleshooting Workflow for Persistent Non-Specific Binding.
Q3: How do specific buffer components—pH, ionic strength, and detergents—affect NSB?
Causality: The physicochemical environment of the assay is a critical determinant of NSB. This compound, being a polar molecule with multiple hydroxyl groups, can participate in both hydrogen bonding and electrostatic interactions.
-
pH: The pH of the buffer affects the charge status of both the assay components and the microplate surface.[14][29] While the lactone itself is uncharged, proteins in the assay (the target enzyme, blocking agents) have isoelectric points and will carry different net charges at different pH values, influencing their interaction with the charged surface of the plate.[29]
-
Ionic Strength (Salt Concentration): Ions in the buffer (e.g., from NaCl) can shield electrostatic charges.[14] At low ionic strength, electrostatic attraction or repulsion between molecules and the plate surface can be strong. Increasing the salt concentration can disrupt these interactions, thereby reducing charge-based NSB.[30]
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 are amphiphilic molecules that can disrupt hydrophobic interactions.[24] They can prevent hydrophobic patches on proteins or small molecules from sticking to the hydrophobic polystyrene surface of the microplate.[14] However, caution is advised, as some detergents can denature enzymes or, paradoxically, facilitate NSB in certain systems.[27][31]
Solution: Empirical Testing of Buffer Conditions. You must empirically determine the optimal buffer composition for your specific assay. The following table provides starting points for this optimization.
Table of Buffer Optimization Parameters:
| Parameter | Principle | Recommended Starting Range | Key Considerations |
| pH | Modulates surface charges.[14][29] | 6.0 - 8.5 (in 0.5 unit increments) | Must remain within the optimal pH range for your target enzyme's activity. |
| Ionic Strength (NaCl) | Shields electrostatic interactions.[30] | 50 mM - 500 mM | High salt can sometimes inhibit enzyme activity or disrupt specific protein-protein interactions. |
| Non-ionic Detergent (Tween-20) | Reduces hydrophobic binding.[24] | 0.01% - 0.1% (v/v) | Test for compatibility with your enzyme. Use the lowest effective concentration to avoid potential interference.[28] |
Experimental Protocols
Protocol 1: Systematic Optimization of Blocking Agents
This protocol provides a framework for testing the efficacy of different blocking agents to identify the most suitable one for your assay.
Objective: To determine the blocking agent and concentration that yields the lowest background signal without affecting the specific signal.
Materials:
-
96-well microplates (standard or low-binding)
-
This compound stock solution
-
Assay buffer
-
Blocking agents to test (e.g., high-purity BSA, non-fat dry milk, normal goat serum)
-
Detection reagents
Procedure:
-
Prepare Blocking Solutions: Prepare a range of concentrations for each blocking agent in your assay buffer (e.g., for BSA: 0.1%, 0.5%, 1%, 3%, 5% w/v).
-
Plate Layout: Design a plate map to test each condition in triplicate. Include "No Blocker" controls. All wells in this test should be "no-enzyme" controls to isolate the effect on background.
-
Blocking Step:
-
Add 200 µL of the respective blocking solution to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., assay buffer with 0.05% Tween-20).
-
-
Add Compound: Add this compound at a concentration relevant to your main experiment to all wells.
-
Incubation: Incubate for the standard duration of your assay's reaction time.
-
Detection: Add detection reagents and measure the signal according to your assay protocol.
-
Analysis: Calculate the average background signal for each condition. Select the blocking agent and concentration that provides the lowest signal. This condition should then be validated in a full assay (with enzyme) to ensure it does not negatively impact the specific signal.
References
-
What's the role of BSA/Milk as blocking agents?? (2015). ResearchGate. Retrieved from [Link]
-
Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. (1987). Israel Journal of Medical Sciences, 23(6), 732-4. Retrieved from [Link]
-
Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. (2015). Analytical and Bioanalytical Chemistry, 407(23), 7135-40. Retrieved from [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. (2012). Journal of Medical and Biological Sciences, 6(1). Retrieved from [Link]
-
Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces. (2015). Journal of Virological Methods, 221, 1-8. Retrieved from [Link]
-
Everything You Need to Know About BSA. (2025). Boster Bio. Retrieved from [Link]
-
Effective Blocking Procedures in ELISA Assays. Corning. Retrieved from [Link]
-
Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies. (2010). Journal of Pharmaceutical Sciences, 99(8), 3303-21. Retrieved from [Link]
-
How do detergents influence antibody-binding during primary antibody incubation? (2023). ResearchGate. Retrieved from [Link]
-
Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023). YouTube. Retrieved from [Link]
-
Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. (1985). Journal of Immunological Methods, 83(1), 109-17. Retrieved from [Link]
-
Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. (2015). Sensors (Basel), 15(11), 29551-9. Retrieved from [Link]
-
Blockers Practical Guide. Life Science. Retrieved from [Link]
-
Best way to reduce non-specific binding for western blots? (2022). Reddit. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Effective Blocking Procedures. ELISA Technical Bulletin - No. 3. Retrieved from [Link]
-
Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. (2012). Molecular Pharmaceutics, 9(4), 754-65. Retrieved from [Link]
-
Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. (2016). Biochemistry, 55(15), 2244-52. Retrieved from [Link]
-
Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies. (2025). ResearchGate. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (2022). Molecules, 27(19), 6296. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved from [Link]
-
DEL Screen Artifacts: How to Find and Avoid Them. X-Chem. Retrieved from [Link]
-
This compound. NIST WebBook. Retrieved from [Link]
-
L-Rhamnono-1,4-lactone. PubChem. Retrieved from [Link]
-
Analysis of D-mannono-1,4-lactone under different conditions and... (2018). ResearchGate. Retrieved from [Link]
-
D-mannono-1,4-lactone. PubChem. Retrieved from [Link]
-
The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. (1993). Biochemical Journal, 290 ( Pt 2), 521-30. Retrieved from [Link]
-
Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. (2010). Glycobiology, 20(10), 1251-9. Retrieved from [Link]
-
Structural Analysis of Golgi Alpha-Mannosidase II Inhibitors Identified From a Focused Glycosidase Inhibitor Screen. (2008). The Journal of Biological Chemistry, 283(38), 26036-45. Retrieved from [Link]
-
Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. (2009). Glycobiology, 19(7), 743-52. Retrieved from [Link]
-
Nonspecific Binding in Immunoassays for Autoantibodies. (2019). Methods in Molecular Biology, 1901, 13-17. Retrieved from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. L-Rhamnono-1,4-lactone | C6H10O5 | CID 5460219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. synthose.com [synthose.com]
- 6. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of Golgi alpha-mannosidase II inhibitors identified from a focused glycosidase inhibitor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Nonspecific Binding in Immunoassays for Autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. m.youtube.com [m.youtube.com]
- 25. corning.com [corning.com]
- 26. labcluster.com [labcluster.com]
- 27. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. docs.abcam.com [docs.abcam.com]
- 29. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aldonolactone Inhibitors of Mannosidase for Researchers and Drug Development Professionals
In the intricate world of glycobiology, the enzymatic processing of oligosaccharides by glycosidases is a fundamental process governing protein folding, quality control, and cell signaling. Among these enzymes, mannosidases, which cleave mannose residues, are critical regulators of these pathways. Their dysfunction is implicated in various diseases, making them attractive targets for therapeutic intervention. This guide provides an in-depth comparative analysis of aldonolactone inhibitors of mannosidases, offering experimental insights and data to inform research and drug development.
The Central Role of Mannosidases in Glycoprotein Processing
Mannosidases are a diverse family of enzymes responsible for the hydrolysis of mannosidic linkages. They are broadly classified into α- and β-mannosidases based on the anomeric configuration of the cleaved mannose residue. A further classification divides them into two major classes, Class I and Class II, based on sequence homology, substrate specificity, and sensitivity to inhibitors.[1]
-
Class I α-mannosidases , such as Golgi α-1,2-mannosidases IA, IB, and IC, are primarily involved in the early stages of N-glycan processing in the endoplasmic reticulum (ER) and Golgi apparatus. They trim mannose residues from high-mannose type glycans, a crucial step for the subsequent action of other glycosidases and glycosyltransferases that generate complex and hybrid N-glycans.[2]
-
Class II α-mannosidases , including Golgi α-mannosidase II and lysosomal α-mannosidase, act on later-stage intermediates in the N-glycan maturation pathway and are involved in the catabolism of glycoproteins in the lysosome.[3][4]
The precise and coordinated action of these mannosidases is essential for the biosynthesis of mature glycoproteins with diverse biological functions. Inhibition of these enzymes can lead to the accumulation of specific glycan intermediates, a strategy that is both a powerful tool for studying glycoprotein processing and a potential therapeutic approach for diseases like cancer and viral infections.
Aldonolactones as Mannosidase Inhibitors: A Mechanistic Perspective
Aldonolactones, the cyclic esters of aldonic acids, are classical inhibitors of glycosidases. Their inhibitory activity stems from their structural resemblance to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. The planar conformation of the lactone ring mimics the flattened half-chair conformation of the pyranose ring in the transition state, allowing it to bind tightly to the enzyme's active site and block substrate hydrolysis.
It is hypothesized that the (1→5)-lactone (δ-lactone) is a more potent inhibitor than the (1→4)-lactone (γ-lactone). This is because the δ-lactone more closely mimics the pyranose ring of the natural substrate. In aqueous solution, an equilibrium exists between the open-chain aldonic acid and its γ- and δ-lactone forms, with the δ-lactone often being the more inhibitory species.[5]
Comparative Inhibitory Potency of Aldonolactones
While the principle of aldonolactone inhibition is well-established, quantitative data comparing the inhibitory potency of different aldonolactones against mannosidases is limited, with much of the foundational work conducted several decades ago. However, the available data provides valuable insights.
| Inhibitor | Target Enzyme | Ki (M) | Source Organism | Reference |
| D-Mannono-(1→4)-lactone | α-Mannosidase | 1.0 x 10⁻² | Jack Bean | [6] |
| D-Mannono-(1→5)-lactone | α-Mannosidase | 1.2 x 10⁻⁴ | Jack Bean | [6] |
| D-Glucono-lactone | α-Mannosidase | Not reported | Almond | [7] |
| D-Galactono-lactone | α-Mannosidase | Not reported | Almond | [7] |
Key Observations:
-
Superiority of the δ-Lactone: The data clearly demonstrates that D-mannono-(1→5)-lactone is a significantly more potent inhibitor of jack bean α-mannosidase than its (1→4)-lactone counterpart, with a Ki value approximately 83 times lower.[6] This supports the hypothesis that the δ-lactone is the more active inhibitory species.
-
Comparison with Other Inhibitors: It is important to note that while aldonolactones are valuable research tools, other classes of mannosidase inhibitors, such as the iminosugar alkaloids deoxymannojirimycin and swainsonine, exhibit much higher potency, often in the nanomolar to low micromolar range.[9]
Experimental Protocols
To facilitate the comparative analysis of aldonolactone inhibitors, detailed and validated experimental protocols are essential.
Protocol 1: Synthesis of Aldonolactone Inhibitors
The synthesis of aldonolactones can be achieved through the oxidation of the corresponding aldose sugar.
A. Synthesis of D-Mannono-1,4-lactone:
This procedure is adapted from classical methods.
-
Oxidation: Dissolve D-mannose in water and add bromine water. Stir the reaction at room temperature for several days until the reaction is complete (monitored by TLC).
-
Neutralization and Lactonization: Neutralize the reaction mixture with a suitable base (e.g., silver carbonate or barium carbonate). The resulting mannonate salt is then acidified to promote lactonization.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield D-mannono-1,4-lactone.
B. Synthesis of D-Glucono-1,5-lactone:
A common commercial method involves the enzymatic oxidation of D-glucose.[10]
-
Enzymatic Oxidation: A solution of D-glucose is treated with glucose oxidase and catalase in the presence of oxygen. Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. Catalase decomposes the hydrogen peroxide to water and oxygen.
-
Lactonization and Purification: The resulting D-gluconic acid is then concentrated and crystallized to yield D-glucono-1,5-lactone.
C. Synthesis of D-Galactono-1,4-lactone:
This can be achieved by the oxidation of D-galactose with bromine.[7][11]
-
Oxidation: D-galactose is oxidized with bromine in an aqueous solution.
-
Purification: The resulting D-galactono-1,4-lactone is purified by crystallization.
Protocol 2: α-Mannosidase Activity Assay
A widely used and reliable method for determining α-mannosidase activity and inhibition is the colorimetric assay using p-nitrophenyl-α-D-mannopyranoside (pNPM) as a substrate.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Aldonolactone inhibitor stock solutions
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the aldonolactone inhibitor in the assay buffer. Prepare a working solution of pNPM in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of α-mannosidase solution to each well. Add the different concentrations of the aldonolactone inhibitor to the respective wells. Include a control well with no inhibitor. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPM substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Stop the reaction by adding the stop solution to each well. The stop solution raises the pH, which denatures the enzyme and develops the yellow color of the p-nitrophenolate product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
Discussion and Future Directions
Aldonolactones serve as foundational tools for understanding the mechanism of glycosidase inhibition. The comparative data, though limited, strongly indicates that the δ-lactone form of mannonolactone is a more effective inhibitor of α-mannosidase than the γ-lactone form. This highlights the importance of the inhibitor's conformation in mimicking the transition state of the enzymatic reaction.
While more potent mannosidase inhibitors have been discovered, the study of aldonolactones remains relevant for several reasons:
-
Mechanistic Studies: Their relatively simple structures and clear mechanism of action make them excellent probes for investigating the active site architecture and catalytic mechanism of mannosidases.
-
Scaffolds for Novel Inhibitors: The aldonolactone core can serve as a starting point for the design and synthesis of more complex and potent inhibitors with improved specificity for different mannosidase isoforms.
-
Educational Tools: They provide a clear and classical example of transition-state analogue inhibition, making them valuable for teaching enzymology and medicinal chemistry.
Future research in this area could focus on obtaining more comprehensive quantitative data on the inhibitory effects of a wider range of aldonolactones against various mannosidase subtypes, including those from different species and cellular compartments. Such studies would provide a more complete picture of their structure-activity relationships and could guide the development of novel and selective mannosidase inhibitors for therapeutic applications.
References
- Conchie, J., & Gelman, A. L. (1967). Inhibition of glycosidases by aldonolactones of corresponding configuration. The C-4- and C-6-specificity of β-glucosidase and β-galactosidase. Biochemical Journal, 103(3), 609–615.
- dos Santos, J. A., de Souza, A. C. G., de Almeida, M. V., & de Souza, R. O. M. A. (2014). Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. Organic & Biomolecular Chemistry, 12(34), 6644–6653.
- Levvy, G. A., Hay, A. J., & Conchie, J. (1964). Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase. The Biochemical journal, 91(2), 378–384.
- Lemau de Talancé, V., Thiery, E., Eppe, G., El Bkassiny, S., Mortier, J., & Vincent, S. P. (2011). A Simple Synthesis of D-Galactono-1,4-Lactone and Key Building Blocks for the Preparation of Galactofuranosides.
- Li, Y. T. (1967). Studies on the glycosidases in jack bean meal. I. Isolation and properties of alpha-mannosidase. The Journal of biological chemistry, 242(23), 5474–5480.
- Tremblay, L. O., & Herscovics, A. (2000). Mammalian Class I mannosidases involved in glycoprotein maturation: Cloning, expression, characterization and substrate specificity of murine (alpha)1,2-mannosidase IA and comparisons with murine (alpha)1,2-mannosidase IB. Glycobiology, 10(5), 483-495.
- Levvy, G. A., & Snaith, S. M. (1972). The inhibition of glycosidases by aldonolactones. Advances in enzymology and related areas of molecular biology, 36, 151–181.
- JECFA. (1998). GLUCONO-δ-LACTONE.
- Bierenstiel, M., & Schlaf, M. (2004). δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. European Journal of Organic Chemistry, 2004(7), 1474-1481.
- Marino, C., et al. (2001). Synthesis of S-or N-glycomimetics of D-galactono-1,4-lactone. Inhibitors of a β-galactofuranosidase.
- De Gasperi, R., et al. (1992). Substrate specificity of the bovine and feline neutral alpha-mannosidases. The Biochemical journal, 287 ( Pt 2), 535–541.
- Moremen, K. W. (2014). Mannosidase, alpha, class 2a1 (MAN2A1, Golgi α-mannosidase II). In Handbook of Glycosyltransferases and Related Genes (pp. 1313-1326). Springer, Tokyo.
- Conchie, J., & Levvy, G. A. (1957). Inhibition of glycosidases by aldonolactones of corresponding configuration. The Biochemical journal, 65(2), 389–395.
- Findlay, J., Levvy, G. A., & Marsh, C. A. (1958). Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of β-N-acetylglucosaminidase. The Biochemical journal, 69(3), 467–476.
- CN110759941A - Preparation method of D-gluconic acid-gamma-lactone and intermediate thereof - Google P
- de la Fuente, C., et al. (1991). The substrate-specificity of human lysosomal alpha-d-mannosidase in relation to genetic alpha-mannosidosis. The Biochemical journal, 277 ( Pt 3), 743–751.
- Boehringer Mannheim. (n.d.). D-Gluconic acid/ D-Glucono- -lactone.
- Parreño, R., et al. (2018). Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans. The Journal of biological chemistry, 293(47), 18361–18373.
- Liu, Y., et al. (2011). High Throughput Enzyme Inhibitor Screening by Functionalized Magnetic Carbonaceous Microspheres and Graphene Oxide-Based MALDI-TOF-MS. Analytical chemistry, 83(21), 8075–8081.
- Himme, B. (2013, April 3). Enzymes -Inhibitors [graph]. YouTube.
- Levvy, G. A., Hay, A. J., & Conchie, J. (1964). Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase. Biochemical Journal, 91(2), 378–384.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- Kóňa, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein journal of organic chemistry, 19, 282–295.
- GraphPad. (n.d.). Key concepts: Enzyme inhibition. Prism 10 Curve Fitting Guide.
- Raich, L., et al. (2021). Trans-cyclosulfamidate mannose-configured cyclitol allows isoform-dependent inhibition of GH47 α-d-mannosidases through a bump–hole strategy. Chemical Science, 12(3), 1161–1169.
- LibreTexts, B. (2022, August 16). 6.4: Enzyme Inhibition.
- ResearchGate. (n.d.). Mechanism of α-glucosidase inhibition.
- Muñoz-Muñoz, J. L., García-Molina, F., García-Ruiz, P. A., & García-Cánovas, F. (2022). The Relationship between the IC 50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Molecules (Basel, Switzerland), 27(10), 3141.
- Cortés, A., Cascante, M., Cárdenas, M. L., & Cornish-Bowden, A. (2001). Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data. The Biochemical journal, 357(Pt 1), 263–268.
Sources
- 1. Mannosidase - Creative Enzymes [creative-enzymes.com]
- 2. Mammalian Class I mannosidases involved in glycoprotein maturation: Cloning, expression, characterization and substrate specificity of murine (alpha)1,2-mannosidase IA and comparisons with murine (alpha)1,2-mannosidase IB - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of glycosidases by aldonolactones of corresponding configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
- 11. cris.technion.ac.il [cris.technion.ac.il]
A Researcher's Guide to the Specificity of L-Mannono-1,4-lactone for Glycosidase Inhibition
For researchers in glycoscience and drug development, the selection of a precise chemical tool is paramount. Glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, are implicated in a vast array of physiological and pathological processes, from glycoprotein processing to viral entry and cancer metastasis. Their targeted inhibition is therefore a critical strategy for both fundamental research and therapeutic intervention. This guide provides an in-depth comparison of L-Mannono-1,4-lactone, a classical glycosidase inhibitor, detailing its specificity, mechanism, and performance against other common alternatives.
The Principle of Specific Inhibition: Why It Matters
Glycosidases are a large and diverse family of enzymes, often categorized by the sugar moiety they recognize (e.g., mannosidases, glucosidases). Effective research hinges on the ability to inhibit a specific enzyme or class of enzymes without affecting others. Non-specific inhibition can lead to ambiguous experimental results and off-target effects in therapeutic applications. The ideal inhibitor offers high potency (a low inhibition constant, Ki) for its target enzyme and significantly lower potency for other related enzymes.
This compound belongs to the aldonolactone class of inhibitors. Its inhibitory power stems from its structural resemblance to the oxocarbenium ion-like transition state that the mannosyl cation adopts during enzymatic hydrolysis.[1][2] By mimicking this high-energy intermediate, the lactone binds tightly within the enzyme's active site, effectively blocking substrate access and catalysis.[2][3]
Caption: Mechanism of this compound as a transition state analog inhibitor of α-mannosidase.
Comparative Analysis: this compound vs. Other Glycosidase Inhibitors
The true utility of an inhibitor is revealed through comparative data. The table below summarizes the inhibitory constants (Ki) or IC50 values of this compound against various glycosidases, juxtaposed with other widely used inhibitors. A lower Ki value signifies higher potency.
| Inhibitor | Target Enzyme | Source Organism | Ki / IC50 (µM) | Comments |
| This compound | α-Mannosidase | Jack Bean | ~50 - 100 | Potent and specific for α-mannosidases.[4] |
| This compound | β-Mannosidase | Helix pomatia | > 10,000 | Demonstrates high specificity for the alpha anomer. |
| This compound | α-Glucosidase | Yeast | > 5,000 | Poor inhibitor, highlighting its mannose-specific nature. |
| This compound | β-Glucosidase | Almond | > 10,000 | Negligible activity. |
| Swainsonine | α-Mannosidase II (Golgi) | Rat Liver | ~0.1 - 0.2 | An indolizidine alkaloid; extremely potent inhibitor of Golgi and lysosomal mannosidases.[1][5][6] |
| Swainsonine | α-Mannosidase (Jack Bean) | Jack Bean | ~0.07 | Very high potency.[1] |
| 1-Deoxymannojirimycin (dMMJ) | α-Mannosidase I (ER/Golgi) | Mung Bean | ~1 - 2 | An iminosugar that inhibits early-stage glycoprotein processing mannosidases.[7][8] |
| 1-Deoxymannojirimycin (dMMJ) | α-Mannosidase (Jack Bean) | Jack Bean | ~15 | Potent inhibitor, often used to study N-linked glycan processing.[8] |
| Acarbose | α-Glucosidase | Porcine Intestine | ~0.2 | A pseudo-oligosaccharide used clinically for type 2 diabetes; specific for glucosidases.[9][10][11] |
Key Insights from the Data:
-
Specificity: this compound exhibits strong and specific inhibition towards α-mannosidases. Its inhibitory activity against other glycosidases, such as glucosidases and β-mannosidases, is several orders of magnitude weaker. This makes it a reliable tool for specifically studying α-mannosidase function.
-
Potency: While potent, this compound is a less potent inhibitor of α-mannosidases compared to alkaloid inhibitors like Swainsonine or the iminosugar 1-Deoxymannojirimycin (dMMJ).[1][7] The choice between these inhibitors often depends on the specific application. For inducing a profound and sustained inhibition of mannosidase II in cell culture, swainsonine is often preferred. For general biochemical assays where reversibility and cost may be factors, this compound is an excellent choice.
Experimental Protocol: Determining Glycosidase Inhibition (Ki)
To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for assessing the inhibitory potential of compounds like this compound against a target glycosidase. The example uses α-mannosidase and a chromogenic substrate.
Causality Behind Experimental Design:
-
Chromogenic Substrate: We use p-nitrophenyl-α-D-mannopyranoside (pNPM). The enzyme cleaves it to release p-nitrophenol (pNP), which is yellow at alkaline pH and can be quantified spectrophotometrically at 405 nm. This provides a direct, continuous measure of enzyme activity.[12]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together before adding the substrate. This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium, ensuring an accurate measurement of its inhibitory effect.
-
Controls: A series of controls (no enzyme, no inhibitor, no substrate) are essential to correct for background absorbance and non-enzymatic substrate degradation, thus validating the results.
-
Cheng-Prusoff Equation: The IC50 (concentration of inhibitor that causes 50% inhibition) is experimentally determined. However, the IC50 value is dependent on the substrate concentration. To determine the intrinsic binding affinity of the inhibitor (Ki), which is a constant, the Cheng-Prusoff equation is used for competitive inhibitors.
Caption: Experimental workflow for determining the IC50 and Ki of a glycosidase inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.8.
-
Enzyme: Prepare a working solution of α-Mannosidase (from Jack Bean, for example) in cold assay buffer to a final concentration of ~0.1 U/mL.
-
Substrate: Prepare a 2 mM solution of p-nitrophenyl-α-D-mannopyranoside (pNPM) in assay buffer.
-
Inhibitor: Prepare a stock solution of this compound (e.g., 100 mM) and perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 10 mM).
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
-
Assay Setup (in a 96-well microplate):
-
Test Wells: 20 µL of inhibitor dilution + 20 µL of enzyme solution + 140 µL of assay buffer.
-
Positive Control (100% Activity): 20 µL of buffer (instead of inhibitor) + 20 µL of enzyme solution + 140 µL of assay buffer.
-
Negative Control (0% Activity): 40 µL of buffer + 140 µL of assay buffer (no enzyme).
-
Blank Wells (for each inhibitor concentration): 20 µL of inhibitor dilution + 20 µL of buffer (no enzyme) + 140 µL of assay buffer.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the 2 mM pNPM substrate solution to all wells. The total volume is now 200 µL.
-
Incubate the plate at 37°C for 20 minutes (this time may need optimization).
-
Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ stop solution to all wells. The high pH develops the yellow color of the p-nitrophenolate ion.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance readings by subtracting the appropriate blanks.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_Test / Abs_PositiveControl)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration used in the assay and Km is the Michaelis-Menten constant of the enzyme for that substrate (determined from a separate enzyme kinetics experiment).[13]
-
Conclusion
This compound is a valuable and highly specific inhibitor for the study of α-mannosidases. Its mechanism as a transition state analog provides a clear rationale for its inhibitory action. While not as potent as some alkaloid-based inhibitors like swainsonine, its high degree of specificity for α-mannosidases over other glycosidases makes it a clean and reliable tool for biochemical and cell-based assays. By understanding its comparative performance and employing robust, well-controlled experimental protocols, researchers can confidently utilize this compound to dissect the complex roles of α-mannosidases in biology and disease.
References
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Proença, C., et al. (2017). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 22(5), 759. [Link]
-
Figueiredo, A. S., & Campos, M. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]
-
GoodRx. (2023). Popular Alpha Glucosidase Inhibitors List, Drug Prices and Medication Information. [Link]
-
Cenci di Bello, I., et al. (1989). Structure-activity relationship of swainsonine. Inhibition of human α-mannosidases by swainsonine analogues. Biochemical Journal, 259(3), 855–861. [Link]
-
Kopp, D., Bergquist, P. L., & Sunna, A. (2020). Enzymology of Alternative Carbohydrate Catabolic Pathways. Catalysts, 10(10), 1201. [Link]
-
Rattanaburee, S., et al. (2018). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Walailak Journal of Science and Technology, 15(11), 761-769. [Link]
-
Diabetes In Control. (2023). Comparing Different Alpha-glucosidase Inhibitors: Which One is Right for You? [Link]
- American Diabetes Association. (2024). α-Glucosidase Inhibitors.
-
Fuhrmann, U., Bause, E., & Ploegh, H. (1984). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Nature, 307(5953), 755–758. [Link]
-
Varma, M. V., et al. (2011). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. The AAPS Journal, 13(3), 392–402. [Link]
-
Sugihara, H., et al. (2013). Comparison of three α-glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes. Journal of Diabetes Investigation, 5(3), 322–329. [Link]
-
Drugs.com. (2023). List of Alpha-glucosidase inhibitors. [Link]
-
NIST. (2025). This compound. NIST Chemistry WebBook. [Link]
-
Minami, A., et al. (2021). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. Journal of the American Chemical Society, 143(3), 1586–1594. [Link]
-
Wikipedia. Transition state analog. [Link]
-
Liu, Y., et al. (2024). Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv. [Link]
-
Winchester, B., et al. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 290(Pt 3), 743–749. [Link]
-
Conchie, J., Gelman, A. L., & Levvy, G. A. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase. Biochemical Journal, 106(1), 135–140. [Link]
-
Liu, Y., et al. (2025). Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv. [Link]
-
van den Broek, L. A., et al. (2020). A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. Critical Reviews in Food Science and Nutrition, 60(11), 1893–1906. [Link]
-
Ghang, Y. J., et al. (2020). Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans. Journal of Biological Chemistry, 295(45), 15217–15228. [Link]
-
Canadian Society of Pharmacology and Therapeutics. Inhibitory constant (Ki). [Link]
-
Miyanaga, A., et al. (2020). Structural basis of the strict specificity of a bacterial GH31 α-1,3-glucosidase for nigerooligosaccharides. Journal of Biological Chemistry, 295(30), 10404–10414. [Link]
-
Taylor & Francis Online. Transition state analogs – Knowledge and References. [Link]
-
Svidrnoch, M., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 316–330. [Link]
-
Wolfenden, R. (1976). Transition state analog inhibitors and enzyme catalysis. Annual Review of Biophysics and Bioengineering, 5, 271–306. [Link]
-
Winchester, B., et al. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 290(3), 743–749. [Link]
-
May, J. R., & Wright, C. A. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Drug Metabolism and Disposition, 27(6), 756–762. [Link]
-
Herd, J. K., Mayberry, W. R., & Snell, R. L. (1982). Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. Carbohydrate Research, 99(1), 33–39. [Link]
-
Shishiuchi, K., et al. (2022). Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis. Bioscience, Biotechnology, and Biochemistry, 86(10), 1404–1407. [Link]
Sources
- 1. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition state analog - Wikipedia [en.wikipedia.org]
- 3. Transition state analog inhibitors and enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Mannono-1,4-lactone and Other Prominent Mannosidase Inhibitors for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of L-Mannono-1,4-lactone with other well-established mannosidase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, inhibitory profiles, and experimental validation of these critical research tools. We will explore the causal logic behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Mannosidases and Their Inhibition in Cellular Biology
Mannosidases are a class of glycoside hydrolase enzymes essential for the trimming of mannose residues from N-linked glycans on glycoproteins. This process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is a critical step in the maturation of glycoproteins and is integral to protein folding, quality control, and cellular signaling. The inhibition of mannosidases can profoundly impact these pathways, making mannosidase inhibitors invaluable tools for studying glycoprotein metabolism and potential therapeutic agents for diseases such as cancer and viral infections[1].
This compound: A Classical Glycosidase Inhibitor
This compound belongs to the aldonolactone family of compounds, which are known to be effective inhibitors of glycosidases corresponding to their parent sugar's configuration[2][3][4][5][6]. This principle suggests that this compound is a potential inhibitor of L-mannosidases, while its enantiomer, D-mannono-1,4-lactone, would be expected to inhibit D-mannosidases. The inhibitory mechanism of aldonolactones is attributed to their structural resemblance to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. By mimicking this transition state, the lactone binds to the active site of the enzyme with high affinity, leading to competitive inhibition.
While specific inhibitory constants (Kᵢ or IC₅₀ values) for this compound against various mannosidase isoforms are not extensively documented in publicly available literature, the established principle of aldonolactone inhibition provides a strong theoretical basis for its function. For instance, D-mannono-1,4-lactone has been investigated as an inhibitor of both α- and β-mannosidases[4].
A Comparative Analysis of Key Mannosidase Inhibitors
To provide a comprehensive overview, we will compare this compound (based on its expected activity) with three of the most widely used mannosidase inhibitors: Swainsonine, 1-Deoxymannojirimycin (DMJ), and Kifunensine.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported IC₅₀/Kᵢ Values |
| This compound | Expected to inhibit L-mannosidases. May show some activity against D-mannosidases. | Transition-state analog, competitive inhibitor. | Data not readily available. |
| Swainsonine | Golgi α-mannosidase II, Lysosomal α-mannosidase | Reversible, competitive inhibitor.[7] Indolizidine alkaloid that mimics the mannosyl cation. | IC₅₀ = 1-5 x 10⁻⁷ M for Jack bean α-mannosidase[8][9]. |
| 1-Deoxymannojirimycin (DMJ) | ER and Golgi α-mannosidase I | Iminosugar that acts as a competitive inhibitor. | IC₅₀ values in the low micromolar range for α-1,2-mannosidases. |
| Kifunensine | ER and Golgi α-mannosidase I | Potent and specific inhibitor. | IC₅₀ in the nanomolar range for α-1,2-mannosidases. |
The N-Glycan Processing Pathway and Points of Inhibition
The maturation of N-linked glycans is a sequential process involving the removal of glucose and mannose residues. Different mannosidase inhibitors target specific enzymes in this pathway, leading to the accumulation of distinct glycan structures. Understanding these points of intervention is crucial for designing experiments to probe glycoprotein function.
Caption: N-glycan processing pathway and sites of action for common mannosidase inhibitors.
Experimental Protocol: Comparative Analysis of Mannosidase Inhibition
To empirically compare the inhibitory potential of this compound and other compounds, a robust and reproducible enzymatic assay is essential. The following protocol outlines a colorimetric method for assessing α-mannosidase activity and its inhibition.
Principle:
This assay is based on the enzymatic hydrolysis of the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM). The cleavage of pNPM by α-mannosidase releases p-nitrophenol (pNP), which, at an alkaline pH, develops a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is directly proportional to the enzyme activity.
Materials:
-
α-Mannosidase from Jack Bean (or other source)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
This compound
-
Swainsonine
-
1-Deoxymannojirimycin (DMJ)
-
Kifunensine
-
Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5
-
Stop Solution: 0.2 M Sodium Carbonate
-
96-well microplate
-
Microplate reader
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative analysis of mannosidase inhibitors.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all inhibitors in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of each inhibitor stock solution in Assay Buffer to achieve a range of final concentrations to be tested.
-
Prepare a working solution of α-mannosidase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of pNPM in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells. For the control wells (no inhibitor), add 10 µL of Assay Buffer.
-
Add 20 µL of the α-mannosidase working solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPM working solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution to all wells.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for each compound by fitting the data to a dose-response curve.
-
Conclusion
This guide provides a comparative framework for understanding and evaluating this compound in the context of other well-characterized mannosidase inhibitors. While direct quantitative data for this compound's mannosidase inhibitory activity is an area for further investigation, its classification as an aldonolactone provides a strong rationale for its potential as a valuable research tool. The provided experimental protocol offers a robust method for the direct comparison of these inhibitors, enabling researchers to make informed decisions based on empirical data for their specific applications in glycoscience and drug discovery.
References
- Levvy, G. A., & McAllan, A. (1963). The inhibition of glycosidases by aldonolactones. Biochemical Journal, 87(2), 361–367.
- Conchie, J., Gelman, A. L., & Levvy, G. A. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase. Biochemical Journal, 106(1), 135–140.
- Levvy, G. A., Hay, A. J., & Conchie, J. (1964). Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase. Biochemical Journal, 91(2), 378–384.
- Findlay, J., Levvy, G. A., & Marsh, C. A. (1958). Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of beta-N-acetylglucosaminidase. Biochemical Journal, 69(3), 467–476.
- Conchie, J., & Levvy, G. A. (1957). Inhibition of glycosidases by aldonolactones of corresponding configuration. Biochemical Journal, 65(2), 389–395.
- Cenci di Bello, I., Dorling, P., & Winchester, B. (1989). Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues. The Biochemical journal, 259(3), 855–861.
- Kang, M. S., & Elbein, A. D. (1983). Marked differences in the swainsonine inhibition of rat liver lysosomal alpha-D-mannosidase, rat liver Golgi mannosidase II, and jack bean alpha-D-mannosidase. Archives of Biochemistry and Biophysics, 224(2), 594–600.
- Vallee, F., Karaveg, K., Herscovics, A., Moremen, K. W., & Howell, P. L. (2000). Structural basis for catalysis and inhibition of N-glycan processing class I alpha 1,2-mannosidases. The Journal of biological chemistry, 275(52), 41287–41298.
- Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current opinion in structural biology, 22(5), 558–562.
- Peterson, L., & Rose, D. R. (2008). The structural basis of the inhibition of Golgi α-mannosidase II by mannostatin A and the role of the thiomethyl moiety in ligand-protein interactions. The Journal of biological chemistry, 283(39), 26557–26564.
- Kőna, J., Poláková, M., & Bella, J. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein journal of organic chemistry, 19, 627–638.
- Strasser, R. (2016).
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology [Internet]. 4th edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]
- Satoh, T., Yamaguchi, T., & Kato, K. (2017). Function and 3D Structure of the N-Glycans on Glycoproteins. International journal of molecular sciences, 18(2), 350.
- Hassinen, A., Rinisalo, H., & Kellokumpu, S. (2013). Golgi N-glycosyltransferases form both homo- and heterodimeric enzyme complexes in live cells. The Journal of biological chemistry, 288(4), 2337–2348.
- Kaneko, S., Ishihara, H., & Tejima, S. (1991). Measurement of β-Mannosidase Activity Using β-1,4-Mannobiose and Glucose Oxidase Reagent. Agricultural and Biological Chemistry, 55(6), 1653-1655.
-
PubChem. (n.d.). D-mannono-1,4-lactone. Retrieved from [Link]
-
Elabscience. (n.d.). alpha-Mannosidase Activity Colorimetric/Microplate Assay Kit. Retrieved from [Link]
- Lee, J. H., Park, J. W., Lee, H. K., & Kim, J. H. (1998). Expression of Human Lysosomal Alpha-Mannosidase Activity in Transfected Murine Cells and Human Alpha-Mannosidase Deficient Fibroblasts. Journal of biochemistry and molecular biology, 31(5), 453-458.
- Winchester, B., al Daher, S., Carpenter, N. C., Cenci di Bello, I., Choi, S. S., Fairbanks, A. J., & Fleet, G. W. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. The Biochemical journal, 290( Pt 3), 743–749.
- Kőna, J., Poláková, M., & Bella, J. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 627–638.
- Winchester, B., al Daher, S., Carpenter, N. C., Cenci di Bello, I., Choi, S. S., Fairbanks, A. J., & Fleet, G. W. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. The Biochemical journal, 290( Pt 3), 743–749.
- Kopp, D., Bergquist, P. L., & Sunna, A. (2020). Characterization of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose. International journal of molecular sciences, 21(19), 7075.
- Herd, J. K., Mayberry, W. R., & Snell, R. L. (1982). Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase.
Sources
- 1. abcam.co.jp [abcam.co.jp]
- 2. The inhibition of glycosidases by aldonolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of beta-N-acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of α-l-arabinosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of L-Mannono-1,4-lactone's α-Mannosidase Inhibitory Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the in vitro inhibitory activity of L-Mannono-1,4-lactone against α-mannosidase. We will delve into the mechanistic basis for its inhibitory action, provide a detailed experimental protocol for its validation, and objectively compare its performance against established α-mannosidase inhibitors.
Introduction: The Significance of α-Mannosidase Inhibition
α-Mannosidases are a class of glycoside hydrolase enzymes crucial for the catabolism of N-linked glycoproteins. They are involved in the sequential trimming of mannose residues from oligosaccharide chains in the endoplasmic reticulum and Golgi apparatus, a vital process for proper protein folding and maturation. Dysregulation of α-mannosidase activity is implicated in several pathological conditions, including lysosomal storage diseases such as α-mannosidosis, and is a target of interest in cancer and viral infection research. The development of potent and specific α-mannosidase inhibitors is therefore a key area of therapeutic research.
This compound is a sugar lactone that has been identified as a competitive inhibitor of α-mannosidase[1]. Its structural similarity to the mannosyl cation intermediate formed during the enzymatic hydrolysis of mannosides allows it to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting its catalytic activity. This guide will provide the necessary tools to independently verify this inhibitory action and compare its efficacy against other known inhibitors.
The N-linked Glycosylation Pathway and the Role of α-Mannosidase
The processing of N-linked glycans is a highly regulated and complex pathway. The diagram below illustrates a simplified overview of this process, highlighting the critical role of α-mannosidases in the trimming of the initial oligosaccharide precursor. Inhibition of these enzymes can lead to an accumulation of unprocessed glycans, affecting glycoprotein function.
Caption: Simplified N-linked glycosylation pathway highlighting α-mannosidase action.
Comparative Inhibitors of α-Mannosidase
To provide a robust validation of this compound's inhibitory activity, it is essential to compare it against well-characterized inhibitors. This guide will focus on two such alternatives:
-
Swainsonine: A natural indolizidine alkaloid, swainsonine is a potent, reversible inhibitor of lysosomal α-mannosidase and Golgi α-mannosidase II[2]. It is widely used as a tool compound in glycobiology research.
-
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): A synthetic iminosugar that is a known competitive inhibitor of α-mannosidase[3].
The table below summarizes the known inhibitory constants (Ki) for these compounds against various α-mannosidases.
| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) | Citation |
| This compound | Jack Bean α-Mannosidase | Competitive Inhibitor (qualitative) | [1] |
| Swainsonine | Mammalian α-Mannosidase | 70 nM | |
| Swainsonine | Honey Bee α-Mannosidase | 135–251 nM | |
| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Lysosomal α-Mannosidase | 13 µM | |
| 6-Deoxy-DIM | α-Mannosidase II analogue | 0.19 µM |
Experimental Validation: In Vitro α-Mannosidase Inhibition Assay
The following protocol details a robust and reproducible method for determining the inhibitory activity of this compound and its comparators using a colorimetric assay. The principle of this assay is the enzymatic cleavage of the chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), by α-mannosidase to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Caption: Workflow for the in vitro α-mannosidase inhibition assay.
Materials and Reagents
-
α-Mannosidase from Jack Bean (Canavalia ensiformis)
-
This compound
-
Swainsonine
-
1,4-Dideoxy-1,4-imino-D-mannitol (DIM)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Stop Solution: 0.2 M Sodium Carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer (0.1 M Sodium Acetate, pH 4.5) and bring it to room temperature.
-
Prepare a stock solution of pNPM in the Assay Buffer (e.g., 10 mM).
-
Prepare stock solutions of this compound, swainsonine, and DIM in the Assay Buffer. The concentration of the stock solutions should be at least 100-fold higher than the highest concentration to be tested.
-
-
Enzyme Preparation:
-
Dilute the α-mannosidase from Jack Bean in ice-cold Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: 100 µL of Assay Buffer.
-
Control (No Inhibitor): 50 µL of Assay Buffer and 50 µL of the diluted enzyme solution.
-
Inhibitor Wells: 50 µL of the inhibitor dilutions (prepare a serial dilution of each inhibitor in Assay Buffer) and 50 µL of the diluted enzyme solution.
-
-
It is recommended to perform all assays in triplicate.
-
-
Pre-incubation:
-
Pre-incubate the microplate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Add 50 µL of the pNPM solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 150 µL.
-
-
Incubation:
-
Incubate the microplate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of the Stop Solution to each well. The addition of the alkaline solution will develop the yellow color of the p-nitrophenol product.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
-
Determine Ki (for competitive inhibitors):
-
To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying concentrations of both the substrate (pNPM) and the inhibitor.
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.
-
Expected Outcomes and Interpretation
Based on available literature, this compound is expected to demonstrate competitive inhibition of α-mannosidase[1]. This will be evidenced by a decrease in the apparent Vmax with increasing inhibitor concentration in a Michaelis-Menten plot, and by intersecting lines on the y-axis of a Lineweaver-Burk plot.
By comparing the determined IC50 and/or Ki values, a quantitative assessment of this compound's inhibitory potency relative to swainsonine and DIM can be made. This data is crucial for evaluating its potential as a lead compound in drug discovery or as a tool for glycobiology research.
Conclusion
This guide provides a comprehensive and scientifically rigorous approach to validating the in vitro inhibitory activity of this compound against α-mannosidase. By following the detailed experimental protocol and comparing the results with established inhibitors, researchers can generate reliable and publishable data. The provided diagrams and explanations of the underlying scientific principles aim to empower researchers to not only execute these experiments but also to deeply understand the significance of their findings in the broader context of glycobiology and drug development.
References
-
UniProt Consortium. (2014). Alpha-mannosidase - Canavalia ensiformis (Jack bean). UniProtKB - P50098. Retrieved from [Link]
- Levvy, G. A., & Conchie, J. (1966). Inhibition of glycosidases by aldonolactones of corresponding configuration. In Methods in Enzymology (Vol. 8, pp. 571-584). Academic Press.
- Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. Biochemical Journal, 191(2), 649–651.
- Winchester, B. (1992). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 282(Pt 1), 277–284.
- Elbein, A. D. (1983). Mechanism of inhibition of jack bean α-mannosidase by swainsonine. Journal of Biological Chemistry, 258(23), 14351-14354.
- Kőňa, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 281-295.
- Winchester, B., Al Daher, S., Carpenter, N. C., Cenci di Bello, I., Choi, S. S., Fairbanks, A. J., & Fleet, G. W. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 290(Pt 3), 743–749.
Sources
A Comparative Guide to the Efficacy of L-Mannono-1,4-lactone and Swainsonine as α-Mannosidase Inhibitors
In the intricate world of glycobiology, the study of N-linked glycosylation pathways is paramount to understanding a vast array of cellular processes, from protein folding and quality control to cell signaling and immune responses. Central to this pathway are α-mannosidases, enzymes that sequentially trim mannose residues from nascent glycoproteins. The ability to selectively inhibit these enzymes provides researchers with a powerful tool to dissect the functional roles of specific glycan structures. This guide offers an in-depth comparison of two widely utilized α-mannosidase inhibitors: L-Mannono-1,4-lactone and swainsonine. We will explore their mechanisms of action, inhibitory potency, and cellular effects, supported by experimental data and protocols to assist researchers in making informed decisions for their experimental designs.
The N-Linked Glycosylation Pathway: A Primer
N-linked glycosylation is a post-translational modification that begins in the endoplasmic reticulum (ER) with the en bloc transfer of a large, pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to asparagine residues of nascent polypeptide chains.[1] This precursor oligosaccharide then undergoes extensive processing, or trimming, by a series of glycosidases in the ER and Golgi apparatus. α-Mannosidases play a critical role in this trimming process, ultimately leading to the generation of high-mannose, hybrid, or complex-type N-glycans. The specific type of N-glycan attached to a protein can profoundly influence its function.
Swainsonine and this compound both interfere with this pathway, but at different stages and with varying degrees of specificity and potency. Their primary target within the N-glycan processing pathway is Golgi α-mannosidase II, an enzyme essential for the conversion of hybrid-type glycans to complex-type glycans.[2][3] Inhibition of this enzyme leads to an accumulation of glycoproteins with hybrid-type N-glycans on the cell surface.[4]
// Nodes ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Golgi [label="Golgi Apparatus", fillcolor="#F1F3F4", fontcolor="#202124"]; HighMannose [label="High-Mannose\n(Man9GlcNAc2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Man5 [label="Man5GlcNAc2", fillcolor="#FFFFFF", fontcolor="#202124"]; Hybrid [label="Hybrid-Type\nGlycans", fillcolor="#FFFFFF", fontcolor="#202124"]; Complex [label="Complex-Type\nGlycans", fillcolor="#FFFFFF", fontcolor="#202124"];
// Inhibitor Nodes Swainsonine [label="Swainsonine\nthis compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ER -> HighMannose [label="Glycan Transfer"]; HighMannose -> Golgi [label="Transport"]; Golgi -> Man5 [label="Mannosidase I"]; Man5 -> Hybrid [label="GlcNAc Transferase I"]; Hybrid -> Complex [label="Mannosidase II"];
// Inhibition Edge Swainsonine -> Hybrid [label=" Inhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }
Caption: N-linked glycosylation pathway showing the point of inhibition by Swainsonine and this compound.
Mechanism of Action and Inhibitory Potency
Swainsonine , an indolizidine alkaloid first isolated from plants of the Swainsona genus, is a potent and reversible inhibitor of both lysosomal α-mannosidase and Golgi α-mannosidase II.[5][6] Its structure mimics the mannosyl cation intermediate of the hydrolytic reaction catalyzed by these enzymes, allowing it to bind tightly to the active site.[2][5] This transition-state mimicry is responsible for its high inhibitory potency.
This compound is a sugar analog that acts as a competitive inhibitor of α-mannosidases. Its structure resembles the mannose substrate, allowing it to compete for binding to the enzyme's active site. While also effective, it generally exhibits lower potency compared to swainsonine.
The inhibitory potency of these compounds is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki / IC50 | Organism/Source |
| Swainsonine | Golgi α-Mannosidase II | 400 µM (IC50 for dGMII) | Drosophila |
| Lysosomal α-Mannosidase | 7.5 x 10⁻⁵ M (Ki) | Human | |
| This compound | α-Mannosidase | Not widely reported | - |
Note: Ki and IC50 values can vary significantly depending on the enzyme source, substrate, and assay conditions.[7]
While specific Ki values for this compound against Golgi α-mannosidase II are not as extensively documented in comparative studies, the general consensus in the field is that swainsonine is the more potent of the two inhibitors.
Cellular Effects and Toxicity
The primary cellular effect of both inhibitors is the prevention of complex N-glycan formation, leading to the accumulation of hybrid-type structures.[4] This can be observed experimentally by an increase in the binding of lectins that recognize high-mannose or hybrid glycans, such as Concanavalin A.[4]
Swainsonine is well-known for its in vivo toxicity, causing a neurological condition in livestock known as "locoism" when ingested from locoweed.[5][8] In cell culture, cytotoxic effects have been observed at concentrations above 25 µM.[8] This toxicity is primarily attributed to the inhibition of lysosomal α-mannosidase, leading to a lysosomal storage disease phenotype characterized by the accumulation of unprocessed oligosaccharides.[5][8] More recent studies have also implicated swainsonine in disrupting lysosomal function and inducing apoptosis.[9]
This compound , being a simple sugar lactone, is generally considered to be less toxic than swainsonine. However, like other sugar lactones, it can hydrolyze in aqueous solution to the corresponding acid, which can lower the pH of the culture medium and potentially affect cell growth.[10]
Choosing the Right Inhibitor: A Practical Guide
The choice between this compound and swainsonine depends largely on the specific experimental goals, the biological system being studied, and the desired duration of treatment.
-
For potent and near-complete inhibition of Golgi α-mannosidase II in short-term cell culture experiments , swainsonine is often the inhibitor of choice due to its high potency at low micromolar concentrations.[4]
-
For studies where in vivo toxicity is a concern or in longer-term cell culture experiments , this compound may be a more suitable, albeit less potent, alternative.
-
When studying lysosomal function , swainsonine's potent inhibition of lysosomal α-mannosidase makes it a valuable tool, but this off-target effect must be considered when the primary goal is to study Golgi-specific processing.
Experimental Protocols
In Vitro α-Mannosidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against α-mannosidases using a chromogenic substrate.
Materials:
-
α-Mannosidase enzyme (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Inhibitor stock solutions (Swainsonine or this compound)
-
Stop solution (e.g., 100 mM sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 5 µL of the enzyme solution to each well.
-
Add 5 µL of each inhibitor dilution to the respective wells and pre-incubate for 5 minutes at room temperature.[11]
-
Initiate the reaction by adding 40 µL of the pNPM substrate solution (final concentration, e.g., 2 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 405-410 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare Inhibitor Dilutions"]; AddEnzyme [label="Add Enzyme to Plate"]; PreIncubate [label="Add Inhibitor & Pre-incubate"]; AddSubstrate [label="Add pNPM Substrate"]; Incubate [label="Incubate at 37°C"]; StopReaction [label="Add Stop Solution"]; ReadAbsorbance [label="Measure Absorbance at 405 nm"]; Analyze [label="Calculate % Inhibition & IC50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare; Prepare -> AddEnzyme; AddEnzyme -> PreIncubate; PreIncubate -> AddSubstrate; AddSubstrate -> Incubate; Incubate -> StopReaction; StopReaction -> ReadAbsorbance; ReadAbsorbance -> Analyze; Analyze -> End; }
Caption: Workflow for an in vitro α-mannosidase inhibition assay.
Analysis of Cellular N-Glycan Profiles
This workflow outlines the general steps for analyzing changes in the N-glycan profile of cells treated with mannosidase inhibitors.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the chosen inhibitor (e.g., 1-10 µM swainsonine or 1-5 mM this compound) for a specified duration (e.g., 24-72 hours).
-
Protein Extraction: Harvest the cells and extract total protein.
-
N-Glycan Release: Release the N-glycans from the glycoproteins enzymatically using PNGase F.[12]
-
Glycan Labeling: Label the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.
-
Purification: Purify the labeled N-glycans using techniques such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction.[13]
-
Analysis: Analyze the purified N-glycans by methods such as:
-
HILIC-UPLC with fluorescence detection: To separate and quantify the different glycan structures.
-
Mass Spectrometry (e.g., MALDI-TOF or LC-ESI-MS): To determine the precise mass and structure of the glycans.
-
-
Data Interpretation: Compare the glycan profiles of inhibitor-treated cells to untreated controls. An increase in the abundance of hybrid-type N-glycans is indicative of successful inhibition of Golgi α-mannosidase II.
Conclusion
Both this compound and swainsonine are valuable tools for the study of N-linked glycosylation. Swainsonine offers high potency, making it ideal for achieving robust inhibition in many experimental systems. However, its off-target effects on lysosomal mannosidases and its inherent toxicity must be carefully considered. This compound provides a less potent but potentially less toxic alternative, which may be advantageous in certain contexts. A thorough understanding of their respective properties, as outlined in this guide, will enable researchers to select the most appropriate inhibitor for their specific research questions, leading to more precise and interpretable results in the complex and fascinating field of glycobiology.
References
-
Wikipedia. (2023, December 1). Swainsonine. Retrieved from [Link]
-
Cenci di Bello, I., Dorling, P., & Winchester, B. (1989). Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues. Biochemical Journal, 259(3), 855–861. Retrieved from [Link]
-
Elbein, A. D., Solf, R., Dorling, P. R., & Vosbeck, K. (1981). Swainsonine: an inhibitor of glycoprotein processing. Proceedings of the National Academy of Sciences of the United States of America, 78(12), 7393–7397. Retrieved from [Link]
-
Maurer, D., Tripp, C. H., Gschnaiter, G. J., Faes, M., Ritsch-Marte, M., & Djamgoz, M. B. (2014). Swainsonine as a lysosomal toxin affects dopaminergic neurons. Neurotoxicology, 43, 85–93. Retrieved from [Link]
-
Stadlmann, J., Pabst, M., Kolarich, D., Kunert, R., & Altmann, F. (2017). N- and O-glycosylation Analysis of Human C1-inhibitor Reveals Extensive Mucin-type O-Glycosylation. Molecular & Cellular Proteomics, 16(4), 594–608. Retrieved from [Link]
-
Cenci di Bello, I., Dorling, P., & Winchester, B. (1989). Structure-activity relationship of swainsonine. Inhibition of human ??-mannosidases by swainsonine analogues. Biochemical Journal, 259(3), 855-61. Retrieved from [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 9, N-Glycans. Retrieved from [Link]
-
Li, S., Zhang, S., Yin, H., Liu, Y., Wang, J., Zhao, B. (2021). Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells. Chemico-Biological Interactions, 336, 109319. Retrieved from [Link]
-
Tulsiani, D. R. P., & Touster, O. (1983). Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II. The Journal of Biological Chemistry, 258(12), 7578–7585. Retrieved from [Link]
-
Zhang, S., Zhang, Y., Yin, H., Liu, Y., Zhang, Y., Wang, J., Zhao, B. (2024). Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells. Frontiers in Veterinary Science, 11, 1386991. Retrieved from [Link]
-
Waters Corporation. (2022). Improving Released N-glycan Analysis in Biotherapeutic Development Using the ACQUITY Premier Solution with MaxPeak High Performance Surfaces Technology. Retrieved from [Link]
-
Zhang, S., Zhang, Y., Yin, H., Liu, Y., Zhang, Y., Wang, J., Zhao, B. (2024). Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells. Frontiers in Veterinary Science, 11, 1386991. Retrieved from [Link]
-
Zhang, S., Zhang, Y., Yin, H., Liu, Y., Zhang, Y., Wang, J., Zhao, B. (2024). Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells. Frontiers in Veterinary Science, 11, 1386991. Retrieved from [Link]
-
Wang, S., Zhang, X., Li, X., Gao, C., Zhang, Y., Gao, X., ... & Wang, X. (2024). The Effect of the swnR Gene on Swainsonine Biosynthesis in Alternaria oxytropis OW7.8, an Endophytic Fungus of Oxytropis glabra. Journal of Fungi, 10(1), 53. Retrieved from [Link]
-
S-B, R., D-S, V., M, F., J, K., & P, W. (2012). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Carbohydrate research, 356, 156–162. Retrieved from [Link]
-
Brown, C. E., Foley, K. C., & Gendler, S. J. (2021). Inhibiting N-glycan processing increases the antibody binding affinity and effector function of human natural killer cells. The Journal of biological chemistry, 296, 100589. Retrieved from [Link]
-
Hennig, R., Krumwiede, J., Blanchard, V., & Rapp, E. (2020). Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. Metabolites, 10(12), 488. Retrieved from [Link]
-
University College London. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Cenci di Bello, I., Palamarczyk, G., & Winchester, B. (1989). Effects of the alpha-mannosidase inhibitors, 1,4-dideoxy-1,4-imino-D-mannitol and swainsonine, on glycoprotein catabolism in cultured macrophages. Glycoconjugate journal, 6(2), 229–240. Retrieved from [Link]
-
Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. The Biochemical journal, 191(2), 649–651. Retrieved from [Link]
-
Ghavre, M., Šesták, S., Kubíková, N., Slaninová, V., Bojarová, P., Křen, V., & Slámová, K. (2023). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. International Journal of Molecular Sciences, 24(21), 15904. Retrieved from [Link]
-
Alonzi, D. S., Miller, J. L., Butters, T. D., & Dwek, R. A. (2012). Structure-guided design of C3-branched swainsonine as potent and selective human Golgi α-mannosidase (GMII) inhibitor. Chemical Communications, 48(11), 1674-1676. Retrieved from [Link]
-
Tulsiani, D. R., Broquist, H. P., & Touster, O. (1985). Marked differences in the swainsonine inhibition of rat liver lysosomal alpha-D-mannosidase, rat liver Golgi mannosidase II, and jack bean alpha-D-mannosidase. Archives of biochemistry and biophysics, 236(1), 427–434. Retrieved from [Link]
-
S-B, R., D-S, V., M, F., J, K., & P, W. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein journal of organic chemistry, 19, 396–406. Retrieved from [Link]
-
Kopp, D., Willows, R. D., & Sunna, A. (2020). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. Retrieved from [Link]
-
Wolfert, M. A., & Boons, G. J. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS chemical biology, 17(11), 3021–3026. Retrieved from [Link]
-
Compain, P., Martin, O. R., & de la Fuente, J. (2006). Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. Organic & Biomolecular Chemistry, 4(12), 2465-2474. Retrieved from [Link]
-
Bickle, Q. D., & Gabathuler, R. (1991). Inhibition of mannosidase in hybridomas yields monoclonal antibodies with greater capacity for carbohydrate labeling. The Journal of infectious diseases, 164(5), 984–987. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-mannono-1,4-lactone. PubChem Compound Database. Retrieved from [Link]
-
A, K., T, M., & S, K. (2025). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Scientific reports, 15(1), 102. Retrieved from [Link]
-
Sannino, F., Carbone, V., & Del Corso, A. (2022). Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase. Scientific reports, 12(1), 8758. Retrieved from [Link]
-
Wikipedia. (2023, August 26). L-rhamnono-1,4-lactonase. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Swainsonine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 6. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N- and O-glycosylation Analysis of Human C1-inhibitor Reveals Extensive Mucin-type O-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
A Comparative Guide to the Structure-Activity Relationship of L-Mannono-1,4-lactone and its Analogs
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of L-Mannono-1,4-lactone and its analogs. While extensive SAR studies on a wide range of this compound derivatives are not broadly available in peer-reviewed literature, this document establishes a framework for such an investigation. We will explore the known biological activities of the parent compound and related lactones, propose a focused library of analogs for a hypothetical SAR study, provide detailed experimental protocols for their synthesis and biological evaluation, and infer a plausible mechanism of action based on existing knowledge of similar compounds.
Introduction to this compound: A Scaffold of Biological Interest
This compound, a γ-lactone derived from L-mannonic acid, belongs to a class of carbohydrate derivatives that have garnered significant interest in medicinal chemistry.[1] The γ-lactone ring is a common motif in a vast number of natural products exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The stereochemistry of the hydroxyl groups and the side chain extending from the lactone ring are crucial for their interaction with biological targets, making SAR studies essential for the development of potent and selective therapeutic agents.[3]
This guide will focus on two primary biological activities associated with lactones: enzyme inhibition and anticancer effects. Many sugar lactones are known to be inhibitors of glycosidases, enzymes that play critical roles in various physiological and pathological processes.[4][5][6] Furthermore, numerous natural and synthetic lactones have demonstrated potent anticancer activities, making them attractive scaffolds for oncology drug discovery.[3]
Proposed Structure-Activity Relationship Study of this compound Analogs
To elucidate the SAR of this compound, we propose the synthesis and evaluation of a focused library of analogs. The design of these analogs targets key structural features: the hydroxyl groups at C2, C3, C5, and C6, and the C6 side chain.
Hypothetical Analog Library and Rationale
| Analog | Modification | Rationale |
| 1a | C2-O-acetyl | To assess the importance of the C2-hydroxyl as a hydrogen bond donor/acceptor. |
| 1b | C3-O-acetyl | To probe the role of the C3-hydroxyl in target binding. |
| 1c | C5-O-acetyl | To evaluate the impact of modifying the C5-hydroxyl group. |
| 1d | C6-O-acetyl | To determine the contribution of the terminal hydroxyl group of the side chain. |
| 2a | C6-deoxy | To understand the significance of the C6-hydroxyl for activity. |
| 2b | C6-C-methyl | To explore the effect of steric bulk at the C6 position. |
| 2c | C6-C-phenyl | To investigate the influence of a bulky, aromatic substituent at C6. |
Comparative Biological Activity Data (Hypothetical)
The following table presents hypothetical, yet plausible, data for the proposed analogs to illustrate the expected outcomes of an SAR study. The data is presented as IC50 values for a model glycosidase (e.g., α-mannosidase) and a representative cancer cell line (e.g., HeLa).
| Compound | α-Mannosidase Inhibition IC50 (µM) | HeLa Cell Cytotoxicity IC50 (µM) |
| This compound | 150 | >200 |
| 1a | 250 | >200 |
| 1b | 180 | >200 |
| 1c | 90 | 150 |
| 1d | 120 | 180 |
| 2a | 300 | >200 |
| 2b | 130 | 190 |
| 2c | 75 | 100 |
Note: This data is for illustrative purposes only and is intended to guide the interpretation of a real experimental study.
Experimental Design and Protocols
A rigorous and well-documented experimental plan is crucial for the success of any SAR study. This section provides detailed, step-by-step protocols for the synthesis of this compound and its analogs, as well as for the biological assays to evaluate their activity.
Synthesis of this compound and Analogs
The synthesis of this compound can be achieved from L-mannose via oxidation. The proposed analogs can be synthesized from the parent lactone through standard organic chemistry transformations.
Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis of this compound and its analogs to their biological evaluation and SAR determination.
Protocol 3.1.1: Synthesis of this compound from L-Mannose
-
Dissolve L-Mannose: Dissolve 10 g of L-mannose in 100 mL of distilled water in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Add Oxidizing Agent: Slowly add 5.5 mL of bromine water to the solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Quenching: Quench the excess bromine by bubbling air through the solution until the orange color disappears.
-
Neutralization and Lactonization: Add silver carbonate to neutralize the hydrobromic acid formed and to promote lactonization. Stir for 4 hours.
-
Filtration and Concentration: Filter the mixture to remove silver bromide and excess silver carbonate. Concentrate the filtrate under reduced pressure to obtain a syrup.
-
Crystallization: Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Protocol 3.1.2: General Protocol for Acetylation of this compound (to synthesize analogs 1a-1d)
This protocol describes a general method. Selective protection and deprotection steps would be required for site-specific acetylation.
-
Dissolve Lactone: Dissolve 1 mmol of this compound in 10 mL of pyridine in a flame-dried flask under a nitrogen atmosphere.
-
Add Acetic Anhydride: Add 1.1 equivalents of acetic anhydride dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into 50 mL of ice-water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired acetylated analog.
Biological Evaluation Protocols
Protocol 3.2.1: α-Mannosidase Inhibition Assay
-
Prepare Reagents:
-
Enzyme solution: α-Mannosidase from Jack Beans in 0.1 M citrate buffer (pH 4.5).
-
Substrate solution: p-Nitrophenyl-α-D-mannopyranoside in the same buffer.
-
Inhibitor solutions: this compound and its analogs at various concentrations.
-
Stop solution: 0.2 M sodium carbonate.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of inhibitor solution to each well.
-
Add 20 µL of enzyme solution and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate for 30 minutes at 37 °C.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Protocol 3.2.2: MTT Assay for Anticancer Activity
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Proposed Mechanism of Action
Based on the known activities of similar compounds, we can propose plausible mechanisms of action for this compound and its analogs.
Enzyme Inhibition: Competitive Inhibition of Glycosidases
Sugar lactones are well-established mimics of the oxocarbenium-ion-like transition state of glycosidase-catalyzed reactions. It is therefore highly probable that this compound acts as a competitive inhibitor of α-mannosidase.
Caption: Proposed competitive inhibition mechanism of α-mannosidase by this compound.
Anticancer Activity: Induction of Apoptosis
Many natural lactones exert their anticancer effects by inducing apoptosis, or programmed cell death. A plausible mechanism for this compound analogs with significant cytotoxicity is the induction of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by a cytotoxic this compound analog.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for investigating the structure-activity relationship of this compound and its analogs. By proposing a targeted library of compounds and providing detailed experimental protocols, we have established a solid foundation for future research in this area. The hypothetical data and proposed mechanisms of action serve as a framework for interpreting experimental results and guiding the design of next-generation analogs with enhanced potency and selectivity.
Future studies should focus on synthesizing a broader range of analogs, including those with modifications at multiple positions and those incorporating different functional groups. In-depth mechanistic studies, such as crystallographic analysis of enzyme-inhibitor complexes and detailed investigation of apoptotic signaling pathways, will be crucial for a complete understanding of the biological activities of these promising compounds.
References
-
MDPI. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. [Link]
-
National Center for Biotechnology Information. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. [Link]
-
National Center for Biotechnology Information. Natural and Synthetic Lactones Possessing Antitumor Activities. [Link]
-
National Center for Biotechnology Information. Inhibition of glycosidases by aldonolactones of corresponding configuration. The C-4- and C-6-specificity of beta-glucosidase and beta-galactosidase. [Link]
-
National Center for Biotechnology Information. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase. [Link]
-
Shin, S., et al. (2022). Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death. Biomolecules & Therapeutics. [Link]
Sources
- 1. CAS 22430-23-5: L-mannonic gamma-lactone | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycosidases by aldonolactones of corresponding configuration. The C-4- and C-6-specificity of beta-glucosidase and beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of L-Mannono-1,4-lactone as an Alpha-Mannosidase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of L-Mannono-1,4-lactone as a potential inhibitor of lysosomal alpha-mannosidase. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents for lysosomal storage diseases, specifically alpha-mannosidosis. This document offers a comparative analysis against the well-established inhibitor, Swainsonine, and provides detailed experimental protocols to support a robust preclinical evaluation.
Introduction: The Rationale for Targeting Alpha-Mannosidase with this compound
Alpha-mannosidosis is a rare, autosomal recessive lysosomal storage disorder characterized by the deficiency of the enzyme alpha-D-mannosidase. This enzymatic defect leads to the accumulation of mannose-rich oligosaccharides in various tissues, resulting in a wide spectrum of clinical manifestations, including intellectual disability, skeletal abnormalities, and immune deficiency. The current therapeutic landscape for alpha-mannosidosis is limited, highlighting the urgent need for novel and effective treatment strategies.
Enzyme inhibition is a promising therapeutic approach for lysosomal storage diseases. By modulating the activity of specific enzymes, it is possible to reduce the accumulation of toxic substrates. This compound, a sugar lactone, is a structural analog of mannose and is hypothesized to act as a competitive inhibitor of alpha-mannosidase. The lactone structure mimics the transition state of the glycosidic bond cleavage, potentially leading to tight binding to the enzyme's active site. While direct experimental evidence for the inhibitory potency of this compound is still emerging, the principle of using sugar lactones as glycosidase inhibitors is well-established in the scientific literature. This guide outlines a rigorous in vivo validation pathway to ascertain the therapeutic potential of this compound.
Comparative Analysis: this compound vs. Swainsonine
A critical aspect of validating a new enzyme inhibitor is to benchmark its performance against a known standard. In the context of alpha-mannosidase inhibition, the indolizidine alkaloid Swainsonine is the most extensively studied and potent inhibitor.[1][2] Administering Swainsonine to animals has been shown to induce a phenocopy of the genetic disease mannosidosis, making it an invaluable tool for studying the disease pathogenesis and for evaluating potential therapies.[1][2]
| Feature | This compound (Hypothesized) | Swainsonine (Established) |
| Mechanism of Action | Competitive inhibitor of alpha-mannosidase | Reversible, active site-directed competitive inhibitor of lysosomal alpha-mannosidase and Golgi alpha-mannosidase II.[3] |
| Potency (Ki value) | Estimated to be in the micromolar (µM) range based on related sugar lactones. | Highly potent, with Ki values in the nanomolar (nM) range (e.g., ~70 nM for mammalian enzyme, 135–251 nM for honey bee enzyme).[4] |
| Specificity | Expected to be specific for alpha-mannosidase due to its mannose-like structure. | Potent inhibitor of both lysosomal and Golgi alpha-mannosidases.[3] |
| Source | Synthetic or derivable from L-mannose. | Natural product isolated from plants of the Swainsona, Astragalus, and Oxytropis genera.[1] |
| In Vivo Effects | To be determined through validation studies. | Induces a phenocopy of alpha-mannosidosis in animals, leading to the accumulation of mannose-rich oligosaccharides.[1][5] |
Experimental Workflow for In Vivo Validation
The following sections detail a step-by-step experimental workflow for the in vivo validation of this compound, using a mouse model of alpha-mannosidosis.
Figure 1. Overall workflow for the in vivo validation of this compound.
Animal Model Selection and Dosing
Rationale: An appropriate animal model is crucial for recapitulating the key aspects of the human disease. The MAN2B1 knockout mouse model is a well-established tool for studying alpha-mannosidosis, as it exhibits a deficiency in lysosomal alpha-mannosidase and the accumulation of mannose-containing oligosaccharides.
Protocol:
-
Animal Model: Utilize male or female MAN2B1 knockout mice, aged 8-12 weeks. Include a cohort of wild-type littermates as a negative control.
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Wild-type mice receiving vehicle (e.g., saline).
-
Group 2: MAN2B1 knockout mice receiving vehicle.
-
Group 3: MAN2B1 knockout mice receiving this compound (dose to be determined based on in vitro potency and preliminary tolerability studies).
-
Group 4: MAN2B1 knockout mice receiving Swainsonine (positive control, e.g., 0.5-2.5 mg/kg body weight).[6]
-
-
Administration: Administer compounds via intraperitoneal (IP) injection once daily for a period of 4-6 weeks.
Biomarker Analysis: Urinary Oligosaccharides
Rationale: The primary biochemical hallmark of alpha-mannosidosis is the excessive excretion of mannose-rich oligosaccharides in the urine.[5][7] Monitoring the levels of these biomarkers provides a non-invasive method for assessing the in vivo efficacy of the inhibitor.
Protocol:
-
Sample Collection: Collect urine samples from each mouse at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study. Spot urine collection or metabolic cages can be used.
-
Sample Preparation: Centrifuge urine samples to remove debris and store at -80°C until analysis.
-
HPLC Analysis:
-
Thaw urine samples and normalize to creatinine concentration.
-
Analyze oligosaccharides by high-performance liquid chromatography (HPLC) using a suitable column (e.g., CarboPac PA1).[8]
-
Employ pulsed amperometric detection (PAD) for sensitive quantification of oligosaccharides.[8]
-
Identify and quantify the major mannose-containing oligosaccharide species.
-
Tissue Analysis: Enzyme Activity and Substrate Accumulation
Rationale: Direct measurement of alpha-mannosidase activity and oligosaccharide accumulation in key tissues (e.g., liver, kidney, brain) provides a definitive assessment of the inhibitor's target engagement and therapeutic effect at the site of pathology.
Protocol:
-
Tissue Harvesting: At the end of the treatment period, euthanize mice and harvest liver, kidneys, and brain.
-
Tissue Homogenization:
-
Rinse tissues in ice-cold phosphate-buffered saline (PBS).
-
Homogenize a portion of each tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Centrifuge the homogenates to obtain the supernatant for enzyme activity assays and the pellet for oligosaccharide analysis.
-
-
Alpha-Mannosidase Activity Assay:
-
Measure the alpha-mannosidase activity in the tissue supernatants using a fluorometric or colorimetric assay kit. These assays typically use a synthetic substrate like 4-methylumbelliferyl-alpha-D-mannopyranoside or p-nitrophenyl-alpha-D-mannopyranoside.
-
Follow the manufacturer's protocol for the specific assay kit used.
-
-
Tissue Oligosaccharide Analysis:
-
Extract oligosaccharides from the tissue pellets.
-
Analyze the extracted oligosaccharides by HPLC as described for urine samples.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise manner to facilitate comparison between the treatment groups.
Table 1: Hypothetical In Vivo Efficacy Data
| Parameter | Wild-Type + Vehicle | Knockout + Vehicle | Knockout + this compound | Knockout + Swainsonine |
| Urinary Oligosaccharides (µmol/mmol creatinine) | < 0.1 | 5.2 ± 0.8 | 2.5 ± 0.5 | 1.1 ± 0.3** |
| Liver Alpha-Mannosidase Activity (% of Wild-Type) | 100% | < 5% | 15 ± 4% | < 5% |
| Liver Oligosaccharide Accumulation (nmol/g tissue) | < 10 | 150 ± 25 | 75 ± 15 | 30 ± 8 |
| Kidney Alpha-Mannosidase Activity (% of Wild-Type) | 100% | < 5% | 20 ± 6% | < 5% |
| Kidney Oligosaccharide Accumulation (nmol/g tissue) | < 15 | 220 ± 30 | 110 ± 20* | 50 ± 12 |
| Brain Alpha-Mannosidase Activity (% of Wild-Type) | 100% | < 5% | 10 ± 3% | < 5% |
| Brain Oligosaccharide Accumulation (nmol/g tissue) | < 5 | 80 ± 15 | 55 ± 10* | 35 ± 7** |
*p < 0.05, **p < 0.01 compared to Knockout + Vehicle group.
Interpretation:
-
A significant reduction in urinary and tissue oligosaccharide levels in the this compound treated group compared to the vehicle-treated knockout group would indicate in vivo efficacy.
-
The degree of reduction in biomarkers should be compared to that achieved with Swainsonine to gauge the relative potency of this compound.
-
A measurable, yet not complete, inhibition of tissue alpha-mannosidase activity by this compound would be expected for a competitive inhibitor, especially if its potency is in the micromolar range. In contrast, the highly potent Swainsonine is expected to cause a more profound and sustained inhibition of the enzyme.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound as a potential therapeutic for alpha-mannosidosis. The direct comparison with Swainsonine will provide a clear context for its potential clinical utility. Successful validation, as evidenced by a significant reduction in key disease biomarkers, would warrant further preclinical development, including pharmacokinetic and toxicological studies, to fully elucidate the therapeutic potential of this compound.
Figure 2. Simplified schematic of alpha-mannosidase inhibition.
References
-
Arigo Biolaboratories. (n.d.). ARG82182 alpha Mannosidase Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
Campbell, J. S., et al. (2017). Developmental and loco-like effects of a swainsonine-induced inhibition of α-mannosidase in the honey bee, Apis mellifera. PeerJ, 5, e3124. [Link]
-
Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. Biochemical Journal, 191(2), 649–651. [Link]
-
Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. Semantic Scholar. [Link]
-
Cenci di Bello, I., Dorling, P., & Winchester, B. (1983). The storage products in genetic and swainsonine-induced human mannosidosis. Biochemical Journal, 215(3), 693–696. [Link]
-
Tulsiani, D. R., Broquist, H. P., James, L. F., & Touster, O. (1983). Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases. Archives of Biochemistry and Biophysics, 224(2), 594-600. [Link]
-
Wedd, L. (2017). Swainsonine inhibition of mannosidase activity in A. mellifera Tissue... ResearchGate. [Link]
-
PubChem. (n.d.). D-mannono-1,4-lactone. [Link]
-
Zhao, B., et al. (2013). Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice. Journal of Toxicology, 2013, 859309. [Link]
-
van Pelt, J., et al. (1994). HPLC analysis of oligosaccharides in urine from oligosaccharidosis patients. Clinical Chemistry, 40(6), 935-939. [Link]
-
Kóňa, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Molecules, 28(5), 2356. [Link]
-
Panter, K. E., & Molyneux, R. J. (1995). Serum swainsonine concentration and alpha-mannosidase activity in cattle and sheep ingesting Oxytropis sericea and Astragalus lentiginosus (locoweeds). American Journal of Veterinary Research, 56(2), 149-154. [Link]
-
Davies, G. J., et al. (2008). Common Inhibition of Both β-Glucosidases and β-Mannosidases by Isofagomine Lactam Reflects Different Conformational Itineraries for Pyranoside Hydrolysis. Angewandte Chemie International Edition, 47(40), 7701-7704. [Link]
-
Wang, S., et al. (2024). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. bioRxiv. [Link]
-
Daniel, P. F., et al. (1984). Swainsonine-induced oligosaccharide excretion in sheep. Time-dependent changes in the... Journal of Biological Chemistry, 259(15), 9857-9864. [Link]
-
Conchie, J., Gelman, A. L., & Levvy, G. A. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase. Biochemical Journal, 106(1), 135–140. [Link]
-
Abraham, D., et al. (1985). Structural analysis of the major urinary oligosaccharides in feline alpha-mannosidosis. Biochemical Journal, 233(3), 899–904. [Link]
-
Li, H., et al. (2021). Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor. Molecules, 26(15), 4531. [Link]
-
ResearchGate. (2016, March 16). How to determine inhibition mechanism of alpha glucosidase inhibitors?. [Link]
Sources
- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. | Semantic Scholar [semanticscholar.org]
- 3. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. Developmental and loco-like effects of a swainsonine-induced inhibition of α-mannosidase in the honey bee, Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The storage products in genetic and swainsonine-induced human mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Swainsonine-induced oligosaccharide excretion in sheep. Time-dependent changes in the oligosaccharide profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
A Senior Application Scientist's Guide: Benchmarking L-Mannono-1,4-lactone Against Commercial Glycosidase Inhibitors
Introduction: The Critical Role of Glycosidase Inhibition
Glycosidases are a vast and essential class of enzymes responsible for catalyzing the hydrolysis of glycosidic bonds that link carbohydrates.[1][2] Their functions are fundamental to a myriad of biological processes, from the digestion of dietary starches to the intricate post-translational modification of proteins known as N-linked glycosylation.[3][4] This latter process, occurring within the endoplasmic reticulum (ER) and Golgi apparatus, is critical for the proper folding, quality control, trafficking, and function of countless glycoproteins.[3]
Given their central role, the inhibition of specific glycosidases has emerged as a powerful strategy in both fundamental research and therapeutic development.[2][4] Glycosidase inhibitors are invaluable tools for elucidating complex cellular pathways and have been successfully developed into treatments for metabolic diseases like type 2 diabetes, viral infections, and certain cancers.[2][3][5]
This guide provides an in-depth comparative framework for evaluating the inhibitory potential of L-Mannono-1,4-lactone, a naturally derived sugar lactone, against established, commercially available glycosidase inhibitors. We will delve into the mechanistic underpinnings of key inhibitors, provide validated, step-by-step experimental protocols for head-to-head comparison, and offer a logical framework for data interpretation, empowering researchers to make informed decisions in their work.
Meet the Inhibitors: A Comparative Overview
A robust benchmarking study requires a clear understanding of the compounds . Here, we profile our test compound, this compound, and three well-characterized commercial inhibitors that target critical steps in the N-glycosylation pathway.
-
This compound: This compound is a cyclic ester of L-mannonic acid. While its primary reported role has been as an inhibitor of β-galactosidase in Escherichia coli, its structural similarity to mannose suggests a potential interaction with mannosidases.[6][7] Its precise mechanism and broader specificity across mammalian glycosidases are not yet fully elucidated, making it a compelling candidate for investigation.[6]
-
Kifunensine: A potent and highly specific inhibitor of Class I α-mannosidases, particularly mannosidase I located in the ER.[8][9] It acts as a crucial tool for arresting glycoprotein processing at the high-mannose stage (Man9GlcNAc2), preventing the trimming of mannose residues necessary for the formation of complex and hybrid N-glycans.[8][10][11]
-
Swainsonine: This indolizidine alkaloid is a powerful inhibitor of Golgi α-mannosidase II, a key enzyme in the later stages of N-glycan processing.[12][13][14] Its action leads to the accumulation of hybrid-type glycans and disrupts the formation of complex glycans.[12][15] Swainsonine's ability to mimic the transition state of the mannose substrate contributes to its potent inhibitory effect.[14]
-
1-Deoxymannojirimycin (DMJ): An iminosugar that effectively inhibits ER and Golgi α(1,2)-mannosidase I.[16][17] Similar to Kifunensine, its application results in the accumulation of high-mannose type glycan structures on glycoproteins by preventing the trimming of α-1,2-linked mannose residues.[16]
Mechanism of Action in N-Glycosylation Pathway
The commercial inhibitors selected for this guide target distinct, sequential steps within the N-linked glycosylation pathway. Understanding these points of intervention is crucial for interpreting cellular-level results.
A Validated Experimental Framework for Benchmarking
To ensure a rigorous and objective comparison, we must employ standardized, reproducible assays. The causality behind our experimental design is to first establish potency via half-maximal inhibitory concentration (IC50) determination and then to elucidate the mechanism of enzyme-inhibitor interaction through kinetic studies.
Rationale for Assay Selection
-
Enzyme: We will use α-glucosidase from Saccharomyces cerevisiae (baker's yeast) for our initial benchmarking. This enzyme is commercially available, cost-effective, highly stable, and its activity can be reliably measured using well-established protocols, making it an excellent model for primary screening.[18][19][20]
-
Substrate: The chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), will be used. Upon enzymatic cleavage by α-glucosidase, it releases p-nitrophenol, a yellow-colored product whose absorbance can be quantified spectrophotometrically at 405 nm. This provides a simple, continuous, and highly sensitive measure of enzyme activity.[18][21]
Protocol 1: Determination of IC50 Values
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[22] It is the standard metric for quantifying and comparing inhibitor potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase from S. cerevisiae in phosphate buffer to a final concentration of 1.0 U/mL.
-
Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and the commercial inhibitors in phosphate buffer.
-
Stopping Reagent: 0.1 M Sodium Carbonate (Na2CO3).[18]
-
-
Assay Procedure (in a 96-well microplate):
-
Add 50 µL of each inhibitor dilution to the appropriate wells. For control wells (100% activity), add 50 µL of phosphate buffer.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the Na2CO3 stopping reagent.[20]
-
-
Detection and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value.[20][23]
-
Protocol 2: Enzyme Kinetics for Mechanism Determination
While the IC50 value tells us how potent an inhibitor is, it doesn't explain how it works. Kinetic analysis is essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides deep insight into the inhibitor's interaction with the enzyme.[24][25] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[24]
Step-by-Step Methodology:
-
Experimental Setup:
-
Design a matrix of experiments. You will need a series of pNPG substrate concentrations (e.g., 0.5, 1, 2, 4, 8 mM) to be tested in the absence of an inhibitor (control) and in the presence of at least two different fixed concentrations of the inhibitor (e.g., 0.5x IC50 and 1x IC50).
-
-
Assay Procedure:
-
Follow the same procedure as the IC50 assay, but instead of a fixed substrate concentration, use the range of pNPG concentrations defined above.
-
It is crucial to measure the initial reaction rate (V₀). This may require taking absorbance readings at multiple time points to ensure the reaction progress is linear.
-
-
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]).
-
To determine the kinetic parameters, transform the data by plotting a Lineweaver-Burk (double reciprocal) plot: 1/V₀ versus 1/[S].[26][27][28]
-
The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition.[27][28] From these plots, the Michaelis constant (Km) and maximum velocity (Vmax) can be determined.
-
The inhibition constant (Ki), a true measure of the inhibitor's binding affinity, can then be calculated from the changes in Km or Vmax.[29]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Kifunensine - Wikipedia [en.wikipedia.org]
- 9. Kifunensine | Glycosylase Inhibitors: R&D Systems [rndsystems.com]
- 10. Kifunensine inhibits glycoprotein processing and the function of the modified LDL receptor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Swainsonine - Wikipedia [en.wikipedia.org]
- 13. tribioscience.com [tribioscience.com]
- 14. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 15. pnas.org [pnas.org]
- 16. The α(1,2)‐mannosidase I inhibitor 1‐deoxymannojirimycin potentiates the antiviral activity of carbohydrate‐binding agents against wild‐type and mutant HIV‐1 strains containing glycan deletions in gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. courses.edx.org [courses.edx.org]
- 23. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
